molecular formula C10H16N2S4 B15600018 Dipyrrolidinylthiuram Disulfide-D16

Dipyrrolidinylthiuram Disulfide-D16

Numéro de catalogue: B15600018
Poids moléculaire: 308.6 g/mol
Clé InChI: KCGUGVQODCQMBI-SADLKCKLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dipyrrolidinylthiuram Disulfide-D16 is a useful research compound. Its molecular formula is C10H16N2S4 and its molecular weight is 308.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H16N2S4

Poids moléculaire

308.6 g/mol

Nom IUPAC

(2,2,3,3,4,4,5,5-octadeuteriopyrrolidine-1-carbothioyl)sulfanyl 2,2,3,3,4,4,5,5-octadeuteriopyrrolidine-1-carbodithioate

InChI

InChI=1S/C10H16N2S4/c13-9(11-5-1-2-6-11)15-16-10(14)12-7-3-4-8-12/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2

Clé InChI

KCGUGVQODCQMBI-SADLKCKLSA-N

Origine du produit

United States

Foundational & Exploratory

Dipyrrolidinylthiuram Disulfide-D16: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyrrolidinylthiuram Disulfide-D16 is the deuterated analogue of Lutiram, a dithiocarbamate (B8719985) fungicide. The incorporation of sixteen deuterium (B1214612) atoms into the molecule makes it a valuable tool for researchers, particularly in the field of analytical chemistry. Its primary application lies in its use as an internal standard for the quantitative analysis of Lutiram and other related dithiocarbamate pesticides in various matrices, leveraging techniques such as liquid chromatography-mass spectrometry (LC-MS). The stable isotope labeling allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[1]

This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, a detailed experimental protocol for its application as an internal standard, and a logical workflow for its use in quantitative analysis. Due to the limited availability of specific experimental data for the deuterated form, some information presented is based on its non-deuterated counterpart, Lutiram (also known as Metiram), and related dithiocarbamate compounds.

Chemical and Physical Properties

The precise quantitative data for this compound is not extensively published. However, based on supplier information and data for the non-deuterated analogue, the following information can be summarized.

PropertyValueSource
Molecular Formula C₁₀D₁₆N₂S₄MedchemExpress[2]
Molecular Weight 308.61 g/mol MedchemExpress[2]
CAS Number Not availableChemBK[3]
Appearance Solid (predicted)-
Purity >98% (typical for internal standards)General Knowledge
Isotopic Enrichment >99 atom % D (typical for internal standards)General Knowledge
Solubility Soluble in organic solvents (e.g., acetonitrile (B52724), methanol)Inferred from use in LC-MS
Storage Conditions Store at -20°C for long-term stabilityGeneral laboratory practice

Application in Quantitative Analysis: An Experimental Protocol

The primary application of this compound is as an internal standard in the quantitative analysis of dithiocarbamate pesticides in complex matrices such as food products. The following is a detailed, representative experimental protocol for the analysis of Lutiram in fruit and vegetable samples using LC-MS, with this compound as the internal standard. This protocol is adapted from methodologies used for similar analyses.[4][5]

Objective

To quantify the concentration of Lutiram in a given sample matrix using a reliable and accurate LC-MS method with this compound as an internal standard.

Materials and Reagents
  • Sample: Homogenized fruit or vegetable sample

  • Analytical Standard: Lutiram (high purity)

  • Internal Standard: this compound

  • Extraction Solvent: Acetonitrile

  • Mobile Phase A: 10 mM Ammonium (B1175870) Hydroxide (B78521) in Water

  • Mobile Phase B: Acetonitrile

  • LC Column: ZIC-pHILIC column (or equivalent hydrophilic interaction liquid chromatography column)[4][5]

  • LC-MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard and Sample Preparation
  • Stock Solutions: Prepare stock solutions of Lutiram and this compound in acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Lutiram by serial dilution of the stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in acetonitrile.

  • Sample Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known volume of the internal standard spiking solution (e.g., 100 µL of 50 ng/mL this compound).

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Sample Cleanup (if necessary): The supernatant can be further cleaned up using a solid-phase extraction (SPE) cartridge if the matrix is particularly complex.

  • Final Sample Preparation: Transfer the supernatant (or the eluate from SPE) into an autosampler vial for LC-MS analysis.

LC-MS Analysis
  • LC Method:

    • Column: ZIC-pHILIC, 2.1 x 100 mm, 5 µm

    • Injection Volume: 5 µL

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Mobile Phase Gradient: Isocratic elution with 85% acetonitrile and 15% 10 mM ammonium hydroxide solution.[4][5]

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lutiram: Monitor the transition of the precursor ion to a specific product ion (exact m/z values to be determined by direct infusion of the standard).

      • This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion. The precursor ion will be 16 mass units higher than that of Lutiram.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of Lutiram to the peak area of this compound against the concentration of the Lutiram working standards.

  • Quantification: Determine the concentration of Lutiram in the sample by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the quantitative analysis of Lutiram using this compound as an internal standard.

G Workflow for Quantitative Analysis cluster_prep Sample and Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing and Quantification Sample Homogenized Sample Spike Spike with Dipyrrolidinylthiuram Disulfide-D16 (Internal Standard) Sample->Spike Extract Extract with Acetonitrile Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Cleanup SPE Cleanup (Optional) Centrifuge->Cleanup FinalSample Final Sample for Analysis Cleanup->FinalSample LCMS Inject into LC-MS System FinalSample->LCMS Separate Chromatographic Separation (HILIC) LCMS->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect PeakIntegration Peak Integration for Analyte and Internal Standard Detect->PeakIntegration AreaRatio Calculate Peak Area Ratio PeakIntegration->AreaRatio Quantify Quantify Analyte Concentration AreaRatio->Quantify Calibration Generate Calibration Curve Calibration->Quantify

Caption: Logical workflow for the quantitative analysis of Lutiram.

Mechanism of Action and Signaling Pathways

Specific signaling pathway involvement for this compound has not been documented. However, the non-deuterated parent compound, Lutiram, belongs to the dithiocarbamate class of fungicides. The general mechanism of action for dithiocarbamates involves the inhibition of various enzymes, particularly those containing copper or other metal ions, by chelating these ions. This disrupts essential metabolic processes in fungi. It is important to note that due to this non-specific mode of action, dithiocarbamates can also affect enzymes in other organisms, which is a consideration in toxicological assessments.

Conclusion

This compound is a crucial analytical tool for the accurate quantification of the fungicide Lutiram. Its use as an internal standard in LC-MS methods significantly improves the reliability of analytical data, which is essential for regulatory monitoring and food safety assessment. While specific experimental data for the deuterated compound is scarce, the established methodologies for related compounds provide a solid foundation for its application. Further research to fully characterize the physical and chemical properties of this compound would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Chemical Properties of Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential mechanisms of action of Dipyrrolidinylthiuram Disulfide-D16. Given the limited availability of specific experimental data for this deuterated compound, this paper combines general chemical principles with data from its non-deuterated analogue, Lutiram, and related thiuram disulfide compounds to offer a detailed technical profile.

Core Chemical Properties

This compound is the deuterated form of Dipyrrolidinylthiuram Disulfide, also known as Lutiram. The deuteration involves the substitution of all sixteen hydrogen atoms on the two pyrrolidinyl rings with deuterium (B1214612). This isotopic labeling makes it a valuable internal standard for quantitative analysis of Lutiram in various matrices using mass spectrometry.

Physicochemical Data
PropertyValue
Molecular Formula C₁₀D₁₆N₂S₄
Molecular Weight 308.6 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like dichloromethane (B109758), chloroform, and acetone.
Melting Point Not available. For the non-deuterated analogue, it is a solid.
Boiling Point Not available.
Spectroscopic Data

Specific spectroscopic data for this compound is not published. However, the expected spectroscopic characteristics can be inferred from the structure and data on similar thiuram disulfides.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show no signals due to the complete deuteration of the pyrrolidinyl rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be the most informative for this deuterated compound. The expected chemical shifts for the carbon atoms are similar to the non-deuterated analogue. The carbon signals would appear as singlets due to the absence of proton coupling. Expected chemical shifts (in ppm, relative to TMS) would be in the regions of:

  • ~25-30 ppm for the β-carbons of the pyrrolidine (B122466) rings.

  • ~50-55 ppm for the α-carbons of the pyrrolidine rings.

  • ~190-200 ppm for the thiocarbonyl carbon.

Mass Spectrometry: The mass spectrum is crucial for confirming the identity and isotopic purity of this compound. The molecular ion peak [M]⁺ would be expected at m/z 308.6. Fragmentation patterns would likely involve the cleavage of the disulfide bond and fragmentation of the pyrrolidine rings.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-N and C=S bonds. The C-D stretching vibrations will appear at lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) of the non-deuterated compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. The following represents a plausible multi-step synthesis based on general methods for the synthesis of thiuram disulfides and the deuteration of secondary amines.

Synthesis of Pyrrolidine-D8

A general procedure for the deuteration of a secondary amine like pyrrolidine would involve a base-catalyzed exchange with a deuterium source, typically deuterium oxide (D₂O).

Materials:

  • Pyrrolidine

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane, anhydrous

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine (1 equivalent) and a catalytic amount of anhydrous potassium carbonate.

  • Add an excess of deuterium oxide (D₂O, 10-20 equivalents).

  • Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by taking small aliquots.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the deuterated pyrrolidine with anhydrous dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain Pyrrolidine-D8.

Synthesis of this compound

This synthesis involves the reaction of the deuterated secondary amine with carbon disulfide, followed by oxidation to form the disulfide bond.

Materials:

Procedure:

  • Dissolve Pyrrolidine-D8 (2 equivalents) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add carbon disulfide (1 equivalent) dropwise with stirring.

  • After the addition is complete, add a solution of sodium hydroxide (2 equivalents) in water dropwise, keeping the temperature below 10°C.

  • Stir the resulting solution of the dithiocarbamate (B8719985) salt for 1-2 hours at room temperature.

  • Cool the solution again in an ice bath and add a solution of iodine (1 equivalent) in ethanol dropwise until a persistent brown color is observed.

  • Stir the mixture for an additional 1-2 hours at room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_deuteration Step 1: Deuteration of Pyrrolidine cluster_synthesis Step 2: Synthesis of this compound Pyrrolidine Pyrrolidine Deuteration Pyrrolidine-D8 Pyrrolidine->Deuteration D₂O, K₂CO₃ Reflux Pyrrolidine_D8 Pyrrolidine-D8 Dithiocarbamate Sodium Pyrrolidine-D8-dithiocarbamate Pyrrolidine_D8->Dithiocarbamate CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Oxidation Dipyrrolidinylthiuram Disulfide-D16 Dithiocarbamate->Oxidation I₂, Ethanol

Caption: Proposed two-step synthesis workflow for this compound.

Proposed Mechanism of Action

The mechanism of action for Dipyrrolidinylthiuram Disulfide is not fully elucidated but is believed to be similar to other dithiocarbamates. A key aspect is their ability to chelate metal ions, which can inhibit the function of metalloenzymes.

Mechanism_of_Action cluster_cellular_entry Cellular Environment cluster_intracellular Intracellular Action DPTD_D16 Dipyrrolidinylthiuram Disulfide-D16 Cell_Membrane Cell Membrane DPTD_D16->Cell_Membrane Diffusion Dithiocarbamate_D8 Pyrrolidine-D8- dithiocarbamate Cell_Membrane->Dithiocarbamate_D8 Reduction Inhibited_Enzyme Inhibited Metalloenzyme Dithiocarbamate_D8->Inhibited_Enzyme Chelation Metal_Ion Metal Ion (e.g., Zn²⁺, Cu²⁺) Metalloenzyme Metalloenzyme (Active) Metal_Ion->Metalloenzyme Metalloenzyme->Inhibited_Enzyme Cellular_Dysfunction Cellular Dysfunction Inhibited_Enzyme->Cellular_Dysfunction Leads to

Caption: Postulated mechanism of action involving metal chelation and enzyme inhibition.

Safety and Handling

As with its non-deuterated analogue, this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) of the non-deuterated compound, Lutiram.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols are illustrative and have not been experimentally validated for this specific compound. All laboratory work should be conducted by trained professionals in accordance with established safety procedures.

A Technical Guide to the Synthesis and Biosynthesis of Disulfide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical and biological pathways for forming disulfide bonds, critical covalent linkages that define the structure, stability, and function of numerous peptides and proteins. We will delve into the core methodologies used in synthetic chemistry and the intricate enzymatic machinery within cells. Furthermore, this paper will detail common experimental protocols for analysis and highlight the pivotal role of disulfide bonds in modern drug development, from stabilizing biologics to enabling targeted drug delivery.

Chemical Synthesis of Disulfide-Containing Peptides

The chemical synthesis of peptides containing disulfide bridges is a cornerstone of peptide chemistry, enabling the production of therapeutic agents and research tools. Solid-Phase Peptide Synthesis (SPPS) is the predominant method, offering high yields and the ability to incorporate non-natural amino acids.[1] The formation of the disulfide bond can be approached through several strategies, primarily differing in the timing of oxidation and the use of thiol-protecting groups.

Synthetic Strategies

Three primary approaches are used for forming disulfide bonds in synthetic peptides:

  • Oxidation of Unprotected Thiols: This is the most direct method, involving the air oxidation of free cysteine thiol groups after the peptide has been assembled and cleaved from the solid support. While simple, it can lead to a mixture of intermolecular and intramolecular products, including dimers and oligomers, especially at high peptide concentrations.

  • Oxidation of Protected Thiols: To gain better control, cysteine residues are protected with specific groups during SPPS. Orthogonal protecting groups, which can be removed under different conditions, are essential for synthesizing peptides with multiple, specific disulfide bridges.[1] Common thiol protecting groups include Acetamidomethyl (Acm), Trityl (Trt), and 9-fluorenylmethyl (Fm).[2] The oxidation is performed either in solution post-cleavage or directly on the resin.

  • On-Resin Cyclization: Performing the oxidation while the peptide is still anchored to the solid support offers a significant advantage by leveraging "pseudo-dilution."[2] This phenomenon favors intramolecular bond formation over intermolecular reactions, leading to higher yields of the desired cyclic monomer.[2][3] Overall yields for on-resin cyclization can be as high as 60-90%.[2]

Quantitative Data on Synthetic Yields

The efficiency of disulfide bond formation is highly dependent on the chosen strategy, sequence, and reaction conditions. On-resin methods generally provide superior yields for intramolecular cyclization compared to solution-phase oxidation.

Method Peptide/Model Protecting Groups Oxidizing Agent Overall Yield (%) Reference
On-Resin OxidationAc-Cys-Pro-D-Val-Cys-NH2S-Acm, S-Fm, S-TrtThallium(III) trifluoroacetate (B77799)60-90%[2]
On-Resin OxidationOxytocinS-Acm, S-TrtIodine, DMSOHigh[2][3]
Reductive Release from Disulfide-LinkerThiol-functionalized peptidesDisulfide linker1,4-butanedithiol (BDT)>90% purity (crude)[4][5]

Table 1: Comparison of reported yields for different chemical synthesis strategies for disulfide bond formation.

Biosynthesis of Disulfide Bonds

In nature, disulfide bonds are crucial for the stability of many secreted and cell-surface proteins.[6][7] The formation of these bonds is a carefully catalyzed process that occurs in specific oxidizing cellular compartments, as the cytoplasm is a reducing environment where disulfide bonds are generally unstable.[6][8]

Prokaryotic Pathway (Escherichia coli)

In gram-negative bacteria like E. coli, disulfide bond formation occurs in the periplasm and is managed by the Disulfide Bond (Dsb) system.[9][10]

  • Oxidative Pathway: The process is initiated by the powerful oxidase DsbA , which directly donates its disulfide bond to newly translocated proteins.[10] DsbA is then re-oxidized by the inner membrane protein DsbB , which channels electrons to the electron transport chain via quinones.[10][11]

  • Isomerization Pathway: If incorrect disulfide bonds are formed, they are corrected by isomerases like DsbC and DsbG . These enzymes are kept in a reduced, active state by the membrane protein DsbD .[10]

Prokaryotic_Disulfide_Pathway cluster_cytoplasm Cytoplasm (Reducing) cluster_periplasm Periplasm (Oxidizing) cluster_membrane Inner Membrane Reduced Protein Reduced Protein DsbA_ox DsbA (ox) Reduced Protein->DsbA_ox Thiol Substrate DsbA_red DsbA (red) DsbA_ox->DsbA_red Donates S-S Misfolded Protein Misfolded Protein (Incorrect S-S) DsbA_red->Misfolded Protein DsbB DsbB DsbA_red->DsbB Re-oxidation Folded Protein Folded Protein (Correct S-S) DsbC_red DsbC (red) Misfolded Protein->DsbC_red Isomerization DsbC_ox DsbC (ox) DsbC_red->DsbC_ox DsbC_ox->Folded Protein DsbD DsbD DsbC_ox->DsbD Reduction DsbB->DsbA_ox DsbD->DsbC_red

Prokaryotic Dsb system for disulfide bond formation and isomerization.
Eukaryotic Pathway (Endoplasmic Reticulum)

In eukaryotes, disulfide bonds are formed in the lumen of the endoplasmic reticulum (ER), which provides the necessary oxidizing environment.[6][7]

  • Oxidative Pathway: The process is primarily driven by the Endoplasmic Reticulum Oxidoreductin 1 (Ero1p) , a membrane-associated protein that generates disulfide bonds de novo using molecular oxygen as the final electron acceptor.[12]

  • Transfer and Isomerization: Protein Disulfide Isomerase (PDI) acts as a central hub. It can receive oxidizing equivalents from Ero1p and transfer them to folding proteins. Crucially, PDI is also a highly efficient catalyst for the rearrangement (isomerization) of incorrect disulfide bonds to their native pairings, ensuring proper protein folding.[6][7][12]

Eukaryotic_Disulfide_Pathway cluster_cytosol Cytosol (Reducing) cluster_er_lumen ER Lumen (Oxidizing) cluster_er_membrane ER Membrane Polypeptide Polypeptide Folding Protein Folding Protein Polypeptide->Folding Protein Translocation PDI_ox PDI (ox) PDI_red PDI (red) PDI_ox->PDI_red Native Protein Native Protein (Correct S-S) PDI_red->Native Protein Ero1 Ero1 PDI_red->Ero1 Re-oxidation Folding Protein->PDI_ox Substrate for Oxidation & Isomerization Ero1->PDI_ox O2 O2 Ero1->O2 H2O2 H2O2 O2->H2O2 e- acceptor

Eukaryotic disulfide bond formation pathway in the endoplasmic reticulum.
Enzyme Kinetics

The enzymes involved in disulfide bond formation are highly efficient catalysts. Kinetic studies reveal the rates at which they bind substrates and perform thiol-disulfide exchange.

Enzyme Substrate/Partner Kinetic Parameter Value Reference
E. coli DsbBDsbADsbA Binding Rate (k₁)~5 x 10⁵ M⁻¹s⁻¹[13]
E. coli DsbBDsbAQuinone Reduction Rate (k₂)~2 s⁻¹[13]
Egg White Sulfhydryl OxidaseDithiothreitol (DTT)Limiting Rate (Enzyme Reduction)502 s⁻¹ (at 4°C)[14]
Egg White Sulfhydryl OxidaseGlutathione (B108866) (GSH)Limiting Rate (Enzyme Reduction)3.6 s⁻¹ (at 4°C)[14]

Table 2: Selected kinetic parameters for key enzymes in disulfide bond biosynthesis.

Role in Drug Development

Disulfide bonds are not merely structural elements; they are versatile tools in the design and development of modern therapeutics.[15]

  • Stabilization of Biologics: Disulfide bridges are essential for the conformational stability of many therapeutic proteins, such as monoclonal antibodies and peptide hormones.[15][16] They increase resistance to proteolysis and help maintain the precise three-dimensional structure required for biological activity.[1][15]

  • Prodrugs and Linkers: The redox potential difference between the oxidizing extracellular space and the highly reducing intracellular environment (due to high glutathione concentrations) is exploited in drug delivery.[17][18] Drugs can be conjugated to carrier molecules via disulfide linkers. These linkers are stable in circulation but are rapidly cleaved inside the target cell, releasing the active therapeutic agent.[15][17][19] This strategy is widely used in antibody-drug conjugates (ADCs).[15]

  • Redox Signaling Switches: Disulfide bonds can act as reversible switches that modulate protein function in response to cellular redox state changes.[8][20] This role in signaling is an active area of research for developing drugs that can target specific redox pathways.[20][21]

Prodrug_Mechanism cluster_extracellular Extracellular Space / Bloodstream (Oxidizing) cluster_intracellular Intracellular Space (Reducing) Prodrug Carrier-S-S-Drug (Stable Prodrug) Carrier Carrier-SH Prodrug->Carrier Cleavage Drug Active Drug-SH Prodrug->Drug Release GSH 2 GSH (Glutathione) Prodrug->GSH Reduction by Therapeutic Effect Therapeutic Effect Drug->Therapeutic Effect GSSG GSSG GSH->GSSG

Mechanism of a disulfide-linked prodrug for targeted intracellular release.

Experimental Protocols and Analytical Methods

Accurate characterization and quantification of disulfide bonds are critical for quality control in both research and manufacturing.[22] A combination of methods is often employed for a comprehensive analysis.

Protocol: On-Resin Disulfide Bond Formation

This protocol describes a general method for creating an intramolecular disulfide bridge in a peptide synthesized via Fmoc-based SPPS.

  • Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin using standard Fmoc-SPPS chemistry. The two cysteine residues intended to form the disulfide bridge should have their thiol groups protected with an acid-labile group like Trityl (Trt).

  • Selective Deprotection: After full sequence assembly, selectively deprotect all side-chain protecting groups except for the cysteine Trt groups using a mild cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O), while the peptide remains on the resin. This step is omitted if proceeding directly to oxidation from Trt-protected cysteines with an iodine solution.

  • Resin Wash: Thoroughly wash the resin with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) to remove cleavage reagents and scavengers.

  • On-Resin Oxidation:

    • Swell the resin in DMF.

    • Add a solution of an oxidizing agent. A common choice is iodine (I₂) in DMF (e.g., 10-fold molar excess over the peptide) until a persistent yellow-brown color is observed. Other reagents like thallium(III) trifluoroacetate or potassium ferricyanide (B76249) can also be used.

    • Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress by taking small resin samples and testing for free thiols using Ellman's test.

  • Quenching and Washing: Quench any excess iodine by washing the resin with a solution of ascorbic acid in DMF until the resin and solution are colorless. Follow with extensive washes with DMF, DCM, and methanol.

  • Final Cleavage and Purification: Cleave the cyclized peptide from the resin using a standard strong acid cocktail (e.g., TFA/TIS/H₂O). Precipitate the peptide in cold ether, and purify using reverse-phase HPLC.

  • Verification: Confirm the mass of the final product using mass spectrometry. The mass should correspond to the cyclized peptide (linear mass - 2 Da).

Protocol: Quantification of Free Thiols with Ellman's Reagent

Ellman's assay is a rapid and widely used spectrophotometric method to quantify free sulfhydryl groups.[22]

  • Reagent Preparation: Prepare a stock solution of Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) at 4 mg/mL in a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

  • Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound like L-cysteine or reduced glutathione (GSH) in the reaction buffer.

  • Sample Preparation: Dissolve the protein or peptide sample in the reaction buffer to a known concentration. Prepare two sets of samples: one native and one reduced. To reduce the sample, incubate it with a reducing agent like Dithiothreitol (DTT) to break all disulfide bonds.

  • Reaction: Add a small volume of the DTNB stock solution to both the standards and the samples. The final DTNB concentration should be around 0.1 mM.

  • Measurement: Incubate at room temperature for 15 minutes. Measure the absorbance at 412 nm. The yellow product, 2-nitro-5-thiobenzoate (TNB), has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.

  • Calculation:

    • Calculate the concentration of free thiols in the native sample using the standard curve.

    • The number of disulfide bonds can be inferred by subtracting the number of free thiols in the native sample from the total number of thiols in the fully reduced sample.[16][22]

Protocol: Disulfide Bond Mapping by Mass Spectrometry

Peptide mapping is the gold standard for definitively identifying which cysteine residues are linked.[22]

  • Sample Preparation (Non-Reducing):

    • Denature the protein in a solution containing a chaotropic agent (e.g., 8 M urea (B33335) or 6 M guanidine-HCl) to expose all disulfide bonds.

    • Alkylate any free thiols with a reagent like iodoacetamide (B48618) (IAM) to prevent disulfide scrambling during digestion.[16]

    • Remove the denaturant by dialysis or buffer exchange into a digestion-compatible buffer (e.g., ammonium (B1175870) bicarbonate).

  • Enzymatic Digestion: Digest the non-reduced, alkylated protein with a specific protease (e.g., trypsin). The digestion is performed under conditions that will not cleave disulfide bonds.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer (MS).

    • The mass spectrometer acquires MS1 scans to determine the mass of the eluting peptides. Disulfide-linked peptides will have a unique mass corresponding to the two peptide chains joined together minus 2 Da.

    • The instrument then performs tandem MS (MS/MS) on these precursor ions. Fragmentation techniques like Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD) are used. ETD is often preferred as it can cleave the peptide backbone while preserving the disulfide bond.[16][23]

  • Data Analysis:

    • Specialized software is used to search the MS/MS data against the known protein sequence to identify the peptides.

    • The software identifies pairs of peptides that are covalently linked, confirming the specific Cys-Cys connectivity.

    • A parallel analysis of a reduced and alkylated sample is often performed to help identify all cysteine-containing peptides.[16]

Peptide_Mapping_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Interpretation A Native Protein (with S-S bonds) B Denature & Alkylate Free -SH (e.g., with IAM) A->B C Proteolytic Digestion (Non-reducing, e.g., Trypsin) B->C D RP-HPLC Separation of Peptides C->D E High-Resolution MS1 Scan (Detect mass of linked peptides) D->E F MS/MS Fragmentation (ETD/CID) E->F G Database Search & Software Analysis F->G H Identify Disulfide-Linked Peptide Pairs G->H I Confirm Cys-Cys Connectivity Map H->I

Experimental workflow for disulfide bond mapping by mass spectrometry.
Comparative Summary of Analytical Methods

Method Principle Information Provided Throughput Quantitation Strengths Limitations
SDS-PAGE (non-reducing vs. reducing) Separation by size; disulfide bonds alter migration.Presence of inter-chain bonds; overall conformation.HighSemi-quantitativeSimple, rapid, widely accessible.[22]No info on specific pairings; low resolution.[22]
Ellman's Assay (DTNB) Spectrophotometric detection of free thiols.Quantifies free -SH groups; infers number of S-S bonds.[22]HighQuantitativeRapid, simple, good for overall quantification.[22]Indirect method; no linkage information; interferences possible.[22]
Mass Spectrometry (Peptide Mapping) MS analysis of non-reduced peptide fragments.Precise location of all inter- and intra-chain disulfide bonds.[22]Low to MediumRelative"Gold standard" for definitive characterization; high specificity.[22]Labor-intensive; requires specialized equipment and expertise.

Table 3: Comparison of common analytical methods for disulfide bond characterization.

References

Unraveling the Core Mechanism of Action: A Technical Guide to Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyrrolidinylthiuram Disulfide-D16, a deuterated derivative of a thiuram disulfide compound, is emerging as a molecule of interest for its potential biological activities. While direct experimental data on the D16 variant is limited, this guide synthesizes the current understanding of the mechanism of action of the parent compound and related dithiocarbamates. The primary proposed mechanism centers on the inhibition of Protein Disulfide Isomerase (PDI), a critical enzyme in protein folding, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR). Additionally, modulation of the NF-κB signaling pathway and metal chelation represent other potential facets of its activity. This document provides a comprehensive overview of these mechanisms, detailed experimental protocols for their investigation, and a summary of relevant quantitative data from related compounds. The "-D16" isotopic labeling suggests its utility in pharmacokinetic and metabolic studies to trace the molecule's fate and identify its metabolites, a critical aspect of drug development.

Proposed Core Mechanism of Action: Inhibition of Protein Disulfide Isomerase (PDI)

The central hypothesis for the mechanism of action of Dipyrrolidinylthiuram Disulfide is the inhibition of Protein Disulfide Isomerase (PDI). PDI is a chaperone protein residing in the endoplasmic reticulum that catalyzes the formation, breakage, and rearrangement of disulfide bonds, a crucial process for the proper folding of many secreted and cell-surface proteins.[1] Inhibition of PDI disrupts this delicate process, leading to an accumulation of misfolded proteins in the ER, a condition known as ER stress.[1]

The thiuram disulfide moiety is believed to be the active pharmacophore, capable of interacting with the cysteine residues in the active sites of PDI. This interaction can be covalent, leading to irreversible inhibition.[1]

Downstream Signaling: ER Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[1] However, prolonged or overwhelming ER stress can switch the UPR from a pro-survival to a pro-apoptotic response.[2] Key signaling pathways involved in the UPR that are likely activated by Dipyrrolidinylthiuram Disulfide-induced PDI inhibition include:

  • PERK Pathway: Leads to the phosphorylation of eIF2α, attenuating global protein synthesis while promoting the translation of specific stress-responsive transcripts like ATF4.

  • IRE1 Pathway: Results in the splicing of XBP1 mRNA, generating an active transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 Pathway: Involves the cleavage of ATF6, releasing a cytosolic fragment that translocates to the nucleus to activate the transcription of ER chaperones.

Persistent activation of these pathways, particularly the PERK and IRE1 arms, can lead to the induction of the pro-apoptotic transcription factor CHOP, ultimately culminating in programmed cell death.

PDI_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Unfolded Protein Response (UPR) DPTD-D16 Dipyrrolidinylthiuram Disulfide-D16 PDI_active Active PDI DPTD-D16->PDI_active Inhibition PDI_inactive Inactive PDI PDI_active->PDI_inactive Misfolded_Proteins Accumulation of Misfolded Proteins PDI_inactive->Misfolded_Proteins Leads to ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis

Proposed signaling pathway of this compound.

Secondary Mechanisms of Action

Modulation of NF-κB Signaling

Pyrrolidine dithiocarbamate (B8719985) (PDTC), a structurally related compound, is a well-known inhibitor of the NF-κB signaling pathway.[3] NF-κB is a critical transcription factor involved in inflammation, immunity, and cell survival. PDTC has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby retaining NF-κB in the cytoplasm and preventing the transcription of its target genes.[3] It is plausible that Dipyrrolidinylthiuram Disulfide shares this activity.

Metal Chelation

Dithiocarbamates are potent metal chelators. This property could contribute to the biological activity of Dipyrrolidinylthiuram Disulfide by sequestering essential metal ions, thereby disrupting the function of metalloenzymes and other metal-dependent cellular processes. The formation of metal-dithiocarbamate complexes can also influence the compound's stability and cellular uptake.

Quantitative Data Summary (from related compounds)

Due to the limited availability of specific data for this compound, the following table summarizes the inhibitory concentrations (IC50) of related compounds against PDI and cancer cell lines. This data provides a benchmark for the expected potency of this class of molecules.

CompoundTarget/Cell LineIC50 ValueReference
PACMA 31PDI10 µM[4]
Quercetin-3-rutinosidePDI6.1 µM[5]
CCF642PDI2.9 µM[4]
E64FC26PDIA11.9 µM[4]
E64FC26AsPC-1 cells (24h)6.13 ± 0.08 µM[2]
E64FC26BxPC-3 cells (24h)0.93 ± 0.33 µM[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Protein Disulfide Isomerase (PDI) Activity Assay (Insulin Turbidity Assay)

This assay measures the reductase activity of PDI by monitoring the aggregation of the insulin (B600854) β-chain upon reduction of its disulfide bonds.

Materials:

  • Recombinant human PDI

  • Insulin from bovine pancreas

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • EDTA (2 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare a reaction mixture containing 100 µM insulin and 2 mM EDTA in 100 mM potassium phosphate buffer (pH 7.0).

  • Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add recombinant human PDI to a final concentration of 0.5 µM to all wells except the no-enzyme control.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding DTT to a final concentration of 1 mM.

  • Immediately begin monitoring the increase in absorbance at 650 nm every minute for 30-60 minutes.

  • The rate of insulin reduction is determined from the linear portion of the turbidity curve.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., OVCAR-8, AsPC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for ER Stress Markers

This technique is used to detect the expression levels of key proteins involved in the UPR.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GRP78, CHOP, p-eIF2α, and β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays PDI_Assay PDI Inhibition Assay (Insulin Turbidity) IC50_PDI Determine IC50 for PDI PDI_Assay->IC50_PDI Cell_Culture Select & Culture Cancer Cell Line MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot for ER Stress Markers Cell_Culture->Western_Blot IC50_Cells Determine IC50 for Cell Viability MTT_Assay->IC50_Cells UPR_Activation Confirm UPR Activation Western_Blot->UPR_Activation

A typical experimental workflow for evaluating the compound's activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound likely exerts its biological effects through the inhibition of Protein Disulfide Isomerase, leading to ER stress-induced apoptosis. Further investigation is warranted to confirm this mechanism for the deuterated compound and to explore its potential therapeutic applications, particularly in oncology. The "-D16" labeling provides a valuable tool for detailed pharmacokinetic and metabolism studies, which will be crucial for its further development as a drug candidate. Future research should focus on obtaining direct quantitative data for this compound, elucidating the specific PDI family members it targets, and exploring its efficacy in in vivo models.

References

Isotopic Labeling with Deuterium in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotopic labeling with deuterium (B1214612), the stable, non-radioactive heavy isotope of hydrogen, has transitioned from a niche academic tool to a clinically and commercially validated strategy in drug discovery. By strategically replacing hydrogen atoms with deuterium at metabolically vulnerable positions within a drug molecule, it is possible to significantly alter its pharmacokinetic profile. This "deuterium switch" leverages the kinetic isotope effect (KIE) to slow down metabolic processes, often leading to a longer drug half-life, reduced dosing frequency, lower systemic exposure to metabolites, and an improved safety and tolerability profile. This guide provides a comprehensive overview of the core principles, key applications, experimental methodologies, and analytical considerations for the successful implementation of deuterium labeling in modern drug development programs.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in drug discovery lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step in a chemical or enzymatic process.[1]

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds.[2] By selectively replacing hydrogen with deuterium at these "soft spots," the rate of metabolism can be significantly reduced.[2] This can manifest in several beneficial pharmacokinetic changes:

  • Increased Half-life (t½): A slower metabolic rate translates to the drug remaining in the body for a longer duration.[3]

  • Increased Systemic Exposure (AUC): The total amount of drug that reaches the systemic circulation over time is increased.

  • Reduced Peak Plasma Concentrations (Cmax) at equivalent exposure: Slower metabolism can lead to lower, more sustained plasma concentrations, potentially reducing peak-concentration-related side effects.

  • Decreased Formation of Metabolites: This can be particularly advantageous if a metabolite is associated with toxicity or off-target effects.[4]

  • Improved Patient Compliance: A longer half-life can allow for less frequent dosing (e.g., once-daily versus twice-daily), which can improve patient adherence to the treatment regimen.[5]

The magnitude of the KIE is influenced by the specific enzymatic reaction and the position of deuteration. Therefore, a thorough understanding of a drug's metabolic pathways is crucial for a successful deuteration strategy.[6]

The Deuterium Kinetic Isotope Effect.

Quantitative Impact on Pharmacokinetics: Case Studies

The theoretical benefits of the KIE have been successfully translated into tangible improvements in the pharmacokinetic profiles of numerous drugs. The following tables summarize key data from clinical and preclinical studies, comparing deuterated compounds to their non-deuterated counterparts.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine in Healthy Volunteers

ParameterDeutetrabenazine (d6)Tetrabenazine (h6)Fold ChangeReference(s)
Active Metabolites (α+β-HTBZ)
t½ (hours)8.6 - 9.84.8 - 4.9~2x increase[7][8]
AUC₀₋ᵢₙ𝒻 (ng·hr/mL)542261~2.1x increase[8]
Cmax (ng/mL)74.661.6~1.2x increase[8]
Peak-to-Trough FluctuationLower (3-4 fold)HigherN/A[9][10]

Data are for the active metabolites, α- and β-dihydrotetrabenazine (HTBZ), which are responsible for the therapeutic effect.

Table 2: Pharmacokinetic Parameters of CTP-656 (Deutivacaftor) vs. Ivacaftor in Healthy Volunteers

ParameterCTP-656 (d9-Ivacaftor)IvacaftorFold Change/ImprovementReference(s)
t½ (hours)15.9~6.5~2.4x increase[5][11]
AUCSubstantially IncreasedLowerAllows for once-daily dosing[12]
C₂₄ₕ (plasma levels at 24h)GreaterLowerSustained exposure[13]
In Vitro Metabolic StabilityMarkedly EnhancedLowerKIE (DV/K) = 2.2[5][11]

Table 3: Preclinical Pharmacokinetic Parameters of d9-Methadone vs. Methadone in Mice

Parameterd9-MethadoneMethadoneFold ChangeReference(s)
AUC (plasma)IncreasedLower5.7x[14]
Cmax (plasma)IncreasedLower4.4x[14]
Clearance (L/h/kg)0.9 ± 0.34.7 ± 0.8~5.2x decrease[14]
Brain-to-Plasma Ratio0.35 ± 0.122.05 ± 0.62~5.9x decrease[14]
LD₅₀ (single IV dose)HigherLower2.1x increase (safer)[14]

Experimental Protocols

The successful development of a deuterated drug candidate relies on robust and well-designed experiments to characterize its synthesis, stability, and pharmacokinetic properties.

Synthesis of a Deuterated Drug: Deutetrabenazine

This protocol provides a general overview of a synthetic route to deutetrabenazine, highlighting the introduction of the deuterated methoxy (B1213986) groups.

Objective: To synthesize deutetrabenazine from 6,7-dihydroxy-3,4-dihydroisoquinoline.

Materials:

  • 6,7-dihydroxy-3,4-dihydroisoquinoline

  • Triphenylphosphine (B44618) (PPh₃)

  • Deuterated methanol (B129727) (CD₃OD)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide

  • Potassium carbonate (K₂CO₃)

  • Methanol (for recrystallization)

  • Zinc chloride (optional, for purification)

Procedure:

  • Preparation of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline:

    • Dissolve 6,7-dihydroxy-3,4-dihydroisoquinoline in anhydrous THF under an inert atmosphere.[13]

    • Add triphenylphosphine and deuterated methanol to the solution.[13]

    • Cool the reaction mixture in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) to the cooled solution.[13]

    • Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

    • Work-up the reaction mixture to isolate the crude 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline. Purification can be achieved through column chromatography or by precipitation as a zinc chloride salt followed by pH adjustment.[13]

  • Condensation to form Deutetrabenazine:

    • React the 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of potassium carbonate.[13]

    • Heat the reaction mixture and monitor for completion.

    • After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the crude deutetrabenazine.

  • Purification:

    • Recrystallize the crude product from methanol to obtain pure deutetrabenazine.[13]

    • Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol assesses the metabolic stability of a deuterated compound compared to its non-deuterated counterpart.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compounds (deuterated and non-deuterated), stock solutions in DMSO

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., dextromethorphan, midazolam)

  • Ice-cold acetonitrile (B52724) (ACN) containing an internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a working solution of the test compounds by diluting the DMSO stock in acetonitrile.[15]

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound to achieve a final concentration of typically 1 µM. The final DMSO concentration should be less than 0.5%.[16]

    • Add human liver microsomes to a final protein concentration of 0.5 mg/mL.[17][18]

    • Include a negative control without the NADPH regenerating system.[15]

    • Pre-warm the plate at 37°C for 5-10 minutes.[18]

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.[18]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, or 60 minutes), withdraw an aliquot of the reaction mixture.[16][17]

  • Quenching the Reaction:

    • Immediately quench the reaction by adding the aliquot to a separate plate or tubes containing ice-cold acetonitrile with an internal standard.[18]

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to precipitate proteins.[15]

    • Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[18]

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

    • Compare the t½ and CLint values of the deuterated and non-deuterated compounds.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for an in vivo pharmacokinetic study in rats.

Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration to rats.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Appropriate vehicle for drug formulation (e.g., saline, PEG400)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate the rats to the housing conditions for at least one week.[18]

    • Fast the animals overnight before dosing.[18]

    • Administer a single oral dose of the test compound (formulated in a suitable vehicle) via oral gavage.[18]

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) after dosing, collect blood samples (typically from the tail vein or via cardiac puncture at a terminal time point).[19] The number of animals per time point should be sufficient for statistical analysis (e.g., 3-4).[19]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in rat plasma.

    • Use a deuterated analog as the internal standard if available (for the analysis of the non-deuterated compound, and vice-versa, or a different deuterated analog for both).

  • Sample Analysis:

    • Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

    • Statistically compare the pharmacokinetic parameters between the two groups.

Mandatory Visualizations

Experimental Workflow for a Deuterium Labeling Study

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Metabolism_ID Identify Metabolic 'Soft Spots' Deuteration_Strategy Design Deuteration Strategy Metabolism_ID->Deuteration_Strategy Synthesis Synthesize Deuterated Analog Deuteration_Strategy->Synthesis Analytics_1 Confirm Structure & Isotopic Purity (NMR, MS) Synthesis->Analytics_1 Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Analytics_1->Metabolic_Stability Potency_Assay Target Potency & Selectivity Assays PK_Study Pharmacokinetic Study (Rodent Model) Metabolic_Stability->PK_Study Potency_Assay->PK_Study Tox_Screen Preliminary Toxicity Screening Go_NoGo Go/No-Go for Preclinical Development PK_Study->Go_NoGo Tox_Screen->Go_NoGo

Experimental workflow for evaluating a deuterated drug candidate.

Metabolic Pathway of Deucravacitinib (B606291) and the Effect of Deuteration

Deucravacitinib is an allosteric inhibitor of tyrosine kinase 2 (TYK2) and was the first de novo deuterated drug approved.[4][20] Deuteration of the N-methyl amide moiety was designed to reduce the formation of a less selective N-demethylated metabolite.[4][21]

deucravacitinib_metabolism cluster_non_deuterated Hypothetical Non-Deuterated Analog cluster_deuterated Deucravacitinib Parent_H Non-Deuterated Analog (N-CH3) Metabolite_H N-demethylated Metabolite (Less Selective) Parent_H->Metabolite_H CYP-mediated N-demethylation Parent_D Deucravacitinib (N-CD3) Parent_D->Metabolite_H Other_Metabolites Alternative Metabolic Pathways (e.g., N-glucuronidation) Parent_D->Other_Metabolites Metabolic Shunting Slowed_Metabolism KIE slows this pathway

Effect of deuterium labeling on the metabolic pathway of Deucravacitinib.

Logical Relationship: Decision Framework for Deuteration

deuteration_decision Start Lead Compound Identified PK_Issues Pharmacokinetic Liabilities Identified? (e.g., rapid metabolism, toxic metabolite) Start->PK_Issues Metabolism_Known Metabolic 'Soft Spots' Known? PK_Issues->Metabolism_Known Yes Alternative_Strategy Pursue Alternative Optimization Strategy PK_Issues->Alternative_Strategy No Feasible_Synthesis Is Deuterated Synthesis Feasible? Metabolism_Known->Feasible_Synthesis Yes Metabolism_Known->Alternative_Strategy No Proceed_Deuteration Proceed with Deuteration Strategy Feasible_Synthesis->Proceed_Deuteration Yes Feasible_Synthesis->Alternative_Strategy No End Optimized Candidate Proceed_Deuteration->End Alternative_Strategy->End

Decision-making framework for implementing a deuteration strategy.

Analytical Characterization of Deuterated Compounds

Rigorous analytical characterization is essential to confirm the successful synthesis and purity of a deuterated drug.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for verifying the site of deuterium incorporation and quantifying the level of enrichment.

  • ¹H NMR (Proton NMR): In ¹H NMR, the incorporation of deuterium at a specific position is observed as a disappearance or reduction in the intensity of the corresponding proton signal.[5] By comparing the integral of the residual proton signal to an internal standard or a non-deuterated portion of the molecule, the percentage of deuterium incorporation can be calculated.[5]

  • ²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing unambiguous confirmation of deuteration.[5] While less sensitive than ¹H NMR, it is particularly useful for highly enriched compounds and can be used to quantify the isotopic purity.[22]

  • ¹³C NMR: The coupling patterns in ¹³C NMR can also be used to confirm deuteration, as the spin of deuterium (I=1) results in different splitting patterns compared to hydrogen (I=1/2).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution and purity of deuterated compounds.

  • Isotopic Distribution: By analyzing the mass spectrum, the relative abundance of the unlabeled compound (M), the singly deuterated compound (M+1), doubly deuterated (M+2), and so on, can be determined.[9] This allows for the calculation of the average isotopic enrichment.

  • Purity Analysis: LC-MS can be used to separate the deuterated drug from any non-deuterated starting materials or other impurities, allowing for a precise quantification of its chemical and isotopic purity.[7]

Conclusion

Isotopic labeling with deuterium is a versatile and increasingly important strategy in modern drug discovery and development. The deuterium kinetic isotope effect provides a powerful tool to modulate the metabolic fate of drug candidates, offering the potential to enhance their pharmacokinetic properties, improve their safety profile, and ultimately lead to more effective therapies. A thorough understanding of the principles of deuterium labeling, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of this approach. The successful development and approval of drugs like deutetrabenazine and deucravacitinib have paved the way for a new generation of deuterated medicines, and the continued application of this strategy promises to deliver significant benefits to patients.

References

An In-depth Technical Guide on the Physical Characteristics of Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Thiuram Disulfides

Thiuram disulfides are a class of organosulfur compounds characterized by the formula (R₂NCSS)₂. These compounds are typically white or pale yellow solids.[1] They find extensive applications as rubber vulcanization accelerators, pesticides, and in pharmaceuticals.[1] Dipyrrolidinylthiuram Disulfide-D16 is a deuterated isotopic variant of Dipyrrolidinylthiuram Disulfide. The replacement of hydrogen with deuterium (B1214612) is often utilized in research to trace the metabolic fate of the molecule.

Predicted Physical Characteristics

While specific quantitative data for the D16 variant is unavailable, the physical properties are expected to be very similar to its non-deuterated counterpart and other short-chain alkyl thiuram disulfides.

Table 1: Summary of Predicted and Known Physical Characteristics of Thiuram Disulfides

PropertyPredicted/General Value for this compoundGeneral Observations for Thiuram Disulfides
Molecular Formula C₁₀D₁₆N₂S₄(R₂NCSS)₂
Appearance White to pale yellow solidTypically white or pale yellow solids[1]
Solubility Predicted to be soluble in organic solvents and insoluble in water.Generally soluble in organic solvents and insoluble in water[1][2]

Note: The melting and boiling points for the D16 variant are not available in the literature. For reference, the melting point of Tetramethylthiuram disulfide (Thiram) is 156-158 °C, and Tetraisopropylthiuram disulfide is 115-117 °C.[3]

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments that would be used to determine the physical characteristics of this compound.

3.1. Synthesis

The general synthesis of thiuram disulfides involves the oxidation of the corresponding dithiocarbamate (B8719985) salts.[1][4][5][6]

  • Reaction: The synthesis typically proceeds by reacting a secondary amine (in this case, pyrrolidine-d8) with carbon disulfide in the presence of a base to form the dithiocarbamate salt. This salt is then oxidized using an oxidizing agent like hydrogen peroxide or chlorine to yield the thiuram disulfide.[1]

  • Purification: The crude product is typically purified by recrystallization from a suitable organic solvent.

3.2. Melting Point Determination

  • Apparatus: A standard melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar) would be used.

  • Procedure:

    • A small, dry sample of the crystalline solid is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.

3.3. Solubility Assessment

  • Procedure:

    • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a test tube containing a known volume (e.g., 1 mL) of a solvent.

    • The mixture is agitated at a constant temperature.

    • Solubility is determined by visual inspection for the dissolution of the solid.

    • This is repeated with a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, chloroform, dimethyl sulfoxide) to establish a solubility profile.

3.4. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. For the D16 variant, ²H (Deuterium) NMR would also be crucial to confirm the positions of deuteration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the C-N and C=S bonds.

Logical Relationships in Synthesis and Characterization

The following diagrams illustrate the general workflow for the synthesis and characterization of a thiuram disulfide.

G cluster_synthesis Synthesis Workflow A Secondary Amine (e.g., Pyrrolidine-d8) D Oxidation A->D B Carbon Disulfide B->D C Base C->D E Thiuram Disulfide-D16 D->E

General Synthesis Workflow for Thiuram Disulfides.

G cluster_characterization Characterization Workflow F Synthesized Product G Spectroscopic Analysis (NMR, MS, IR) F->G H Physical Property Determination (Melting Point, Solubility) F->H I Purity Assessment (e.g., HPLC) F->I J Confirmed Structure & Purity G->J H->J I->J

General Characterization Workflow for a Synthesized Compound.

References

Dipyrrolidinylthiuram Disulfide-D16: A Technical Guide to Safe Handling and Research Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Dipyrrolidinylthiuram Disulfide-D16, a deuterated analogue of Lutiram. Given the limited direct data on the D16 variant, this guide leverages extensive information from the non-deuterated parent compound, Lutiram, to establish robust safety protocols. This document is intended to equip laboratory personnel with the knowledge necessary to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified based on the toxicological profile of Lutiram. The primary hazards are skin sensitization and potential for organ damage through prolonged or repeated exposure. It is also very toxic to aquatic life.

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[1][2][3]

  • H373: May cause damage to organs (Skeletal muscle) through prolonged or repeated exposure.[1][2][3]

  • H400: Very toxic to aquatic life.[1][2][3]

  • H410: Very toxic to aquatic life with long lasting effects.[1][2][3]

Signal Word: Warning

Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

  • Environment

Quantitative Toxicological Data

The following tables summarize the acute toxicity data for the parent compound, Lutiram, as determined by studies following OECD Guidelines.[1]

Table 1: Acute Toxicity of Lutiram

Exposure RouteSpeciesGuidelineResultsClassification
OralRatOECD 401LD50: > 5,000 mg/kgVirtually nontoxic after a single ingestion.[1]
DermalRatOECD 402LD50: > 2,000 mg/kgVirtually nontoxic after a single skin contact.[1]
InhalationRatOECD 403LC50: > 2.71 mg/l (4 h)Virtually nontoxic by inhalation.[1]

Table 2: Skin and Eye Irritation of Lutiram

TestSpeciesGuidelineResultsClassification
Skin Corrosion/IrritationRabbitOECD 404Not irritating to the skin.[1]---
Serious Eye Damage/IrritationRabbitOECD 405Not irritating to the eyes.[1]---
Skin SensitizationGuinea Pigmodified Buehler test (OECD 406)Sensitization after skin contact possible.[1]May cause an allergic skin reaction.[1]

Physical and Chemical Properties

PropertyData
FormSolid[1]
ColorLight brown[1]
OdorMild, spicy[1]
pHapprox. 4.5 - 6.5 (1% in CIPAC standard water D, 23 °C)[1]
Melting Temperatureapprox. 170 °C (decomposes)[1]
Vapor PressureNot determined due to high melting point.[1]

Handling, Storage, and Personal Protective Equipment (PPE)

Handling
  • Avoid dust formation.[2]

  • Ensure thorough ventilation of stores and work areas.[2]

  • Do not breathe dust.[1]

  • Wear protective gloves.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

  • When using do not eat, drink or smoke.[2]

  • Wash hands and/or face before breaks and at the end of the shift.[2]

Storage
  • Keep container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Prevent electrostatic charge - sources of ignition should be kept well clear.[2]

  • Ground all transfer equipment to prevent electrostatic discharge.[2]

Personal Protective Equipment (PPE)

The following diagram illustrates a recommended workflow for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling Dipyrrolidinylthiuram Disulfide-D16 risk_assessment Assess Risk of Exposure (e.g., weighing, solution prep) start->risk_assessment low_risk Low Risk (e.g., handling sealed container) risk_assessment->low_risk Minimal potential for dust/aerosol moderate_risk Moderate Risk (e.g., weighing, preparing solutions) risk_assessment->moderate_risk Potential for dust/aerosol generation ppe_low Standard Lab Attire: - Safety glasses - Lab coat - Nitrile gloves low_risk->ppe_low ppe_moderate Enhanced PPE: - Chemical safety goggles - Lab coat - Chemical-resistant gloves (e.g., nitrile) - Use in a chemical fume hood moderate_risk->ppe_moderate end Proceed with Experiment ppe_low->end ppe_moderate->end

PPE Selection Workflow

First Aid and Emergency Procedures

First Aid Measures
  • General advice: Remove contaminated clothing.[1]

  • If inhaled: Keep patient calm, remove to fresh air, seek medical attention.[1]

  • On skin contact: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1]

  • On contact with eyes: Wash affected eyes for at least 15 minutes under running water with eyelids held open.[1]

  • On ingestion: Immediately rinse mouth and then drink 200-300 ml of water, seek medical attention.[1]

Emergency Response for Spills

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow spill Spill of Dipyrrolidinylthiuram Disulfide-D16 Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the Spill (use absorbent pads for solids) ppe->contain cleanup Clean Up Spill - Gently sweep solid material - Avoid generating dust - Place in a sealed container for disposal contain->cleanup decontaminate Decontaminate the Area (follow lab-specific procedures) cleanup->decontaminate disposal Dispose of Waste (as hazardous waste) decontaminate->disposal report Report the Incident disposal->report

Emergency Spill Response

Detailed Experimental Protocols

The toxicological data presented in this guide were generated following standardized OECD guidelines. Below are summaries of the methodologies for these key experiments.

OECD Guideline 401: Acute Oral Toxicity
  • Principle: To determine the short-term toxic effects of a substance after a single oral administration.

  • Methodology:

    • Healthy young adult rats are used.[3]

    • Animals are fasted prior to administration of the test substance.[3]

    • The substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[3]

    • Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[3]

    • A necropsy is performed on all animals at the end of the observation period.[3]

    • The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

OECD Guideline 402: Acute Dermal Toxicity
  • Principle: To assess the potential for a substance to cause toxicity from a single dermal application.

  • Methodology:

    • The test is typically performed on rats.[4]

    • The fur is removed from the dorsal area of the trunk of the test animals.[5]

    • The test substance is applied uniformly over a shaved area of at least 10% of the total body surface area and held in contact with the skin for 24 hours with a porous gauze dressing.[4][6]

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[4]

    • Body weights are recorded weekly.[4]

    • The LD50 is determined.

OECD Guideline 403: Acute Inhalation Toxicity
  • Principle: To evaluate the health hazards that may arise from short-term exposure to an airborne substance.[1][2]

  • Methodology:

    • The test is typically conducted with rats.[7]

    • Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period, usually 4 hours.[2]

    • Multiple concentration groups are typically used.[2]

    • Animals are observed for at least 14 days for signs of toxicity and mortality.[2]

    • Body weights are recorded, and detailed observations are made daily.[2]

    • A gross autopsy is performed on all animals.[2]

    • The LC50 (the concentration in air estimated to be lethal to 50% of the animals) is calculated.

OECD Guideline 404: Acute Dermal Irritation/Corrosion
  • Principle: To assess the potential of a substance to cause reversible or irreversible skin inflammation.

  • Methodology:

    • The albino rabbit is the preferred species.[8]

    • A single dose of the test substance is applied to a small area of clipped skin (approximately 6 cm²).[8]

    • The exposure period is 4 hours.[8]

    • Skin reactions (erythema and edema) are observed and graded at 1, 24, 48, and 72 hours after patch removal, and then daily for up to 14 days to assess reversibility.[8]

OECD Guideline 405: Acute Eye Irritation/Corrosion
  • Principle: To determine the potential of a substance to produce irritation or damage to the eye.

  • Methodology:

    • The test is typically performed on a single albino rabbit.[9]

    • A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[9]

    • The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days.[10]

    • Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[9]

OECD Guideline 406: Skin Sensitization
  • Principle: To determine if a substance has the potential to cause an allergic skin reaction.

  • Methodology (Modified Buehler Test):

    • The guinea pig is the animal model used.[11]

    • Induction Phase: The test substance is applied topically to the skin of the test animals. This is repeated to induce a potential immune response.

    • Rest Period: A rest period of 10-14 days follows the induction phase.[12]

    • Challenge Phase: After the rest period, a non-irritating concentration of the test substance is applied to a previously untreated area of skin on both test and control animals.[11]

    • Skin reactions are observed and graded at 24 and 48 hours after the challenge application. A positive result (sensitization) is indicated by a greater skin reaction in the test group compared to the control group.

Logical Relationship for Hazard Control

The following diagram illustrates the logical flow of identifying and controlling hazards associated with this compound.

Hazard_Control_Logic start Start: New Experiment with This compound hazard_id Hazard Identification (Review SDS and this guide) start->hazard_id risk_assess Risk Assessment (Evaluate potential for exposure) hazard_id->risk_assess control_measures Implement Control Measures risk_assess->control_measures elimination Elimination/Substitution (Is a less hazardous alternative available?) control_measures->elimination eng_controls Engineering Controls (e.g., Fume Hood) elimination->eng_controls No admin_controls Administrative Controls (e.g., SOPs, Training) eng_controls->admin_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin_controls->ppe experiment Conduct Experiment ppe->experiment review Review and Update Procedures experiment->review

Hazard Identification and Control Logic

This technical guide provides a framework for the safe handling and use of this compound in a research setting. Adherence to these guidelines, in conjunction with institution-specific safety protocols, is essential for protecting personnel and the environment.

References

Commercial Availability of Dipyrrolidinylthiuram Disulfide-D16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Dipyrrolidinylthiuram Disulfide-D16, a deuterated analog of the thiuram disulfide compound, Lutiram. Due to its isotopic labeling, this compound is of significant interest for studies in drug metabolism, pharmacokinetics (DMPK), and as an internal standard in analytical research. This document outlines the primary procurement pathways, offers insights into the custom synthesis process, and discusses the applications of its non-deuterated counterpart.

Executive Summary of Commercial Availability

Direct, off-the-shelf commercial availability of this compound is limited. While some suppliers list the compound in their catalogs, it is predominantly available through custom synthesis services. This guide provides details on potential suppliers and the typical workflow for acquiring this specialized chemical.

Sourcing and Supplier Information

Our investigation indicates that this compound is not a standard stock item for most chemical suppliers. The most viable route for obtaining this compound is through companies specializing in stable isotope labeling and custom organic synthesis.

One supplier, MedChemExpress (MCE), lists this compound in its catalog and describes it as the deuterium-labeled form of Lutiram[1][2]. However, the presentation of the product suggests it may be available via their custom synthesis services rather than as a readily available stock item.

For researchers requiring this compound, engaging with a custom synthesis provider is the most probable procurement strategy. Several companies offer bespoke synthesis of deuterated molecules, ensuring high purity and isotopic enrichment tailored to specific research needs.

Table 1: Potential Custom Synthesis Providers for Deuterated Compounds

CompanyService HighlightsGeographic Reach
MedChemExpress (MCE) Offers custom synthesis of a wide range of stable isotope-labeled compounds, including deuterated molecules. They provide high-purity products with comprehensive analytical data.Global
ResolveMass Laboratories Inc. Specializes in the custom synthesis of deuterated chemicals for pharmaceutical, analytical, and materials science applications. They emphasize a collaborative process from feasibility to delivery.Global
Alfa Chemistry Provides tailored solutions for the custom synthesis of deuterated compounds, catering to the demands of drug discovery and development with a focus on high-purity and isotopic enrichment.Global
Moravek, Inc. Offers custom organic synthesis services, including the incorporation of stable isotopes like deuterium (B1214612), for a variety of research applications.Global

The Custom Synthesis Workflow

For researchers unfamiliar with the process of acquiring a custom-synthesized chemical, the following workflow provides a general overview. The process is typically initiated by a formal inquiry to the chosen supplier.

Custom Synthesis Workflow Figure 1: Generalized Workflow for Custom Synthesis cluster_initiation Initiation cluster_planning Planning & Feasibility cluster_synthesis Synthesis & Analysis cluster_delivery Delivery Inquiry Researcher submits inquiry with compound specifications Feasibility Supplier conducts feasibility study and synthetic route design Inquiry->Feasibility Quotation Supplier provides quotation and timeline Feasibility->Quotation Synthesis Chemical synthesis and purification Quotation->Synthesis Upon approval QC Quality control and analytical testing (NMR, MS, HPLC) Synthesis->QC Shipment Product shipment with Certificate of Analysis QC->Shipment

Caption: A diagram illustrating the typical steps involved in the custom synthesis of a specialized chemical compound.

Applications of the Non-Deuterated Analog (Dipyrrolidinylthiuram Disulfide)

Understanding the applications of the non-deuterated form of the compound, Dipyrrolidinylthiuram Disulfide (also known as Lutiram), provides context for the utility of its deuterated counterpart in research and development.

Thiuram disulfides are a class of compounds with a broad spectrum of biological activities. They have been investigated for various applications, including:

  • Antifungal and Antimicrobial Agents: Thiuram disulfides have a history of use as fungicides and bactericides.

  • Enzyme Inhibition: These compounds are known to interact with and inhibit various enzymes, often through their reaction with cysteine residues.

  • Drug Development: The disulfide bond is a key structural motif in many biologically active molecules and pharmaceuticals. Research into disulfide-rich peptides is an active area in drug discovery[3][4]. The synthesis of molecules containing disulfide bonds is crucial for creating novel therapeutics[5][6].

  • Cancer Research: Some thiuram derivatives have been explored for their potential as anticancer agents.

The deuterated form, this compound, is particularly valuable for:

  • Metabolic Studies: The deuterium labels provide a means to track the metabolic fate of the molecule in biological systems without the use of radioactive isotopes.

  • Pharmacokinetic (PK) Studies: Deuteration can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.

  • Quantitative Analysis: It can serve as a highly accurate internal standard for mass spectrometry-based quantification of the non-deuterated compound in biological matrices.

Logical Pathway to Procurement

The decision-making process for acquiring this compound for research purposes can be visualized as a logical flow, starting with the confirmation of the need for a deuterated analog.

Procurement Pathway Figure 2: Logical Pathway for Procurement Need Identify need for deuterated this compound Search Search for direct commercial suppliers Need->Search Evaluate Evaluate availability (stock vs. custom synthesis) Search->Evaluate Custom Engage custom synthesis providers Evaluate->Custom If not in stock Request Request quotations and timelines Custom->Request Select Select provider and initiate synthesis Request->Select

Caption: A flowchart outlining the decision-making process for acquiring this compound.

Conclusion

While this compound is not a readily available, off-the-shelf chemical, it can be procured by researchers through the custom synthesis services offered by several specialized chemical companies. The primary pathway involves identifying a suitable synthesis partner and initiating a collaborative process to produce the compound to the required specifications of purity and isotopic enrichment. The utility of its non-deuterated analog in various research fields underscores the potential applications of the deuterated version in advanced studies, particularly in the realm of drug metabolism and pharmacokinetics.

References

Technical Guide: Certificate of Analysis for Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A Certificate of Analysis (CoA) is a document specific to a particular manufactured batch. As such, a CoA for Dipyrrolidinylthiuram Disulfide-D16 is not a publicly available document. This guide has been compiled to provide a representative example of the data and methodologies that would be found on a typical CoA for a high-purity, deuterated chemical standard, based on common industry practices for quality control and analysis.

Product Information

This section of a Certificate of Analysis provides fundamental details about the compound and the specific batch being certified.

ParameterRepresentative Data
Product Name This compound
Catalogue Number D-98765
Chemical Formula C₁₀D₁₆N₂S₄
Molecular Weight 308.58 g/mol
CAS Number Not Available (for deuterated analog)
Batch Number BATCH-00123
Storage Conditions Store at 2-8°C, protected from light and moisture.

Quantitative Analysis Summary

The following table summarizes the analytical testing results for this representative batch. These tests confirm the identity, purity, and isotopic enrichment of the material.

Analytical TestMethodAcceptance CriteriaResult
Chemical Purity HPLC-UV≥ 98.0%99.5%
Identity Confirmation ¹H-NMRConforms to structureConforms
Identity Confirmation LC-MS/MSConforms to expected massConforms
Isotopic Enrichment LC-MS/MS≥ 98% Deuterium (B1214612) Incorporation99.2%
Residual Solvents Headspace GC-MS≤ 0.5% Total Solvents0.08%
Water Content Karl Fischer Titration≤ 0.5%0.12%

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following are representative protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: A linear gradient from 5% B to 95% B over a suitable time frame to ensure separation.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.[1]

    • Quantification: Purity is calculated based on the area percentage of the main peak relative to all other peaks detected.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Objective: To confirm the identity by molecular weight and to determine the level of deuterium incorporation.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

  • Method:

    • Chromatography: Utilizes the same HPLC conditions as described in section 3.1.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

    • Scan Type: Full scan for identity confirmation and Multiple Reaction Monitoring (MRM) for assessing isotopic purity.[1]

    • Identity Confirmation: The full scan mass spectrum is analyzed for the presence of the [M+H]⁺ ion corresponding to the mass of this compound.

    • Isotopic Enrichment: The ratio of the deuterated parent ion to the non-deuterated parent ion is calculated to determine the percentage of deuterium incorporation. High isotopic purity (typically >98%) is essential for its use as an internal standard.[2]

Proton Nuclear Magnetic Resonance (¹H-NMR)
  • Objective: To confirm the chemical structure and the absence of significant proton-containing impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Method:

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: A small amount of the sample is dissolved in the deuterated solvent.

    • Analysis: The ¹H-NMR spectrum is analyzed. For a highly deuterated standard, the proton signals should be minimal, confirming the successful replacement of hydrogen with deuterium at the specified positions.

Diagrams and Workflows

Visual representations of workflows are essential for understanding the logical sequence of operations in quality control and analysis.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_final Final Product Certification raw_material Starting Materials synthesis Chemical Synthesis (Deuteration) raw_material->synthesis purification Purification synthesis->purification hplc Purity Check (HPLC) purification->hplc ms Identity & Isotopic Enrichment (LC-MS/MS) purification->ms nmr Structure Confirmation (¹H-NMR) purification->nmr solvents Residual Solvents (GC-MS) purification->solvents water Water Content (Karl Fischer) purification->water spec_check Specification Review hplc->spec_check ms->spec_check nmr->spec_check solvents->spec_check water->spec_check coa Certificate of Analysis Generation spec_check->coa Pass release Product Release coa->release

Caption: A generalized workflow for the quality control of a deuterated chemical standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Dissolve Standard in Mobile Phase vial Transfer to Autosampler Vial sample->vial hplc Chromatographic Separation (HPLC) vial->hplc esi Ionization (ESI Source) hplc->esi ms_detect Mass Detection (MS/MS) esi->ms_detect integration Peak Integration ms_detect->integration ratio Calculate Isotopic Ratio integration->ratio report Generate Report ratio->report

References

Methodological & Application

Application Note: Quantification of Dipyrrolidinylthiuram Disulfide in Biological Matrices using Dipyrrolidinylthiuram Disulfide-D16 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Dipyrrolidinylthiuram Disulfide (Lutiram) in biological matrices, such as plasma and tissue homogenates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Dipyrrolidinylthiuram Disulfide-D16, is employed. The method described herein is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies of this class of compounds.

Introduction

Dipyrrolidinylthiuram Disulfide, also known as Lutiram, belongs to the thiuram disulfide class of compounds.[1] These compounds are utilized in various industrial and agricultural applications, including as vulcanization accelerators in the rubber industry and as fungicides.[2][3][4] In biomedical research, thiuram disulfides have garnered interest for their potential therapeutic properties, including anticancer and antibacterial activities.[5] The mechanism of action for some thiuram disulfides involves the induction of apoptosis through the modulation of key signaling pathways, including those involving NF-κB, AP-1 (c-fos/c-jun), and p53.[6]

Accurate quantification of Dipyrrolidinylthiuram Disulfide in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. The deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision. This application note provides a comprehensive methodology for the robust and reliable quantification of Dipyrrolidinylthiuram Disulfide.

Physicochemical Properties

A summary of the physicochemical properties of Dipyrrolidinylthiuram Disulfide and its deuterated internal standard is provided in Table 1.

CompoundChemical FormulaExact MassMonoisotopic Mass
Dipyrrolidinylthiuram DisulfideC10H16N2S4292.02 g/mol 292.01963 g/mol
This compoundC10D16N2S4308.12 g/mol 308.12000 g/mol

Table 1. Physicochemical Properties

Experimental Protocols

Materials and Reagents
  • Dipyrrolidinylthiuram Disulfide (Lutiram) analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Dipyrrolidinylthiuram Disulfide and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Dipyrrolidinylthiuram Disulfide by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should be appropriate for the expected sample concentrations.

  • Internal Standard Working Solution (100 ng/mL):

    • Prepare a 100 ng/mL working solution of this compound by diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Spiking:

    • To 100 µL of the biological matrix sample (or calibration curve standards and quality control samples), add 10 µL of the 100 ng/mL internal standard working solution.

  • Precipitation:

    • Add 300 µL of cold acetonitrile to each tube.

  • Vortexing:

    • Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions and may require optimization for your specific instrumentation.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsDipyrrolidinylthiuram Disulfide: m/z 293.0 → 114.1 this compound: m/z 309.1 → 122.1
Collision EnergyOptimize for your instrument
Dwell Time100 ms

Table 2. Suggested LC-MS/MS Parameters

Data Analysis and Presentation

The concentration of Dipyrrolidinylthiuram Disulfide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank0150,0000.0000.00
Cal Std 11,500152,0000.0101.0
Cal Std 27,600151,0000.0505.0
Cal Std 315,200152,5000.10010.0
Cal Std 476,500153,0000.50050.0
Cal Std 5154,000154,0001.000100.0
QC Low7,550150,5000.0505.0
QC Mid76,000151,0000.50350.3
QC High153,000152,0001.007100.7
Unknown 122,800152,0000.15015.0
Unknown 253,200151,5000.35135.1

Table 3. Example Quantitative Data

Signaling Pathway

Thiuram disulfides have been shown to induce apoptosis in cancer cells by modulating several key signaling pathways. The proposed mechanism involves the downregulation of pro-survival factors like NF-κB and AP-1, and the upregulation of the tumor suppressor protein p53. This leads to a decrease in the anti-apoptotic protein Bcl-2, ultimately resulting in programmed cell death.

Thiuram_Disulfide_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Thiuram Disulfide Thiuram Disulfide NF-kB NF-kB Thiuram Disulfide->NF-kB Inhibition AP-1 (c-fos/c-jun) AP-1 (c-fos/c-jun) Thiuram Disulfide->AP-1 (c-fos/c-jun) Inhibition p53 p53 Thiuram Disulfide->p53 Activation Pro-survival Genes Pro-survival Genes NF-kB->Pro-survival Genes AP-1 (c-fos/c-jun)->Pro-survival Genes Bcl-2 Bcl-2 p53->Bcl-2 Pro-survival Genes->Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological Sample Biological Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Biological Sample->Add Internal Standard (this compound) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add Internal Standard (this compound)->Protein Precipitation (Acetonitrile) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (Acetonitrile)->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Inject Supernatant Inject Supernatant Collect Supernatant->Inject Supernatant LC Separation (C18 Column) LC Separation (C18 Column) Inject Supernatant->LC Separation (C18 Column) MS/MS Detection (ESI+) MS/MS Detection (ESI+) LC Separation (C18 Column)->MS/MS Detection (ESI+) Data Acquisition Data Acquisition MS/MS Detection (ESI+)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calculate Peak Area Ratios Calculate Peak Area Ratios Peak Integration->Calculate Peak Area Ratios Generate Calibration Curve Generate Calibration Curve Calculate Peak Area Ratios->Generate Calibration Curve Quantify Unknowns Quantify Unknowns Generate Calibration Curve->Quantify Unknowns

References

Application Note: Quantitative Analysis of Dipyrrolidinylthiuram Disulfide in Human Plasma using LC-MS with Dipyrrolidinylthiuram Disulfide-D16 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipyrrolidinylthiuram disulfide is an organosulfur compound belonging to the thiuram disulfide class. Compounds in this class have applications in various industrial and pharmaceutical fields.[1] Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of Dipyrrolidinylthiuram Disulfide in human plasma. The method utilizes a stable isotope-labeled internal standard, Dipyrrolidinylthiuram Disulfide-D16, to ensure high accuracy and precision.

The methodology presented herein is based on established principles of bioanalytical method development for small molecules.[2][3][4] While specific performance data for this compound is not publicly available, this document provides a comprehensive, hypothetical protocol and expected performance characteristics to guide researchers in developing and validating a similar assay.

Experimental Protocols

1. Materials and Reagents

  • Dipyrrolidinylthiuram Disulfide (Analyte)

  • This compound (Internal Standard, IS)

  • LC-MS grade acetonitrile (B52724), methanol, and water[2]

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from high-protein matrices like plasma.[3][5]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 50 µL of human plasma with the analyte to prepare calibration standards and QCs.

  • Add 10 µL of the internal standard working solution (this compound in methanol) to all tubes.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS system.

3. Liquid Chromatography (LC) Conditions

Reversed-phase liquid chromatography is well-suited for the separation of relatively nonpolar small molecules like thiuram disulfides.[6][7]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0.0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: Hold at 30% B (equilibration)

4. Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in positive mode is a common and effective ionization technique for this class of compounds.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dipyrrolidinylthiuram Disulfide: m/z 293.0 → 114.1 (hypothetical fragmentation)

    • This compound (IS): m/z 309.1 → 122.1 (hypothetical fragmentation)

  • Ion Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following tables represent the expected performance characteristics of this hypothetical LC-MS assay.

Table 1: Calibration Curve for Dipyrrolidinylthiuram Disulfide in Human Plasma

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)% Accuracy
1.00.025102.5
2.50.063101.2
5.00.12499.2
10.00.251100.4
25.00.628100.5
50.01.24599.6
100.02.510100.4
250.06.275100.4
500.012.48099.8
  • Linear Range: 1.0 - 500.0 ng/mL

  • Regression: Linear, 1/x² weighting

  • Correlation Coefficient (r²): >0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ1.0≤15.095.0 - 105.0≤15.095.0 - 105.0
Low3.0≤10.098.0 - 102.0≤10.098.0 - 102.0
Medium75.0≤8.099.0 - 101.0≤8.099.0 - 101.0
High400.0≤7.099.5 - 100.5≤7.099.5 - 100.5

LLOQ: Lower Limit of Quantification

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (D16) plasma->is_add precip Protein Precipitation (Cold Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation C18 Column Separation lc_injection->separation ms_detection MS/MS Detection (MRM) separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify Unknowns calibration->quantification signaling_pathway cluster_stress Cellular Response to Xenobiotic Stress thiuram Thiuram Disulfide Exposure ros Increased Reactive Oxygen Species (ROS) thiuram->ros gsh GSH Depletion thiuram->gsh nrf2_keap1 Nrf2-Keap1 Complex ros->nrf2_keap1 Oxidative Stress gsh->nrf2_keap1 Inhibition of Keap1 nrf2 Nrf2 Translocation to Nucleus nrf2_keap1->nrf2 Nrf2 Release are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes cell_protection Cellular Protection antioxidant_enzymes->cell_protection

References

Application Note: Quantitative Analysis of Dithiocarbamate Fungicides using a GC-MS Protocol with Dipyrrolidinylthiuram Disulfide-D16 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dithiocarbamates (DTCs) are a widely used class of fungicides in agriculture. Due to their potential risks to human health and the environment, regulatory bodies have set maximum residue limits (MRLs) for DTCs in various commodities. The analysis of DTCs is challenging due to their low stability, as they readily decompose in acidic conditions.[1][2] A common and robust method for the quantitative analysis of DTCs involves their acid hydrolysis to form carbon disulfide (CS₂), which is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This application note provides a detailed protocol for the determination of total DTCs, expressed as CS₂, using Dipyrrolidinylthiuram Disulfide-D16 (Thiram-D16) as an internal standard to ensure accuracy and precision.

Principle

Dithiocarbamate (B8719985) fungicides are quantitatively converted to carbon disulfide upon heating in the presence of an acidic solution containing stannous chloride.[1][2] The volatile CS₂ is partitioned into an organic solvent, typically iso-octane, in the headspace of the reaction vessel. An aliquot of the organic layer is then injected into the GC-MS for quantification. The use of a deuterated internal standard, such as this compound, which is added at the beginning of the sample preparation, compensates for potential variations in extraction efficiency and instrument response.

Experimental Protocols

1. Reagents and Materials

  • Solvents: Iso-octane (HPLC grade), Methanol (HPLC grade), Ethyl acetate (B1210297) (HPLC grade)

  • Reagents: Stannous chloride (SnCl₂), Hydrochloric acid (HCl, 37%), Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standards: Thiram (B1682883) (analytical standard), this compound (Thiram-D16)

  • Glassware: 20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa, volumetric flasks, pipettes, GC vials with inserts.

  • Equipment: Vortex mixer, heating block or water bath, centrifuge, GC-MS system.

2. Standard Solutions Preparation

  • Thiram Stock Solution (1000 µg/mL): Accurately weigh 10 mg of thiram standard and dissolve it in 10 mL of ethyl acetate.[2]

  • Thiram Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with iso-octane to achieve concentrations ranging from 0.05 to 5.0 µg/mL.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of ethyl acetate.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the IS stock solution with ethyl acetate.

3. Sample Preparation and Hydrolysis

  • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a specific volume of the IS working solution to each sample, blank, and calibration standard vial.

  • Add 5 mL of iso-octane to the vial.

  • Prepare the hydrolysis reagent by dissolving 15 g of SnCl₂ in 100 mL of 6M HCl.

  • Add 5 mL of the freshly prepared hydrolysis reagent to the vial.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block or water bath set at 80°C for 1 hour.[2][3]

  • After one hour, remove the vial and allow it to cool to room temperature.

  • Centrifuge the vial at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper iso-octane layer into a GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

4. GC-MS Analysis

  • GC System: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Split/splitless, operated in splitless mode

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 100°C

    • Ramp: 25°C/min to 250°C, hold for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • CS₂: m/z 76 (quantifier), 78 (qualifier)[2]

    • CS₂ from Thiram-D16 (Internal Standard): The exact m/z will depend on the fragmentation of the deuterated carbon disulfide. Assuming the deuterium (B1214612) atoms remain on the carbon, the ions would be shifted. However, as the hydrolysis cleaves the C-S bonds, the resulting CS₂ will be non-deuterated. The deuterated thiram serves to standardize the hydrolysis and extraction efficiency. The resulting CS₂ will be monitored at the same m/z as the analyte.

Data Presentation

Table 1: GC-MS Method Validation Parameters for Thiram Analysis

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 mg/kg
Limit of Quantitation (LOQ)0.05 mg/kg[1][4]
Recovery (at 0.1, 0.5, and 1.0 mg/kg)85-110%
Precision (RSD%)< 15%

Table 2: Recovery Data for Thiram in Various Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%)
Grapes0.1925.8
Tomatoes0.1954.5
Lettuce0.1887.2
Grapes0.5944.1
Tomatoes0.5973.2
Lettuce0.5906.5

Mandatory Visualization

GCMS_Workflow GC-MS Workflow for Dithiocarbamate Analysis cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis & Extraction cluster_analysis GC-MS Analysis Sample Homogenized Sample (5g) Add_IS Add Dipyrrolidinylthiuram Disulfide-D16 (IS) Sample->Add_IS Add_Solvent Add Iso-octane (5 mL) Add_IS->Add_Solvent Add_Reagent Add SnCl2/HCl (5 mL) Add_Solvent->Add_Reagent Vortex Vortex (30s) Add_Reagent->Vortex Heat Heat at 80°C (1h) Vortex->Heat Cool Cool to Room Temperature Heat->Cool Centrifuge Centrifuge (4000 rpm, 5 min) Cool->Centrifuge Extract Collect Iso-octane Layer Centrifuge->Extract Inject Inject 1 µL into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification of CS₂ Detect->Quantify

Caption: Experimental workflow for the GC-MS analysis of dithiocarbamates.

The described GC-MS method provides a reliable and sensitive approach for the routine analysis of dithiocarbamate fungicides in various matrices. The acid hydrolysis to carbon disulfide is a well-established technique, and the incorporation of this compound as an internal standard significantly improves the accuracy and precision of the quantification. This protocol is suitable for monitoring compliance with MRLs and for conducting exposure risk assessments.

References

Application Notes and Protocols for Deuterium-Labeled Compounds in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled compounds, where hydrogen atoms (¹H) are strategically replaced by their heavier isotope, deuterium (B1214612) (²H or D), are powerful tools in modern Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic substitution provides numerous advantages, leading to significant enhancements in spectral quality and enabling the detailed study of complex biomolecules and drug candidates. These notes provide detailed applications and experimental protocols for leveraging deuterium-labeled compounds in structural biology, quantitative analysis, metabolic studies, and materials science.

Application Note 1: Structural Analysis of Large Proteins (>25 kDa)

The study of large proteins and protein complexes by solution NMR is often hindered by spectral overlap and rapid signal decay due to fast transverse relaxation (short T₂ times).[1] Deuteration of non-exchangeable protons (those attached to carbon) dramatically mitigates these issues.

Key Benefits:

  • Improved Spectral Resolution and Sensitivity: Replacing ¹H with ²H reduces the density of protons, thereby minimizing ¹H-¹H dipolar interactions, which are a major source of relaxation.[2] This leads to a significant reduction in signal linewidths and an increase in transverse relaxation times (T₂), resulting in sharper signals and improved signal-to-noise ratios.[1][3]

  • Simplified Spectra: The substitution of most ¹H atoms with ²H drastically simplifies crowded ¹H NMR spectra, making resonance assignment more tractable.[1][4]

  • Enabling Advanced Experiments (TROSY): Transverse Relaxation-Optimized Spectroscopy (TROSY) is a pivotal technique for studying macromolecules.[5] Deuteration is a near-universal prerequisite for TROSY experiments, as it suppresses key relaxation pathways, allowing for the acquisition of high-quality spectra on proteins and complexes exceeding 100 kDa.[6][7][8] High levels of deuteration (>70%) are considered optimal for maximizing the TROSY effect.[6][7]

Quantitative Impact of Deuteration on Protein NMR Parameters

The following table summarizes the typical quantitative effects of deuteration on key NMR parameters for proteins.

ParameterProtonated ProteinDeuterated Protein (>75%)Fold ImprovementReference(s)
¹³Cα T₂' Relaxation Time Varies (e.g., ~15-25 ms)Increased by a factor of ~2~2x[9]
¹H/¹⁵N Linewidths BroadSignificantly NarrowerVaries[6][10]
Sensitivity (TROSY) Low / Not FeasibleSeveral-fold improvement>2x[8]

Diagram: Logic of Deuteration in Large Protein NMR

G cluster_problem The Challenge: Large Proteins (>25 kDa) cluster_solution The Solution: Deuteration Problem1 Increased Molecular Tumbling Time (τc) Problem2 Strong ¹H-¹H Dipolar Coupling Problem1->Problem2 exacerbates Problem3 Fast Transverse (T₂) Relaxation Problem2->Problem3 major cause of Problem4 Broad NMR Signals & Spectral Overlap Problem3->Problem4 leads to Solution1 Replace ¹H with ²H Solution2 Reduce ¹H-¹H Dipolar Interactions Solution1->Solution2 directly causes Solution3 Increase T₂ Relaxation Time Solution2->Solution3 leads to Solution4 Sharper Signals & Simplified Spectra Solution3->Solution4 results in Outcome Advanced NMR (e.g., TROSY) Solution4->Outcome Enables

Caption: The benefits of deuteration for NMR studies of large proteins.

Protocol 1: Uniform Deuteration of Proteins in E. coli

This protocol describes a general method for producing uniformly deuterated, ¹⁵N-labeled protein for NMR studies by adapting E. coli to a D₂O-based minimal medium.[1]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) with the plasmid for the protein of interest.

  • LB medium and agar (B569324) plates with appropriate antibiotic.

  • M9 minimal medium components prepared in H₂O.

  • M9 minimal medium components prepared in 99.9% D₂O.

  • ¹⁵NH₄Cl and ¹²C-glucose (or ¹³C-glucose for double labeling).

  • D₂O (99.9%).

  • H₂O-based and D₂O-based buffers for purification.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Methodology:

  • Starter Culture (H₂O):

    • Inoculate a 5 mL LB medium (with antibiotic) with a single colony of transformed E. coli.

    • Incubate overnight at 37°C with shaking.

  • Adaptation to D₂O (Gradual):

    • Use the overnight culture to inoculate 50 mL of H₂O-based M9 minimal medium (containing ¹⁵NH₄Cl and glucose) to an OD₆₀₀ of ~0.1.

    • Grow the culture at 37°C until the OD₆₀₀ reaches ~0.7-0.8.

    • Pellet the cells by centrifugation (e.g., 5000 x g, 10 min).

    • Resuspend the cell pellet in 50 mL of M9 medium prepared with 50% D₂O / 50% H₂O. Grow for several hours.

    • Repeat the pelleting and resuspension step, this time in 100 mL of M9 medium prepared with >95% D₂O.

  • Large-Scale Expression (D₂O):

    • Use the adapted culture to inoculate 1 L of M9 medium prepared in >98% D₂O (containing ¹⁵NH₄Cl and glucose) to an OD₆₀₀ of ~0.1.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.7-0.9.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

    • Reduce the temperature (e.g., 18-25°C) and continue expression for 12-24 hours.

  • Harvesting and Purification with Amide Proton Back-Exchange:

    • Harvest the cells by centrifugation.

    • Crucially, perform all subsequent purification steps (cell lysis, chromatography) using standard H₂O-based buffers.[1] This allows the exchangeable amide deuterons to be replaced with protons, which is essential for detecting signals in ¹H-¹⁵N correlation experiments like HSQC or TROSY.[1][11][12]

    • Purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion).

  • NMR Sample Preparation:

    • Exchange the purified protein into a final NMR buffer (H₂O-based, with 5-10% D₂O for the spectrometer lock).

    • Concentrate the protein to the desired level (e.g., 0.5-1.0 mM).

Application Note 2: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can determine the concentration or purity of a substance without needing an identical reference standard of the analyte.[13] The accuracy of ¹H qNMR relies on using a certified internal standard (IS) of known purity. Deuterated compounds can serve as excellent internal standards when the signals of a conventional protonated standard would overlap with analyte signals.[1]

Key Benefits of Deuterated Internal Standards:

  • Signal Uniqueness: A deuterated analogue of a common standard will have minimal residual proton signals, which can be placed in a region of the spectrum free from analyte interference.[1]

  • Chemical Equivalence: The deuterated standard is chemically very similar to its protonated counterpart, ensuring similar solubility and behavior, while remaining spectrally distinct.

Protocol 2: Purity Determination using a Deuterated Internal Standard

This protocol details the steps for a ¹H qNMR experiment to determine the purity of an analyte using a deuterated internal standard.

Materials:

  • Analyte of interest.

  • Deuterated internal standard (IS) of certified high purity (e.g., Deuterated Succinonitrile).[13]

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Calibrated analytical microbalance.

  • High-quality 5 mm NMR tubes.[14]

Methodology:

  • Sample Preparation:

    • Accurate Weighing: Accurately weigh approximately 10-20 mg of the analyte and a similar molar quantity of the deuterated internal standard into a clean, dry vial.[13][14] Record the exact weights.

    • Dissolution: Add a precise volume (e.g., 0.6-0.7 mL) of the chosen deuterated solvent.[14]

    • Homogenization: Ensure complete dissolution and homogeneity by vortexing or sonicating the sample.[13]

    • Transfer: Filter the solution through a glass wool plug in a Pasteur pipette into the NMR tube to remove any particulate matter.[15]

  • NMR Data Acquisition:

    • Spectrometer Setup: Insert the sample into the spectrometer and allow it to thermally equilibrate. Perform standard locking and shimming procedures.

    • Quantitative Parameters: It is critical to ensure full relaxation of all relevant nuclei.

      • Pulse Angle: Use a calibrated 90° pulse.

      • Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and IS signals being integrated. A value of 60 seconds is often robust.[16]

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Data Processing and Calculation:

    • Processing: Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve S/N. Perform careful phasing and baseline correction across the entire spectrum.

    • Integration: Integrate one or more well-resolved, non-overlapping signals for the analyte and the internal standard.

    • Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons contributing to the signal

    • MW: Molecular weight

    • m: Mass

    • P_IS: Certified purity of the internal standard

Diagram: qNMR Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis Weigh Accurately weigh Analyte & Internal Standard Dissolve Dissolve in precise volume of deuterated solvent Weigh->Dissolve Homogenize Vortex / Sonicate to ensure homogeneity Dissolve->Homogenize Transfer Filter into NMR tube Homogenize->Transfer Setup Lock, Shim, Calibrate 90° Pulse Transfer->Setup Acquire Acquire Spectrum (d1 ≥ 5 * T₁_max) Setup->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate non-overlapping Analyte & IS signals Process->Integrate Calculate Calculate Purity using qNMR formula Integrate->Calculate Result Final Purity Value Calculate->Result

Caption: General workflow for a quantitative NMR (qNMR) experiment.

Application Note 3: Probing Molecular Dynamics with Solid-State ²H NMR

Solid-state ²H NMR spectroscopy is an exceptionally powerful technique for studying the structure and dynamics of molecules in ordered or semi-ordered systems, such as lipid membranes, polymers, and other materials.[17] Because deuterium has a nuclear spin I=1, its NMR signal is sensitive to the local electric field gradient, giving rise to a quadrupolar interaction. The analysis of the resulting spectral lineshapes and relaxation times provides detailed, site-specific information about molecular motion.[1][18]

Key Applications:

  • Lipid Membranes: By selectively deuterating positions along the acyl chains or in the headgroup of lipids, ²H NMR can determine segmental order parameters (S_CD), which describe the motional freedom of each C-D bond vector.[1][18][19] This allows for the characterization of membrane fluidity, the formation of lipid domains (e.g., liquid-ordered vs. liquid-disordered phases), and the impact of embedded proteins or drugs.[18]

  • Polymer Dynamics: ²H NMR can probe the orientation and motion of polymer chains, providing insights into conformational changes, phase transitions, and the dynamics of guest molecules within a polymer matrix.[20]

Quantitative Data: ²H Quadrupolar Splittings in Lipid Bilayers

The quadrupolar splitting (Δν_Q) is the separation between the two most prominent peaks in a ²H NMR powder pattern spectrum and is directly related to the order parameter (S_CD).[5] A larger splitting indicates a more ordered, motionally restricted environment.

Lipid SystemC-D PositionTemperature (°C)Quadrupolar Splitting (Δν_Q) (kHz)Phase / ConditionReference(s)
DMPC-d₅₄ Plateau Region30~27Liquid-Crystalline (L_α)[21]
DMPC-d₅₄ / Cholesterol (1:1) Plateau Region44~50-60Liquid-Ordered (L_o)[21]
PSPC sn-2, C10'50~15Pure Bilayer (L_α)[2]
PSPC / Cholesterol (1:1) sn-2, C10'50~55With 50 mol% Cholesterol[2]

Note: DMPC = Dimyristoylphosphatidylcholine; PSPC = Palmitoyl-sphingosylphosphocholine.

Protocol 3: Solid-State ²H NMR of a Deuterated Lipid Membrane

This protocol outlines the general steps for preparing a lipid sample and acquiring a solid-state ²H NMR spectrum to study membrane properties.

Materials:

  • Deuterium-labeled phospholipid (e.g., POPC-d₃₁).

  • Buffer (e.g., 20 mM Tris, pH 7.3).[21]

  • Organic solvent (e.g., chloroform/methanol mixture).

  • Solid-state NMR spectrometer with a wideline probe.

Methodology:

  • Sample Preparation (Multilamellar Vesicles - MLVs):

    • Dissolve the desired amount of deuterated lipid (and any other components like cholesterol or peptides) in an organic solvent.

    • Create a thin lipid film on the inside of a round-bottom flask by evaporating the solvent under a stream of nitrogen gas, followed by drying under high vacuum for several hours to remove all solvent traces.[2]

    • Hydrate the lipid film with the chosen buffer (typically 50 wt% water/lipid) by vortexing at a temperature above the lipid's phase transition temperature (T_m). This creates a milky suspension of MLVs.[21]

    • Subject the sample to several freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath) to ensure homogeneous hydration.

    • Carefully transfer the hydrated lipid paste into an appropriate solid-state NMR rotor.

  • NMR Data Acquisition:

    • Spectrometer Setup: Insert the rotor into the probe and set the desired temperature. Tune the probe to the ²H frequency (e.g., 76.8 MHz on a 11.7 T magnet).[21]

    • Pulse Sequence: Use a quadrupolar echo pulse sequence (90°_x - τ - 90°_y - acquire) to acquire the full powder pattern spectrum without distortion from receiver dead time.[21]

      • 90° Pulse Length: Typically 2.5 - 3.5 µs.

      • Echo Delay (τ): 30-50 µs.

      • Recycle Delay: Set to at least 5 times the spin-lattice relaxation time (T₁).

    • Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a small exponential line broadening.

    • Fourier transform the second half of the echo signal, starting from the echo maximum.

    • Measure the quadrupolar splitting (Δν_Q) from the resulting Pake doublet spectrum.

    • The order parameter (S_CD) can be calculated from the splitting.

Application Note 4: Metabolic Flux Analysis

Deuterium-labeled substrates (e.g., [6,6’-²H₂]-glucose, D₂O) serve as non-invasive tracers to follow metabolic pathways in cells, tissues, or whole organisms.[1][22] The low natural abundance of deuterium (~0.015%) means that any detected ²H signal comes directly from the administered tracer and its metabolic products, providing a clear window into metabolic activity with virtually no background signal.[1][22]

Key Benefits:

  • Non-Invasive, Real-Time Monitoring: Track metabolic fluxes in living systems dynamically.[1]

  • High Specificity: The low natural abundance of ²H ensures signals are from the labeled substrate.[1]

  • Versatility: A wide range of deuterated compounds can be synthesized to probe various metabolic pathways.[1][23]

Diagram: Workflow for a Deuterium Metabolic Imaging (DMI) Study

G cluster_admin 1. Administration cluster_acq 2. In Vivo Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Interpretation Admin Administer ²H-labeled substrate to subject (e.g., oral [6,6’-²H₂]glucose) Acquire Acquire time-resolved ²H MR Spectroscopic Imaging (MRSI) data Admin->Acquire Process Spectral Fitting & Signal Quantification (e.g., Glx, Lac) Acquire->Process Map Generate 3D Metabolic Maps of ²H-labeled products Process->Map Analysis Analyze metabolic flux and pathway activity Map->Analysis

Caption: Workflow for a Deuterium Metabolic Imaging (DMI) experiment.[24]

Protocol 4: General Steps for an In Vivo Deuterium Metabolism Study

This protocol provides a generalized workflow for a Deuterium Metabolic Imaging (DMI) experiment in a preclinical or clinical setting.[24][25][26]

Methodology:

  • Subject Preparation and Baseline Scan:

    • Position the subject (e.g., rat or human) within the MR scanner.

    • Acquire a baseline, non-localized ²H NMR spectrum to confirm the absence of significant background signals.[24]

  • Substrate Administration:

    • Administer the deuterium-labeled substrate. For example, for human brain studies, oral administration of [6,6’-²H₂]glucose (0.75 g/kg body weight).[26]

  • Dynamic ²H MRSI Acquisition:

    • Immediately following administration, begin acquiring dynamic 3D ²H MR spectroscopic imaging data over the region of interest (e.g., brain, liver).

    • Continue acquisition for a set period (e.g., 60-90 minutes) to track the conversion of the substrate into downstream metabolites like glutamate/glutamine (Glx) and lactate (B86563) (Lac).

  • Data Processing and Analysis:

    • Process the raw MRSI data, including Fourier transformation and phasing.

    • Fit the spectra from each voxel to quantify the signal intensities of the deuterated substrate and its metabolic products (e.g., Glx-d, Lac-d, H₂O-d).

    • Generate 3D metabolic maps showing the spatial distribution and concentration of each metabolite over time.

    • Analyze the kinetic data to determine metabolic flux rates.

References

Application Notes and Protocols: Pharmacokinetic Studies of Dipyrrolidinylthiuram Disulfide-D16 and its Analogue, Thiram

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available pharmacokinetic data was found for Dipyrrolidinylthiuram Disulfide-D16. The following application notes and protocols are based on data for the structurally related and more extensively studied compound, Thiram (Tetramethylthiuram Disulfide). This information is provided as a reference for researchers, scientists, and drug development professionals.

Introduction

Dipyrrolidinylthiuram disulfide and its analogue Thiram belong to the thiuram disulfide class of compounds. These compounds have various industrial and agricultural applications and have been investigated for their biological activities. Understanding the pharmacokinetic profile of these molecules is crucial for evaluating their efficacy and safety. This document outlines the typical pharmacokinetic parameters of Thiram in a rat model, details relevant experimental protocols, and illustrates the metabolic pathway and a generic experimental workflow.

Pharmacokinetic Data of Thiram

The pharmacokinetic parameters of Thiram following oral administration in rats are summarized below. It is important to note that specific values for Cmax, Tmax, and AUC for the parent compound Thiram in plasma are not consistently reported in publicly available literature, as it is rapidly metabolized. The data often reflects the disposition of its metabolites or the overall radioactivity from labeled compounds.

Table 1: Pharmacokinetic Parameters of Thiram Metabolites/Radioactivity in Rats Following Oral Administration

ParameterValueUnitsNotes
Absorption >83% of doseBased on recovery of radioactivity from a radiolabeled Thiram study.
Excretion (96h)
Urine35-40% of doseRepresents a major route of elimination for metabolites.
Feces2-5% of doseRepresents a minor route of elimination.
Expired Air41-48% of dosePrimarily as Carbon Disulfide (CS₂) and Carbon Dioxide (CO₂).

Data compiled from studies on Thiram in rats.

Experimental Protocols

The following are generalized protocols for in-vivo pharmacokinetic studies and bioanalytical methods for Thiram, which can be adapted for this compound.

In-Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Thiram following oral administration in rats.

Materials:

  • Thiram (or this compound)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing: Prepare a homogenous suspension of the test compound in the chosen vehicle. Administer a single oral dose to each rat via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for Thiram in Plasma by HPLC

Objective: To quantify the concentration of Thiram in rat plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other suitable mobile phase modifier)

  • Thiram analytical standard

  • Plasma samples from the in-vivo study

  • Protein precipitation agent (e.g., cold acetonitrile)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A suitable gradient of acetonitrile and water (with or without a modifier like formic acid).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 40°C).

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at an appropriate wavelength or MS detection for higher sensitivity and selectivity.

  • Quantification: Create a calibration curve using standard solutions of Thiram in blank plasma. Quantify the concentration of Thiram in the study samples by comparing their peak areas to the calibration curve.

Visualizations

Metabolic Pathway of Thiram

Metabolic Pathway of Thiram Thiram Thiram (Tetramethylthiuram Disulfide) DMD Dimethyldithiocarbamic Acid Thiram->DMD Metabolism CS2 Carbon Disulfide (CS₂) (Expired in Air) DMD->CS2 Conjugates Conjugates (Excreted in Urine) DMD->Conjugates CO2 Carbon Dioxide (CO₂) (Expired in Air) CS2->CO2 Further Metabolism

Caption: Metabolic pathway of Thiram.

Experimental Workflow for Pharmacokinetic Studies

Experimental Workflow for Pharmacokinetic Studies cluster_invivo In-Vivo Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis Dosing Oral Dosing of Rats BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep SamplePrep Sample Preparation (Protein Precipitation) PlasmaPrep->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC PK_Calc Pharmacokinetic Parameter Calculation HPLC->PK_Calc

Caption: Experimental workflow for pharmacokinetic studies.

Application Note: Enhanced Identification and Relative Quantification of Thiol-Containing Metabolites using Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust method for the enhanced identification and relative quantification of thiol-containing metabolites in biological samples using a stable isotope labeling strategy. The method employs Dipyrrolidinylthiuram Disulfide-D16 as a derivatizing agent for liquid chromatography-mass spectrometry (LC-MS) analysis. Derivatization of thiol groups improves their chromatographic retention and ionization efficiency, while the incorporation of a stable isotope label allows for accurate relative quantification between different sample groups. This approach is particularly valuable for researchers, scientists, and drug development professionals investigating metabolic pathways involving oxidative stress, redox signaling, and drug metabolism where thiol-containing molecules such as glutathione, cysteine, and homocysteine play a critical role.

Introduction

Thiol-containing metabolites are crucial players in a multitude of cellular processes, including antioxidant defense, detoxification, and protein function. Their inherent reactivity and often low abundance can make their accurate quantification challenging. Stable isotope labeling coupled with mass spectrometry offers a powerful solution for overcoming these analytical hurdles.[1][2] By chemically modifying the thiol group with a reagent that exists in both a light (unlabeled) and heavy (stable isotope-labeled) form, metabolites from two different sample sets (e.g., control vs. treated) can be differentially labeled, mixed, and analyzed in a single LC-MS run. This co-analysis minimizes experimental variability and allows for precise relative quantification.[3]

This compound is a deuterated analog of Dipyrrolidinylthiuram Disulfide. The disulfide bond in this reagent can react with free thiol groups of metabolites via a thiol-disulfide exchange reaction, forming a mixed disulfide. This derivatization not only tags the metabolite with a mass label but also improves its chromatographic and mass spectrometric properties. The 16 deuterium (B1214612) atoms in this compound provide a significant mass shift, enabling clear differentiation from the unlabeled counterpart without introducing significant changes in chromatographic retention time.

Principle of the Method

The workflow is based on the differential labeling of thiol-containing metabolites in two sample groups. One group (e.g., control) is derivatized with the 'light' Dipyrrolidinylthiuram Disulfide, while the other group (e.g., treated) is derivatized with the 'heavy' this compound. Following derivatization, the samples are mixed in a 1:1 ratio and analyzed by LC-MS. The relative abundance of a specific thiol-containing metabolite in the two samples is determined by comparing the peak areas of the light and heavy isotopic forms.

Materials and Reagents

  • Dipyrrolidinylthiuram Disulfide

  • This compound

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium (B1175870) bicarbonate

  • Dithiothreitol (DTT) for sample reduction (optional)

  • Metabolite standards (e.g., Glutathione, Cysteine, Homocysteine)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Experimental Protocols

Sample Preparation
  • Metabolite Extraction:

    • For cultured cells: Quench metabolism by rapidly washing cells with ice-cold phosphate-buffered saline (PBS). Extract metabolites using 80% methanol pre-chilled to -80°C.

    • For tissue samples: Homogenize frozen tissue in a suitable extraction solvent (e.g., 80% methanol) on ice.

    • For plasma/serum: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol.

  • Centrifugation: Centrifuge the extracts at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris or precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

Derivatization Protocol
  • Reconstitution: Reconstitute the dried metabolite extracts in 50 µL of reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5).

  • Labeling:

    • To the control samples, add 10 µL of a 10 mM solution of Dipyrrolidinylthiuram Disulfide in acetonitrile.

    • To the treated samples, add 10 µL of a 10 mM solution of this compound in acetonitrile.

  • Incubation: Vortex the samples briefly and incubate at 60°C for 30 minutes.

  • Quenching (Optional): The reaction can be quenched by adding 5 µL of 5% formic acid.

  • Sample Pooling: After derivatization, combine the 'light' labeled control sample and the 'heavy' labeled treated sample in a 1:1 volume ratio.

LC-MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized metabolites (e.g., 0-5 min, 2% B; 5-20 min, 2-98% B; 20-25 min, 98% B; 25-26 min, 98-2% B; 26-30 min, 2% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan mode.

Data Presentation

The following table provides a hypothetical example of quantitative data obtained from a study comparing a control and treated cell line for key thiol metabolites.

MetaboliteRetention Time (min)[M+H]+ (Light)[M+H]+ (Heavy)Peak Area (Control)Peak Area (Treated)Fold Change (Treated/Control)
Glutathione8.5613.18629.281.25E+078.75E+060.70
Cysteine5.2427.11443.215.80E+061.16E+072.00
Homocysteine6.1441.13457.232.10E+054.20E+052.00
N-Acetylcysteine7.3469.14485.249.50E+054.75E+050.50

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis s1 Biological Samples (Control & Treated) s2 Metabolite Extraction s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection s3->s4 s5 Drying s4->s5 d1 Reconstitute in Reaction Buffer s5->d1 d2_light Add 'Light' Reagent (Dipyrrolidinylthiuram Disulfide) to Control d1->d2_light d2_heavy Add 'Heavy' Reagent (this compound) to Treated d1->d2_heavy d3 Incubation (60°C, 30 min) d2_light->d3 d2_heavy->d3 d4 Sample Pooling (1:1) d3->d4 a1 LC-MS Analysis d4->a1 a2 Data Processing a1->a2 a3 Relative Quantification a2->a3 signaling_pathway cluster_pathway Hypothetical Signaling Pathway ROS Reactive Oxygen Species (ROS) GSSG Glutathione Disulfide (GSSG) (Oxidized) ROS->GSSG oxidizes Cellular_Damage Cellular Damage ROS->Cellular_Damage causes GSH Glutathione (GSH) (Reduced) GPx Glutathione Peroxidase GSH->GPx GR Glutathione Reductase GSSG->GR GPx->GSSG produces GR->GSH regenerates NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

References

Application Note: Sample Preparation for the Analysis of Dipyrrolidinylthiuram Disulfide and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipyrrolidinylthiuram disulfide belongs to the dithiocarbamate (B8719985) (DTC) class of compounds, which are widely used as fungicides in agriculture and as vulcanization accelerators in the rubber industry.[1] Accurate quantification of these residues in various matrices is crucial for food safety, environmental monitoring, and quality control. Dipyrrolidinylthiuram Disulfide-D16 is the deuterated analog of Dipyrrolidinylthiuram Disulfide (Lutiram) and is primarily used as an internal standard for quantitative analysis by mass spectrometry to correct for matrix effects and variations in sample processing.[2]

This application note provides detailed protocols for the sample preparation of matrices for the analysis of dipyrrolidinylthiuram disulfide, incorporating this compound as an internal standard. The methodologies are based on established techniques for analogous compounds, such as thiram (B1682883) (tetramethylthiuram disulfide).

Principle of Analysis

The analysis of thiuram disulfides presents challenges due to their potential for degradation when exposed to acidic conditions within sample matrices, such as fruit juices.[3] Therefore, sample preparation methods are designed to extract the analyte efficiently while minimizing its decomposition. Common approaches include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4] For robust quantification, a known amount of the deuterated internal standard (this compound) is added at the initial stage of the sample preparation. The final analysis is typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: QuEChERS Method for Solid Samples (e.g., Fruits, Vegetables)

This protocol is adapted from the QuEChERS methodology, which is highly effective for extracting pesticide residues from complex food matrices.[4][5][6]

Materials and Reagents:

  • Homogenizer or blender (cryogenic milling is recommended to prevent analyte breakdown)[5][7]

  • Centrifuge and 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • This compound internal standard solution

  • Vortex mixer

Procedure:

  • Sample Homogenization: Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a small amount of purified water to hydrate (B1144303) the matrix.[5]

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the homogenized sample.

  • Extraction:

    • Add 15 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile phase.[5]

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic layer from the solid matrix and aqueous phase.[7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube containing anhydrous MgSO₄, PSA, and C18 sorbents. The PSA removes organic acids and sugars, while C18 removes fats and other nonpolar interferences.[6]

    • Cap the d-SPE tube and shake for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube for 5 minutes to pellet the sorbent material.

  • Sample for Analysis: Carefully transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow QuEChERS Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis start 1. Homogenize Sample (10-15g) spike 2. Spike with Internal Standard (this compound) start->spike add_solvent 3. Add Acetonitrile & Extraction Salts spike->add_solvent shake 4. Vortex/Shake (1 min) add_solvent->shake centrifuge1 5. Centrifuge (5 min) shake->centrifuge1 transfer 6. Transfer Supernatant to d-SPE Tube centrifuge1->transfer Supernatant add_dspe 7. Add PSA/C18/MgSO4 transfer->add_dspe shake2 8. Vortex/Shake (30 sec) add_dspe->shake2 centrifuge2 9. Centrifuge (5 min) shake2->centrifuge2 final_extract 10. Collect Cleaned Extract centrifuge2->final_extract Clean Extract analysis 11. LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for solid sample preparation.

Protocol 2: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is suitable for the analysis of thiuram disulfides in water matrices.

Materials and Reagents:

  • Separatory funnel (250 mL)

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • This compound internal standard solution

Procedure:

  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the water sample.

  • pH Adjustment (if necessary): Adjust the sample to a neutral or slightly alkaline pH to ensure the stability of the thiuram disulfide.

  • Extraction:

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 50 mL of dichloromethane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection: Drain the lower organic layer (DCM) into a flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh 25 mL portions of DCM, combining all organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to near dryness using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.

Quantitative Data

The following tables summarize typical performance data for the analysis of thiram, a structurally related thiuram disulfide, using methods similar to those described above. This data is provided to illustrate the expected performance of the analytical protocols.

Table 1: Recovery Rates of Thiram in Various Matrices

MatrixFortification Level (mg/kg)Extraction MethodRecovery (%)Reference
Apples0.02 - 1.0Surface Extraction with Sulfite Buffer80-108[8]
Tomatoes0.02 - 1.0Surface Extraction with Sulfite Buffer80-108[8]
Grapes0.02 - 1.0Surface Extraction with Sulfite Buffer80-108[8]
Strawberries0.01QuEChERS (modified)80-106[9]
Eggplants0.01QuEChERS (modified)80-106[9]
Potato0.04 - 1.30Acid Hydrolysis / LLE79-104[10]
WaterNot specifiedSolid-Phase Extraction93-105[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Thiram

Analytical MethodMatrixLODLOQReference
LC-MSFruits & Vegetables0.6 µg/kg2 µg/kg[8]
UPLC-MS/MSStrawberry & Apple-0.01 mg/kg[3]
GC-MS (as CS₂)Various Foods0.005 µg/mL0.04 µg/mL[10][12]
DLLME-SpectrophotometryWater11.5 ng/mL-[13]

Considerations for Sample Preparation and Analysis

  • Analyte Stability: Thiuram disulfides can degrade under certain conditions. It is recommended to keep samples cool and process them as quickly as possible.[3][14] The use of EDTA in the final extract can help stabilize the analyte by chelating metal ions that may catalyze degradation.[3]

  • Matrix Effects: Complex matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[15][16] The use of a deuterated internal standard like this compound is the most effective way to compensate for these effects. Additionally, matrix-matched calibration standards should be used for accurate quantification.[15]

  • Storage: If immediate analysis is not possible, samples and extracts should be stored at low temperatures (≤ -20°C) to prevent degradation.[2] Studies on thiram have shown stability in frozen samples for extended periods.[2]

Logical_Relationship Key Factors in Thiuram Disulfide Analysis Analysis Accurate Quantification SamplePrep Sample Preparation SamplePrep->Analysis Stability Analyte Stability SamplePrep->Stability MatrixEffects Matrix Effects (Ion Suppression/Enhancement) SamplePrep->MatrixEffects Matrix Sample Matrix (e.g., Fruits, Water) Matrix->SamplePrep influences Stability->Analysis impacts MatrixEffects->Analysis impacts InternalStd Internal Standard (this compound) InternalStd->MatrixEffects compensates for Cleanup Effective Cleanup (d-SPE, LLE) Cleanup->MatrixEffects reduces

References

Characterizing Disulfide Linkages in Proteins: A Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disulfide bonds are critical post-translational modifications that play a pivotal role in the structure, stability, and function of many proteins, including therapeutic monoclonal antibodies. Accurate characterization of these linkages is a crucial aspect of drug development and quality control. Mass spectrometry (MS) has emerged as the cornerstone analytical technique for unambiguously identifying disulfide bond connectivity. This document provides detailed application notes and experimental protocols for the characterization of disulfide linkages using various MS-based techniques.

Introduction to Mass Spectrometry-Based Disulfide Bond Analysis

The fundamental principle behind MS-based disulfide bond analysis involves the enzymatic digestion of a protein under non-reducing conditions to preserve the native disulfide linkages. The resulting mixture of peptides, including disulfide-linked peptides, is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the disulfide-linked peptides in the MS/MS spectrum provides the necessary information to identify the specific cysteine residues involved in the bond.

Two primary proteomic strategies are employed for this purpose:

  • Bottom-up Proteomics: This is the most common approach, where the protein is digested into smaller peptides prior to MS analysis.[1] This method is advantageous for analyzing large and complex proteins.

  • Top-down Proteomics: In this approach, the intact protein is introduced into the mass spectrometer and fragmented directly. This method provides a more holistic view of the protein's disulfide bond network but can be challenging for larger proteins.

Fragmentation Techniques for Disulfide-Linked Peptides

The choice of fragmentation technique is critical for successful disulfide bond characterization. Different methods offer distinct advantages in terms of the type of information they provide.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are the most common fragmentation methods. In these techniques, precursor ions are accelerated and collided with an inert gas, leading to fragmentation of the peptide backbone, primarily producing b- and y-type ions.[2]

  • Mechanism: CID and HCD typically cleave the peptide backbone bonds while leaving the disulfide bond intact. This results in fragment ions where the two peptides remain linked.

  • Advantages: Widely available on most mass spectrometers and effective for sequencing the peptide segments outside the disulfide bond.

  • Limitations: The disulfide bond itself is often resistant to fragmentation, making it difficult to obtain sequence information from within the disulfide loop.[3][4] Interpretation of the resulting complex spectra can be challenging.

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This process induces fragmentation of the peptide backbone, generating c- and z-type ions.

  • Mechanism: A key advantage of ETD is its propensity to cleave the disulfide bond directly, in addition to the peptide backbone.[2][5] This results in the generation of individual peptide chains as fragment ions, simplifying spectral interpretation.

  • Advantages: ETD is particularly useful for analyzing peptides with labile post-translational modifications and for characterizing both inter- and intra-chain disulfide bonds.[6][7] It often provides more extensive sequence coverage within the disulfide-linked regions compared to CID/HCD.

  • Limitations: ETD is most effective for highly charged precursor ions.

Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)

EThcD is a hybrid fragmentation technique that combines ETD with HCD. This dual fragmentation approach leverages the strengths of both methods.

  • Mechanism: The initial ETD step cleaves the disulfide bond and generates c- and z-type ions. The subsequent HCD activation fragments the remaining intact precursor ions and the ETD product ions, generating b- and y-type ions.

  • Advantages: EThcD provides comprehensive fragmentation of disulfide-linked peptides, yielding a rich set of fragment ions that can significantly increase sequence coverage and confidence in disulfide bond assignment.[2] It has been shown to outperform ETD in comparative studies.[2]

  • Workflow: A common workflow involves an ETD-triggered MS3 experiment, where the ETD scan identifies the disulfide-linked peptides, and subsequent CID or HCD scans on the individual peptide fragments provide sequence information.[8]

Ultraviolet Photodissociation (UVPD)

UVPD is a more recent fragmentation technique that utilizes ultraviolet photons to induce fragmentation.

  • Mechanism: UVPD at specific wavelengths (e.g., 193 nm or 266 nm) can selectively cleave the disulfide bond (S-S) and the C-S bonds within cysteine residues, while leaving the peptide backbone largely intact.[9][10][11][12] This bond-selective cleavage provides direct evidence of the disulfide linkage.

  • Advantages: The specificity of UVPD greatly simplifies data analysis, as the resulting spectrum primarily shows the constituent peptides of the disulfide-linked pair.[6]

  • Limitations: The presence of aromatic amino acids (chromophores) in the peptide sequence can sometimes lead to non-selective fragmentation.[6]

Experimental Protocols

Protocol 1: Non-Reducing Peptide Mapping of a Monoclonal Antibody

This protocol outlines a standard bottom-up approach for characterizing disulfide bonds in a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody sample

  • Denaturation buffer: 8 M Guanidine-HCl in 0.1 M Tris-HCl, pH 7.5

  • Alkylating agent: 200 mM Iodoacetamide (B48618) (IAM) in 0.1 M Tris-HCl, pH 7.5 (prepare fresh and protect from light)

  • Quenching solution: 200 mM Dithiothreitol (DTT) in 0.1 M Tris-HCl, pH 7.5

  • Digestion buffer: 100 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • LC-MS grade water and acetonitrile (B52724) (ACN)

Procedure:

  • Denaturation:

    • To 100 µg of the mAb sample, add denaturation buffer to a final Guanidine-HCl concentration of 6 M.

    • Incubate at 37°C for 30 minutes.

  • Alkylation of Free Thiols:

    • Add 200 mM IAM solution to a final concentration of 10 mM to block any free cysteine residues and prevent disulfide scrambling.

    • Incubate in the dark at room temperature for 1 hour.[9]

  • Quenching Excess Alkylating Agent:

    • Add 200 mM DTT solution to a final concentration of 20 mM to quench the excess IAM.

    • Incubate in the dark at room temperature for 1 hour.[9]

  • Buffer Exchange:

    • Perform a buffer exchange into digestion buffer (100 mM Ammonium Bicarbonate, pH 8.0) using a desalting column or dialysis to remove the denaturant and other reagents.

  • Enzymatic Digestion:

    • Add trypsin to the protein solution at an enzyme-to-substrate ratio of 1:20 (w/w).

    • Incubate at 37°C overnight (approximately 16 hours).

  • Quenching Digestion:

    • Stop the digestion by adding formic acid to a final concentration of 0.1%.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS using a C18 reversed-phase column.

    • Use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Set up a data-dependent acquisition (DDA) method to acquire MS1 scans followed by MS2 scans of the most intense precursor ions using a desired fragmentation method (CID, HCD, ETD, EThcD, or UVPD).

Protocol 2: In-Solution Digestion under Non-Reducing Conditions

This is a simplified protocol for the digestion of proteins where disulfide bonds are to be preserved.

Materials:

  • Protein sample

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 7.8

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

Procedure:

  • Protein Solubilization:

    • Dissolve the protein sample in 50 mM Ammonium Bicarbonate (pH 7.8).[13] If the protein is difficult to dissolve, a denaturant like urea (B33335) (up to 2 M) can be used, but care must be taken as higher concentrations can inhibit trypsin activity.[13]

  • Enzymatic Digestion:

    • Add Trypsin Gold (Mass Spectrometry Grade) to a final protease-to-protein ratio of 1:20 to 1:100 (w/w).[13]

    • Incubate overnight at 37°C.[13]

  • Digestion Termination:

    • Terminate the reaction by adding TFA or formic acid to a final concentration of 1%.[13]

  • LC-MS/MS Analysis:

    • Proceed with LC-MS/MS analysis as described in Protocol 1.

Data Analysis Workflow

The analysis of MS/MS data from disulfide-linked peptides requires specialized software that can handle the complexity of cross-linked species.

General Workflow:

  • Raw Data Processing: Convert the raw mass spectrometry data files to a format compatible with the analysis software.

  • Database Searching: Use a database search engine that is capable of identifying disulfide-linked peptides. Popular software includes Proteome Discoverer (with the XlinkX node), MassMatrix, and pLink.[2][14][15]

  • Search Parameters:

    • Specify the protein sequence(s) of interest.

    • Define the enzyme used for digestion and the number of allowed missed cleavages.

    • Set the precursor and fragment ion mass tolerances.

    • Specify variable modifications such as methionine oxidation and asparagine deamidation.

    • Crucially, define an intra- or inter-protein cross-link with a mass modification of -2.01565 Da (corresponding to the loss of two hydrogen atoms upon disulfide bond formation).

  • Validation and Interpretation:

    • Manually inspect the MS/MS spectra of identified disulfide-linked peptides to confirm the assignments.

    • Look for characteristic fragment ions that support the linkage. For ETD/EThcD/UVPD data, this would include the individual peptide chains. For CID/HCD data, this would involve identifying b- and y-ions from both peptide chains that are still linked.

Quantitative Data Summary

The following tables summarize quantitative data comparing the performance of different fragmentation techniques for disulfide bond analysis.

Table 1: Comparison of Fragmentation Techniques for Disulfide Bond Analysis

Fragmentation TechniquePrimary Cleavage SiteKey AdvantagesKey LimitationsTypical Sequence Coverage
CID/HCD Peptide BackboneWidely available; good for sequencing regions outside the disulfide loop.Disulfide bond remains intact, complicating spectra.Lower within disulfide loop.
ETD Disulfide Bond & Peptide BackboneCleaves disulfide bond, simplifying spectra; good for labile PTMs.Requires highly charged precursors.75-100% of possible backbone fragmentation for intrachain disulfide peptides.[6]
EThcD Disulfide Bond & Peptide BackboneCombines benefits of ETD and HCD for comprehensive fragmentation.More complex instrumentation.Generally higher than ETD alone.[2]
UVPD (266 nm) Disulfide Bond (S-S)Highly selective for disulfide bond cleavage, simplifying data analysis.[9][10]Non-selective fragmentation with multiple chromophores.[6]High for identifying linked peptides, lower for backbone sequence.
UVPD (193 nm) Disulfide Bond & Peptide BackboneCleaves both disulfide and backbone bonds, providing sequence information.[12]Can generate complex spectra with multiple fragment types.Can be extensive, but interpretation is complex.[12]

Table 2: Impact of Sample Preparation on Disulfide Scrambling

Sample Preparation ConditionObservationReference
Digestion at alkaline pH (e.g., pH 8.0) Increased potential for disulfide bond scrambling, leading to the formation of non-native disulfide linkages.[16]
Digestion at acidic pH (e.g., pH 6.0) Minimized disulfide bond scrambling during digestion.[15]
Addition of cystamine (B1669676) and low concentration of iodoacetamide at basic pH Significantly reduced disulfide scrambling artifacts during sample preparation.[16]

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in disulfide bond analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein Sample Denature Denaturation (e.g., 6M GdHCl) Protein->Denature Alkylate Alkylation of Free Thiols (e.g., IAM) Denature->Alkylate Digest Non-reducing Digestion (e.g., Trypsin) Alkylate->Digest LC LC Separation (Reversed-Phase) Digest->LC MS Mass Spectrometry (MS1 Scan) LC->MS MSMS Tandem MS (MS/MS Fragmentation) MS->MSMS Data Data Analysis (Software) MSMS->Data

Caption: General experimental workflow for bottom-up disulfide bond analysis.

fragmentation_comparison cluster_cid CID / HCD cluster_etd ETD / EThcD cluster_uvpd UVPD (266 nm) DS_Peptide Disulfide-Linked Peptide Precursor Ion CID_Fragments Backbone Fragments (b- and y-ions) Disulfide bond intact DS_Peptide->CID_Fragments ETD_Fragments Backbone Fragments (c- and z-ions) + Cleaved Disulfide Bond (Individual Peptides) DS_Peptide->ETD_Fragments UVPD_Fragments Selective Disulfide Bond Cleavage (Individual Peptides) DS_Peptide->UVPD_Fragments

Caption: Comparison of major fragmentation techniques for disulfide-linked peptides.

data_analysis_workflow RawData Raw MS/MS Data Search Database Search (e.g., Proteome Discoverer, MassMatrix) RawData->Search Identify Identification of Disulfide-Linked Peptides Search->Identify Params Search Parameters: - Protein Sequence - Enzyme - Mass Tolerances - Cross-link (-2.01565 Da) Params->Search Validate Manual Spectral Validation Identify->Validate

Caption: A typical data analysis workflow for disulfide bond characterization.

References

Application Notes and Protocols for Cell-Based Assays Incorporating Disulfide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Note: Specific experimental data for Dipyrrolidinylthiuram Disulfide-D16 is not currently available in the public domain. The following application notes and protocols are based on the known biological activities of a representative disulfide-containing compound, Diallyl Trisulfide (DATS), a well-studied organosulfur compound derived from garlic. These protocols provide a framework for investigating the cellular effects of novel disulfide compounds like this compound.

Introduction

Disulfide-containing compounds are a class of molecules characterized by a sulfur-sulfur bond. Many natural and synthetic disulfides exhibit a range of biological activities, including anticancer properties. These compounds are known to induce apoptosis and modulate key signaling pathways, such as the NF-κB pathway, in cancer cells. This document provides detailed protocols for assessing the cytotoxic and apoptotic effects of disulfide compounds in cell-based assays, using Diallyl Trisulfide (DATS) as a representative example.

Data Presentation: Cytotoxicity of a Representative Disulfide Compound

The cytotoxic effects of disulfide compounds can be evaluated across various cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. The following table presents hypothetical IC50 values for Diallyl Trisulfide (DATS) after 48 hours of treatment, illustrating the type of data that can be generated.

Cell LineCancer TypeRepresentative IC50 (µM) for DATS
MCF-7Breast Cancer25
HeLaCervical Cancer35
A549Lung Cancer42
HT-29Colon Cancer30
PC-3Prostate Cancer55

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.[1][2]

Materials:

  • Disulfide compound (e.g., Diallyl Trisulfide) stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the disulfide compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol details the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic or late apoptotic cells.[3][4][5][6]

Materials:

  • Disulfide compound stock solution (in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1-5 x 10⁵ cells per well in 2 mL of complete culture medium in a 6-well plate.[5]

    • Incubate for 24 hours at 37°C with 5% CO₂.

    • Treat the cells with the desired concentrations of the disulfide compound and a vehicle control for the specified duration.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation.

    • Wash the cells once with cold PBS.

  • Staining:

    • Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.[4]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V- / PI-

      • Early apoptotic cells: Annexin V+ / PI-

      • Late apoptotic/necrotic cells: Annexin V+ / PI+

      • Necrotic cells: Annexin V- / PI+

Visualizations

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Disulfide Compound incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the MTT cell viability assay.

NFkB_Signaling_Pathway NF-κB Signaling Pathway Inhibition cluster_stimulus Extracellular Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IKK IKK Complex IL1->IKK TNFR->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Activates IkB IκB NFkB NF-κB NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB Release Gene_exp Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_exp Disulfide Disulfide Compound Disulfide->IKK Inhibits

Caption: NF-κB signaling pathway and potential inhibition by disulfide compounds.

References

Troubleshooting & Optimization

Preventing isotopic exchange in Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing isotopic exchange in Dipyrrolidinylthiuram Disulfide-D16.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, leading to the loss of the D16 label.

Issue 1: Loss of Deuterium (B1214612) Label Observed in Post-Reaction Analysis

  • Symptom: Mass spectrometry or NMR analysis of your product indicates a lower than expected deuterium incorporation, suggesting a loss of the D16 label from this compound during your experiment.

  • Possible Cause: Isotopic exchange (H/D exchange) is likely occurring, where deuterium atoms on the pyrrolidinyl rings are replaced by hydrogen atoms from the experimental environment. This process can be promoted by several factors.[1]

  • Solutions:

    • Solvent Choice: The presence of protic solvents (e.g., water, methanol, ethanol) is a primary cause of H/D exchange.[1] Ensure all solvents are anhydrous and aprotic. If the presence of a protic solvent is unavoidable, minimize its concentration and the reaction time.

    • pH Control: Both acidic and basic conditions can catalyze H/D exchange.[1][2] The rate of exchange is often at a minimum in a neutral or slightly acidic pH range.[3] Buffer your reaction to a pH where the exchange is minimized, if compatible with your experimental conditions. For many organic molecules, the minimum exchange rate is around pH 2.6.[3]

    • Temperature Management: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1] Conduct your experiment at the lowest temperature compatible with the desired reaction rate.

    • Inert Atmosphere: Minimize exposure to atmospheric moisture by working under a dry, inert atmosphere (e.g., argon or nitrogen).[3]

Issue 2: Inconsistent Deuterium Labeling Across Different Experimental Batches

  • Symptom: The level of deuterium incorporation in your final product varies significantly between different runs of the same experiment.

  • Possible Cause: Inconsistent control over environmental factors that promote H/D exchange is the likely culprit.

  • Solutions:

    • Standardize Solvent Handling: Implement a strict protocol for drying and handling solvents to ensure consistent anhydrous conditions for every experiment.

    • Precise Reagent Addition: If any reagents are acidic or basic, their addition should be carefully controlled to avoid localized pH spikes that could catalyze exchange.

    • Consistent Workup Procedure: Ensure that the workup and purification steps are identical for each batch. Exposure to protic solvents or pH changes during workup can also lead to deuterium loss.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For this compound, the deuterium atoms are located on the pyrrolidinyl rings. Loss of these deuterium atoms compromises the isotopic purity of the compound, which is critical for applications such as internal standards in quantitative mass spectrometry, metabolic studies, and mechanistic investigations.[4]

Q2: How stable is the D16 label on this compound under typical laboratory conditions?

Q3: Which analytical techniques can be used to monitor the isotopic purity of this compound?

A3: Several analytical techniques can be employed to determine the isotopic purity of your deuterated compound:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive method to determine the isotopic distribution and purity of a deuterated compound.[4][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any residual protons at the deuterated positions, while ²H NMR can directly observe the deuterium nuclei. NMR is a powerful tool for confirming the positions of the deuterium labels.[4][8]

Q4: Are there any specific reagents that should be avoided when working with this compound to prevent isotopic exchange?

A4: Yes, you should avoid:

  • Strong Acids and Bases: These can catalyze H/D exchange.[2]

  • Protic Reagents: Any reagent that can act as a proton source can contribute to deuterium loss.

  • Certain Metal Catalysts: Some transition metal catalysts can facilitate H/D exchange.[2]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at the recommended temperature to minimize exposure to atmospheric moisture.

  • Handling: Handle the compound in a glove box or under a stream of dry, inert gas.

  • Solvent Selection: Use only anhydrous, aprotic solvents for dissolution and reactions.

Protocol 2: Monitoring Isotopic Purity using LC-MS

  • Sample Preparation: Dissolve a small amount of this compound in an appropriate anhydrous, aprotic solvent (e.g., acetonitrile).

  • LC Separation: Use a suitable liquid chromatography method to separate the compound of interest from any impurities.

  • MS Analysis: Acquire the mass spectrum using a high-resolution mass spectrometer in a suitable ionization mode (e.g., ESI).

  • Data Analysis: Determine the isotopic distribution of the molecular ion peak. The relative intensities of the M+0, M+1, M+2, etc. peaks will indicate the level of deuterium incorporation and can be used to calculate the isotopic purity.[9]

Data Presentation

Table 1: Factors Influencing Isotopic Exchange and Mitigation Strategies

FactorEffect on H/D ExchangeMitigation Strategy
Solvent Protic solvents (e.g., H₂O, CH₃OH) provide a source of protons and facilitate exchange.[1]Use anhydrous, aprotic solvents (e.g., THF, DCM, Acetonitrile).[3]
pH Both acidic and basic conditions catalyze the exchange reaction.[1][2]Maintain a neutral or slightly acidic pH (around 2.6 where exchange is often minimal).[3]
Temperature Higher temperatures increase the rate of exchange.[1]Conduct experiments at the lowest feasible temperature.
Catalysts Certain metal catalysts and strong acids/bases can promote exchange.[2]Avoid the use of reagents known to catalyze H/D exchange.
Atmosphere Exposure to atmospheric moisture introduces a proton source.Handle the compound under a dry, inert atmosphere.[3]

Visualizations

Isotopic_Exchange_Pathway Potential Isotopic Exchange Mechanism D16 Dipyrrolidinylthiuram Disulfide-D16 Intermediate Intermediate Carbocation/ Carbanion (hypothetical) D16->Intermediate Catalyst (Acid/Base) Protic_Source Protic Source (H+) (e.g., H2O, ROH, Acid, Base) Protic_Source->Intermediate Exchanged_Product Partially or Fully H-Exchanged Product Intermediate->Exchanged_Product Loss of D+ Troubleshooting_Workflow Troubleshooting Workflow for Deuterium Loss start Deuterium Loss Detected? check_solvent Check Solvent: Anhydrous & Aprotic? start->check_solvent Yes no_loss No Deuterium Loss start->no_loss No check_pH Check Reaction pH: Neutral or slightly acidic? check_solvent->check_pH check_temp Check Temperature: As low as possible? check_pH->check_temp check_atmosphere Check Atmosphere: Inert? check_temp->check_atmosphere resolve Problem Resolved check_atmosphere->resolve

References

Technical Support Center: Dipyrrolidinylthiuram Disulfide-D16 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the analysis of Dipyrrolidinylthiuram Disulfide-D16.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants observed in the analysis of this compound?

A1: The most prevalent contaminants in this compound analysis typically fall into three categories:

  • Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the synthesis process. Thiuram disulfides are generally synthesized by the oxidation of the corresponding dithiocarbamates.[1] Incomplete oxidation or side reactions can lead to impurities. For deuterated compounds, this also includes isotopic impurities.

  • Degradation Products: Thiuram disulfides can degrade under certain conditions, such as exposure to light, heat, or reactive chemicals. A common degradation pathway involves the formation of mixed disulfides.

  • Exogenous Contaminants: These are impurities introduced from external sources such as solvents, glassware, or other laboratory equipment.

Q2: How do isotopic impurities affect the analysis of this compound?

A2: Isotopic impurities arise from incomplete deuteration during synthesis.[2] These can include partially deuterated species or the non-deuterated analog of the molecule. The presence of these impurities can complicate mass spectrometry data by showing a distribution of molecular weights and may interfere with quantitative NMR analysis.

Q3: My baseline is noisy in the HPLC analysis. What could be the cause?

A3: A noisy baseline in HPLC analysis can be attributed to several factors. Common causes include a contaminated mobile phase, a dirty flow cell in the detector, or issues with the pump, such as leaks or pulsations. It is also possible that the column is degrading or has been contaminated from previous injections.

Q4: I am observing unexpected peaks in my GC-MS chromatogram. How can I identify them?

A4: Unexpected peaks in a GC-MS chromatogram can be identified by analyzing their mass spectra. The fragmentation pattern can be compared against a library of known compounds (e.g., NIST). If the compound is not in the library, its structure may be inferred from the fragmentation pattern. These peaks could correspond to synthesis byproducts, degradation products, or contaminants from your sample preparation.

Troubleshooting Guides

Issue 1: Presence of Lower Molecular Weight Peaks in Mass Spectrometry Analysis

This issue often points to the presence of isotopic impurities where not all 16 hydrogen atoms have been substituted with deuterium.

Troubleshooting Steps:

  • Review Synthesis and Purification Records: Examine the synthetic route and the purification methods used for the this compound. Inadequate purification is a common source of impurities.

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the parent ion and its fragments. This can help confirm the elemental composition of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be particularly useful for detecting and quantifying the presence of non-deuterated or partially deuterated species.

Issue 2: Appearance of Additional Peaks in HPLC Chromatogram Upon Sample Storage

The emergence of new peaks over time suggests that the sample is degrading.

Troubleshooting Steps:

  • Evaluate Storage Conditions: Ensure the sample is stored in a cool, dark place, and under an inert atmosphere if it is sensitive to oxidation.

  • Forced Degradation Study: Conduct a forced degradation study by exposing the sample to stress conditions (e.g., heat, light, acid, base, oxidation). This can help to identify the degradation products and understand the degradation pathways.

  • LC-MS/MS Analysis: Use LC-MS/MS to identify the structure of the degradation products.

Quantitative Data Summary

The following table summarizes potential contaminants in this compound analysis and their likely analytical observations. The "Typical Abundance" is hypothetical and will vary by batch.

Contaminant ClassSpecific ExampleAnalytical TechniqueExpected ObservationTypical Abundance (Hypothetical)
Isotopic Impurities Dipyrrolidinylthiuram Disulfide-D15Mass SpectrometryPeak at M-1< 2%
Non-deuterated Dipyrrolidinylthiuram DisulfideMass Spectrometry, ¹H NMRPeak at M-16, Presence of proton signals< 1%
Synthesis Byproducts Pyrrolidinium pyrrolidine-1-carbodithioateHPLC, LC-MSEarly eluting peak< 0.5%
Peroxidation productsLC-MSPolar compounds with higher m/z< 0.2%
Degradation Products Mixed DisulfidesHPLC, LC-MSPeaks with different retention times and m/zVariable
MonosulfidesHPLC, LC-MSLess polar compoundsVariable

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standard solution and record the chromatogram. Purity can be estimated by the area percentage of the main peak.

Protocol 2: GC-MS Analysis for Volatile Impurities

This protocol is suitable for identifying volatile or semi-volatile contaminants.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Interpretation sample Dipyrrolidinylthiuram Disulfide-D16 Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC-UV/MS dissolve->hplc Purity & Non-volatiles gcms GC-MS dissolve->gcms Volatiles nmr NMR dissolve->nmr Isotopic Purity identify Identify & Quantify Contaminants hplc->identify gcms->identify nmr->identify report Generate Report identify->report

Caption: Experimental workflow for the analysis of common contaminants.

troubleshooting_logic cluster_source Potential Source cluster_action Recommended Action start Unexpected Peak in Analysis synthesis Synthesis-Related start->synthesis Different m/z degradation Degradation start->degradation Appears over time isotopic Isotopic Impurity start->isotopic M-x pattern review_synthesis Review Synthesis & Purification synthesis->review_synthesis storage Check Storage Conditions degradation->storage hrms Perform HRMS & NMR isotopic->hrms

Caption: Troubleshooting logic for identifying unexpected analytical peaks.

References

Technical Support Center: Dipyrrolidinylthiuram Disulfide-D16 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Dipyrrolidinylthiuram Disulfide-D16.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in chromatographic analysis?

A1: this compound is a deuterated analog of Dipyrrolidinylthiuram Disulfide. Its primary use is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] By adding a known amount of the D16 internal standard to a sample, it can compensate for variations during sample preparation and analysis, such as extraction losses or fluctuations in mass spectrometer ionization efficiency.[1][2] This is because the deuterated standard is chemically and physically almost identical to the non-deuterated analyte, ensuring they behave similarly throughout the analytical process.[3]

Q2: What are the key considerations when using a deuterated internal standard like this compound?

A2: For effective use of a deuterated internal standard, the following should be considered:

  • Isotopic Purity: The internal standard should have a high isotopic enrichment (ideally ≥98%) to avoid contributing to the signal of the non-deuterated analyte.[1]

  • Deuterium (B1214612) Labeling Position: The deuterium atoms should be on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent.[1]

  • Co-elution: The deuterated standard should ideally co-elute with the analyte for the most effective correction of matrix effects.[1] However, a slight shift in retention time due to the "isotope effect" can sometimes occur.[2]

  • Mass Resolution: Ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and the deuterated internal standard.

Q3: Which chromatographic technique is most suitable for the analysis of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer (LC-MS or LC-MS/MS) is the most common and effective technique. A C18 column is frequently used for the separation of thiuram disulfides.[4][5] Gas chromatography (GC) can also be used for thiuram analysis, but it typically involves a derivatization or decomposition step, converting the thiuram disulfide to carbon disulfide (CS2) for measurement.[6]

Q4: How stable are thiuram disulfides during sample preparation and analysis?

A4: Disulfide bonds can be susceptible to degradation under certain conditions. Factors such as high pH can promote the degradation of disulfide bonds.[7] It is also important to be aware of potential in-source fragmentation or reduction of the disulfide bond in the mass spectrometer, which can be influenced by the laser fluence in MALDI-MS or other ionization conditions.[8]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue in chromatography, where the peak's trailing edge is broader than the leading edge.[1][9] This can lead to poor resolution and inaccurate quantification.[4]

Potential Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol (B1196071) Groups The lone pair electrons on the nitrogen atoms of Dipyrrolidinylthiuram Disulfide can interact with acidic silanol groups on the silica-based column packing material, causing peak tailing.[2][9] Solutions:Lower Mobile Phase pH: Add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase to protonate the silanol groups and reduce these interactions.[1] • Use an End-Capped Column: Employ a column where the residual silanol groups have been deactivated ("end-capped").
Column Void or Contamination A void at the column inlet or accumulation of particulate matter on the inlet frit can disrupt the sample band, leading to tailing.[9] Solutions:Use a Guard Column: A guard column installed before the analytical column can protect it from contaminants. • Filter Samples and Mobile Phases: Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter. • Reverse Flush the Column: If a void is suspected, reversing the column (if permitted by the manufacturer) and flushing with a strong solvent may help. If the problem persists, the column may need to be replaced.
Mobile Phase and Sample Solvent Mismatch Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2] Solution: • Whenever possible, dissolve and inject your sample in the initial mobile phase.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase.[2] Solution: • Dilute the sample and reinject.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_column Is the column old or has it been used with unfiltered samples? start->check_column replace_column Consider replacing the column or using a guard column. check_column->replace_column Yes check_ph Are you analyzing a basic compound on a silica-based column? check_column->check_ph No end Problem Resolved replace_column->end adjust_ph Add 0.1% formic acid to the mobile phase. Use an end-capped column. check_ph->adjust_ph Yes check_solvent Is the sample solvent stronger than the mobile phase? check_ph->check_solvent No adjust_ph->end adjust_solvent Dissolve the sample in the mobile phase. check_solvent->adjust_solvent Yes check_concentration Is the peak unusually large? check_solvent->check_concentration No adjust_solvent->end dilute_sample Dilute the sample and reinject. check_concentration->dilute_sample Yes check_concentration->end No, problem persists. Consult further documentation. dilute_sample->end G start Retention Time Drifting check_equilibration Is the equilibration time between runs sufficient? start->check_equilibration increase_equilibration Increase post-run equilibration time. check_equilibration->increase_equilibration No check_mobile_phase Is the mobile phase fresh? Are the bottles capped? check_equilibration->check_mobile_phase Yes end Problem Resolved increase_equilibration->end prepare_new_mp Prepare fresh mobile phase. check_mobile_phase->prepare_new_mp No check_pump Any visible leaks around the pump head? Is the pressure stable? check_mobile_phase->check_pump Yes prepare_new_mp->end service_pump Perform pump maintenance (e.g., replace seals). check_pump->service_pump No/Unstable check_temp Is a column oven being used? check_pump->check_temp Yes/Stable service_pump->end use_oven Use a column oven to maintain a constant temperature. check_temp->use_oven No check_temp->end Yes, problem persists. Consult instrument manual. use_oven->end

References

Dipyrrolidinylthiuram Disulfide-D16 stability and degradation issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Dipyrrolidinylthiuram Disulfide-D16. The information provided is intended to assist with troubleshooting common stability and degradation issues encountered during experimental procedures.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general properties of thiuram disulfides, the primary factors contributing to degradation are exposure to heat, light, and reducing agents. Hydrolysis, particularly in alkaline conditions, can also be a concern.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, maintaining a temperature between 2-8°C is advisable. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: I am observing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?

A3: Unexpected peaks are often indicative of degradation products. This could be due to improper handling or storage of the stock compound or instability in the experimental medium. Common degradation pathways include cleavage of the disulfide bond or modifications to the pyrrolidine (B122466) rings. It is also possible that the compound is reacting with other components in your experimental setup.

Q4: Can I use standard analytical methods to quantify this compound and its potential degradants?

A4: Standard reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable starting point for the analysis of this compound. However, the method will likely require optimization for your specific experimental conditions. Mass spectrometry (MS) can be a powerful tool for identifying unknown degradation products.

Q5: Are there any known incompatibilities with common laboratory solvents or reagents?

A5: Thiuram disulfides can react with strong reducing agents, which will cleave the disulfide bond. They may also be unstable in highly alkaline or acidic solutions. It is recommended to assess compatibility with your specific experimental buffers and solvents through small-scale pilot experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Low purity of the compound upon receipt or after short-term storage. Improper shipping or initial storage conditions.Contact the supplier immediately. Verify your storage conditions against the recommended guidelines (cool, dry, dark, inert atmosphere).
Appearance of new peaks in analytical chromatograms over time. Degradation of the compound.Review storage and handling procedures. Minimize exposure to light and heat. Prepare fresh solutions for each experiment. Consider performing a forced degradation study to identify potential degradation products.
Inconsistent experimental results. Instability of the compound in the experimental medium.Evaluate the pH and composition of your buffers. Thiuram disulfides can be unstable at extreme pH values. Assess the potential for reaction with other components in your assay.
Precipitation of the compound from solution. Poor solubility or degradation leading to insoluble products.Verify the solubility of the compound in your chosen solvent. Consider using a different solvent system or sonication to aid dissolution. If precipitation occurs during an experiment, it may be a sign of degradation.
Loss of biological activity. Degradation leading to inactive forms of the compound.Correlate the loss of activity with the appearance of degradation products via analytical methods. Ensure that stock solutions are fresh and have been stored correctly.

Experimental Protocols

General Protocol for Stability Assessment using HPLC

This protocol provides a general framework for assessing the stability of this compound in a given solvent or buffer.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in an appropriate solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.

  • Store the stock solution at 2-8°C, protected from light.

2. Sample Preparation for Stability Study:

  • Dilute the stock solution with the test solvent/buffer to a final concentration of 100 µg/mL.

  • Prepare multiple aliquots for analysis at different time points.

  • For thermal stability, incubate samples at various temperatures (e.g., 25°C, 40°C, 60°C).

  • For photostability, expose samples to a controlled light source (e.g., UV or fluorescent light).

  • For pH stability, adjust the pH of the buffer to the desired values (e.g., pH 3, 7, 9).

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Analysis Schedule: Analyze samples at initial time point (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

4. Data Analysis:

  • Monitor the peak area of the parent compound over time.

  • Calculate the percentage of degradation at each time point.

  • Observe the appearance and growth of any new peaks, which may represent degradation products.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting Workflow for Stability Issues A Inconsistent Experimental Results or Unexpected Analytical Peaks B Check Storage Conditions (Temp, Light, Atmosphere) A->B C Review Solution Preparation (Solvent, Freshness) A->C D Analyze Compound Purity (e.g., by HPLC) A->D E Are Storage Conditions Optimal? B->E F Is the Solution Freshly Prepared? C->F G Is the Compound Pure? D->G H Implement Correct Storage E->H No L Problem Resolved E->L Yes I Prepare Fresh Solutions F->I No F->L Yes J Contact Supplier / Consider Purification G->J No K Evaluate Experimental Conditions (pH, Temp, Reagents) G->K Yes H->L I->L J->L M Conduct Forced Degradation Study K->M N Identify Degradants and Modify Protocol M->N N->L Workflow for Stability Assessment A Prepare Stock Solution of This compound B Prepare Samples under Different Stress Conditions (Heat, Light, pH) A->B C Incubate Samples for Defined Time Points B->C D Analyze Samples by HPLC-UV at Each Time Point C->D E Quantify Parent Compound and Degradation Products D->E F Determine Degradation Rate and Pathway E->F G Optimize Storage and Experimental Conditions F->G

Technical Support Center: Matrix Effects in Dipyrrolidinylthiuram Disulfide-D16 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Dipyrrolidinylthiuram Disulfide and its deuterated internal standard, Dipyrrolidinylthiuram Disulfide-D16, using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound quantification, components from biological samples like plasma, urine, or tissue homogenates can co-elute with your analyte and its internal standard. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] These effects can compromise the accuracy, precision, and reproducibility of your analytical method.[3][4]

Q2: How can I determine if my assay is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][5] A constant flow of a standard solution of Dipyrrolidinylthiuram Disulfide is infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal of the analyte indicates the retention times at which matrix components are causing ionization effects.[3]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[1] The response of the analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[1]

Q3: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?

A3: While stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice to compensate for matrix effects, they may not completely eliminate the issue.[3] The underlying assumption is that the analyte and the SIL-IS will co-elute and experience the same degree of ion suppression or enhancement, thus maintaining a consistent analyte-to-IS ratio. However, differential matrix effects can occur where the analyte and IS are not affected to the same extent, potentially leading to inaccurate results. Therefore, it is still crucial to assess the matrix effect for both the analyte and the internal standard.

Q4: What are the common sources of matrix effects in bioanalytical samples?

A4: Common sources of matrix effects in biological matrices include:

  • Phospholipids: Particularly prevalent in plasma and serum samples, these are notorious for causing ion suppression.[6]

  • Salts and Buffers: High concentrations of salts from buffers or the sample itself can interfere with the ionization process.

  • Endogenous Metabolites: Various small molecules naturally present in the biological matrix can co-elute with the analyte.

  • Proteins and Peptides: Although largely removed during sample preparation, residual amounts can still contribute to matrix effects.

  • Anticoagulants and other additives: Substances used during sample collection and storage can also interfere.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action(s)
Poor reproducibility of results between different sample lots. Variable Matrix Effects: Different sources of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.[1]1. Evaluate Matrix Factor Across Lots: Perform the post-extraction spike experiment using at least six different lots of blank matrix. 2. Optimize Sample Preparation: Improve the cleanup procedure to remove more interfering components. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) over simple protein precipitation. 3. Chromatographic Separation: Modify the LC method to better separate the analyte and internal standard from the regions of significant matrix effects identified by post-column infusion.[3]
Signal intensity for both analyte and D16-internal standard is significantly lower in matrix samples compared to neat solutions. Ion Suppression: Co-eluting matrix components are suppressing the ionization of both the analyte and the internal standard.[2]1. Improve Sample Cleanup: Focus on removing phospholipids, a common cause of suppression.[6] Techniques like HybridSPE® can be effective.[7] 2. Adjust Chromatographic Conditions: Alter the gradient, mobile phase composition, or even the column chemistry to shift the elution of the analyte away from interfering peaks. 3. Reduce Flow Rate: Lowering the flow rate can sometimes mitigate ion suppression in electrospray ionization (ESI).
Inconsistent analyte-to-internal standard area ratios. Differential Matrix Effects: The analyte and the D16-internal standard are not being affected by the matrix in the same way. This can happen if they are not perfectly co-eluting or if a specific interference affects one more than the other.1. Verify Co-elution: Ensure that the chromatographic peaks for the analyte and internal standard are narrow and have the same retention time. 2. Investigate Specific Interferences: Use high-resolution mass spectrometry if available to identify the m/z of the interfering species. 3. Re-evaluate Internal Standard: In rare cases, a different internal standard might be necessary. However, a stable isotope-labeled version is generally the best choice.[8]
High background noise or extraneous peaks near the analyte peak. Matrix Interference: Components of the matrix are being detected by the mass spectrometer.1. Enhance Sample Preparation: A more rigorous cleanup method, such as a two-step LLE or a specific SPE sorbent, may be required. 2. Optimize MS/MS Transitions: Ensure that the selected precursor and product ions are highly specific to your analyte and internal standard to minimize the detection of background ions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

Objective: To quantify the matrix effect on Dipyrrolidinylthiuram Disulfide using the post-extraction spike method.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Dipyrrolidinylthiuram Disulfide into the reconstitution solvent at a specific concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike Dipyrrolidinylthiuram Disulfide into the final, extracted matrix at the same concentrations as Set A.

    • Set C (Blank Matrix): Process blank biological matrix through the entire sample preparation procedure without adding the analyte. This is to check for interferences.

  • Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculation:

    • The matrix factor (MF) is calculated as: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The internal standard-normalized matrix factor should also be calculated to assess the effectiveness of the IS in compensating for matrix effects.

Data Presentation:

Analyte ConcentrationMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Spike)Matrix Factor (MF)% RSD (n=6 lots)
Low QC (e.g., 5 ng/mL)55,00042,0000.7612%
Medium QC (e.g., 50 ng/mL)560,000445,0000.7910%
High QC (e.g., 500 ng/mL)5,700,0004,650,0000.828%
Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify the retention time windows where matrix components cause ion suppression or enhancement.

Methodology:

  • Setup:

    • Infuse a standard solution of Dipyrrolidinylthiuram Disulfide at a constant flow rate into the LC eluent stream just before it enters the mass spectrometer's ion source, using a T-connector.

    • The LC is run with the analytical method's mobile phase gradient.

  • Analysis:

    • First, inject a blank solvent (e.g., methanol) to establish a stable baseline signal for the infused analyte.

    • Next, inject a prepared sample of extracted blank matrix.

  • Interpretation:

    • Monitor the signal of the infused analyte.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects cluster_assessment 1. Assessment cluster_evaluation 2. Evaluation cluster_mitigation 3. Mitigation Strategies cluster_validation 4. Re-validation start Inconsistent Results or Low Signal qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess Identify problem regions quant_assess Quantitative Assessment (Post-Extraction Spike) start->quant_assess Quantify the effect optimize_chrom Optimize Chromatography (e.g., new column, gradient) qual_assess->optimize_chrom eval Evaluate Matrix Factor (MF) and IS-Normalized MF quant_assess->eval is_mf_ok Is MF within acceptable limits (e.g., 0.85-1.15)? eval->is_mf_ok optimize_sample_prep Optimize Sample Prep (e.g., SPE, LLE) is_mf_ok->optimize_sample_prep No dilute_sample Dilute Sample is_mf_ok->dilute_sample No, quick fix end Method Validated is_mf_ok->end Yes revalidate Re-validate Method optimize_sample_prep->revalidate optimize_chrom->revalidate dilute_sample->revalidate revalidate->quant_assess Re-assess

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

PostExtractionSpike Post-Extraction Spike Experiment Logic cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation neat_sol Set A: Analyte in Neat Solvent lcms_a Analyze Set A (Get Peak Area A) neat_sol->lcms_a blank_matrix Blank Biological Matrix extract_matrix Extract Blank Matrix blank_matrix->extract_matrix post_spike Set B: Spike Analyte into Extracted Matrix extract_matrix->post_spike lcms_b Analyze Set B (Get Peak Area B) post_spike->lcms_b calc_mf Calculate Matrix Factor MF = Area B / Area A lcms_a->calc_mf lcms_b->calc_mf mf_lt_1 MF < 1 Ion Suppression calc_mf->mf_lt_1 If mf_gt_1 MF > 1 Ion Enhancement calc_mf->mf_gt_1 If mf_eq_1 MF ≈ 1 No Significant Effect calc_mf->mf_eq_1 If

Caption: Logical flow of a post-extraction spike experiment for matrix effect quantification.

References

Technical Support Center: Calibrating Instruments with Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dipyrrolidinylthiuram Disulfide-D16 for instrument calibration. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is the deuterated form of Lutiram, a type of thiuram disulfide.[1] In analytical chemistry, it is primarily used as an internal standard for quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] The incorporation of 16 deuterium (B1214612) atoms provides a significant mass shift from its unlabeled counterpart, making it an ideal tool for isotope dilution methods.[4]

2. What are the key chemical properties of this compound?

While a specific certificate of analysis should always be consulted for lot-specific data, the general chemical properties are summarized below.

PropertyValue
Chemical Formula C₁₀D₁₆N₂S₄
Monoisotopic Mass 312.0833 (Approximate)
Appearance Typically a white to pale yellow solid[5]
Isotopic Purity Should be ≥98% for reliable quantification[6]
Chemical Purity Should be >99%[7]

3. What are the ideal storage and handling conditions for this compound?

Proper storage is critical to maintain the integrity of this standard.[8]

  • Storage Temperature: For long-term storage, -20°C is recommended for the solid material.[9][10] Stock solutions in aprotic solvents can be stored at 2-8°C for the short to medium term.[9]

  • Protection from Light: Store in amber vials or in the dark to prevent photodegradation.[10]

  • Moisture Prevention: Thiuram disulfides can be sensitive to moisture.[11] Store in a desiccator and handle in a dry atmosphere (e.g., under nitrogen or argon) to prevent hydrogen-deuterium exchange.[8]

  • Personal Protective Equipment (PPE): Due to the potential hazards of thiuram compounds, always handle with appropriate PPE, including gloves, safety goggles, and a lab coat.[12][13] Work in a well-ventilated area.[12]

4. Which solvents are recommended for preparing stock and working solutions?

The choice of solvent is crucial to prevent deuterium-hydrogen exchange.

  • Recommended Solvents: High-purity aprotic solvents such as acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are generally recommended.[9]

  • Solvents to Avoid: Avoid acidic or basic aqueous solutions as they can catalyze the exchange of deuterium atoms with protons from the solvent, compromising the isotopic purity of the standard.[9][10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Mass Spectrometry

This protocol outlines the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound solid

  • High-purity acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[10]

  • Accurately weigh 10 mg of the solid standard and record the exact weight.

  • Quantitatively transfer the weighed solid to the 10 mL volumetric flask.

  • Add a small amount of acetonitrile to dissolve the solid completely.

  • Once dissolved, dilute to the mark with acetonitrile.

  • Stopper the flask and mix thoroughly by inverting it multiple times.

  • Transfer the stock solution to a labeled amber vial for storage at the recommended temperature.[10]

Protocol 2: Preparation of a Calibration Curve for LC-MS/MS

This protocol describes the creation of a seven-point calibration curve.

Materials:

  • 1 mg/mL stock solution of this compound

  • Analyte stock solution (unlabeled Dipyrrolidinylthiuram Disulfide)

  • Blank matrix (e.g., plasma, urine)

  • Acetonitrile

  • Microcentrifuge tubes

Procedure:

  • Prepare a series of working standard solutions of the analyte by serial dilution of the analyte stock solution.

  • In separate microcentrifuge tubes, add a fixed volume of the this compound internal standard working solution.

  • To each tube, add an increasing volume of the corresponding analyte working standard solution to create a calibration curve with at least six non-zero concentration levels.[14]

  • Add a consistent volume of the blank matrix to each tube.

  • Perform a protein precipitation or other sample clean-up step (e.g., by adding cold acetonitrile).[15]

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to LC vials for analysis.

  • Construct the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[16]

Protocol 3: Use as an Internal Standard in Quantitative NMR (qNMR)

This protocol outlines the use of this compound as an internal standard for qNMR.

Materials:

  • This compound solid

  • Analyte of known purity

  • Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)

  • Calibrated analytical balance

  • NMR tube

Procedure:

  • Accurately weigh a known amount of the analyte and the this compound internal standard.[17]

  • Dissolve both compounds in a precise volume of the chosen deuterated NMR solvent in a vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.[18]

  • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Calculate the concentration of the analyte using the appropriate qNMR equation, taking into account the molar masses, number of protons in each integrated signal, and the purity of the standard and analyte.[19]

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Response in Mass Spectrometry

Symptom Possible Cause Troubleshooting Steps
Gradual decrease in IS signal over a runInstrument instability (e.g., source contamination, detector drift)[11]1. Re-equilibrate the mass spectrometer. 2. Clean the ion source. 3. Check for column degradation.
Sporadic, random IS responseInconsistent sample preparation (e.g., pipetting errors)[11]1. Review and standardize the sample preparation workflow. 2. Re-prepare and re-inject the affected samples.
Low IS signal in all samplesIon suppression due to matrix effects[11]1. Dilute the sample. 2. Improve sample clean-up to remove interfering matrix components. 3. Optimize chromatographic separation to separate the IS from co-eluting matrix components.
No IS signal in positive ion modeThe compound may not ionize efficiently in positive mode.1. Adjust ion source parameters (e.g., voltage, temperature).[20] 2. Modify the mobile phase composition to promote ionization.[20] 3. If the issue persists, consider using a different ionization mode (e.g., negative ion mode) if applicable.

Issue 2: Inaccurate Quantification in qNMR

Symptom Possible Cause Troubleshooting Steps
Poor signal integrationPeak overlap between the analyte and the internal standard.[18]1. Choose a different, well-resolved signal for integration for either the analyte or the standard. 2. If no suitable signals are available, a different internal standard may be necessary.
Inconsistent results between samplesInaccurate weighing of the analyte or internal standard.[17]1. Use a calibrated, high-precision analytical balance. 2. Ensure complete transfer of the weighed materials.
Underestimation of analyte concentrationIncomplete dissolution of the analyte or internal standard.[18]1. Ensure both compounds are fully soluble in the chosen NMR solvent. 2. Gently warm or sonicate the sample to aid dissolution.
Signal artifacts or broad peaksSample concentration is too high, leading to detector saturation.[21]1. Reduce the sample concentration. 2. Adjust NMR acquisition parameters, such as the receiver gain or pulse angle.[21]

Visualizations

experimental_workflow_ms cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_is Prepare IS Stock Solution working_standards Create Working Standards stock_is->working_standards stock_analyte Prepare Analyte Stock stock_analyte->working_standards spike Spike Matrix with IS & Analyte working_standards->spike cleanup Sample Cleanup (e.g., PPT) spike->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing lcms->data curve Generate Calibration Curve data->curve

Caption: Mass Spectrometry Experimental Workflow.

troubleshooting_logic cluster_pattern Identify Pattern cluster_cause Investigate Cause cluster_solution Implement Solution start Inconsistent IS Signal? is_gradual Gradual Drift start->is_gradual is_sporadic Sporadic start->is_sporadic is_low Systematically Low start->is_low cause_instrument Instrument Instability is_gradual->cause_instrument cause_prep Sample Prep Error is_sporadic->cause_prep cause_matrix Matrix Effects is_low->cause_matrix sol_recalibrate Recalibrate/Clean Instrument cause_instrument->sol_recalibrate sol_reprepare Review Protocol/Reprepare cause_prep->sol_reprepare sol_cleanup Improve Sample Cleanup cause_matrix->sol_cleanup

Caption: Troubleshooting Logic for Inconsistent IS Signal.

References

Reducing background noise in Dipyrrolidinylthiuram Disulfide-D16 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dipyrrolidinylthiuram Disulfide-D16. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in experimental settings.

Introduction

This compound is the deuterated form of Dipyrrolidinylthiuram Disulfide (Lutiram).[1] The inclusion of 16 deuterium (B1214612) atoms makes it an ideal internal standard for quantitative mass spectrometry (MS) applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary application is in pharmacokinetic studies, bioanalytical method validation, and residue analysis, where it is used to ensure the accuracy and precision of the quantification of its non-deuterated counterpart.[2][3][4][5][6][7][8]

The "background noise" in the context of experiments using this compound typically refers to interferences encountered during mass spectrometry analysis. These can arise from various sources, including the sample matrix, instrument contamination, and the chemical instability of the analyte. This guide will address these specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as an internal standard in quantitative mass spectrometry assays. The heavy isotopes of deuterium allow it to be distinguished from the non-deuterated analyte, while exhibiting nearly identical chemical and physical properties during sample preparation and analysis. This is crucial for correcting for analyte loss during sample processing and for variations in instrument response.

Q2: Why am I observing high background noise in my LC-MS/MS analysis?

A2: High background noise in LC-MS/MS can originate from several sources:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine, tissue homogenate) can co-elute with your analyte and internal standard, causing ion suppression or enhancement.

  • Instrument Contamination: Residual compounds from previous analyses can leach from the LC system or mass spectrometer, leading to persistent background signals.

  • Solvent and Reagent Impurities: Impurities in solvents, buffers, and other reagents can introduce interfering ions.

  • Analyte Degradation: Dipyrrolidinylthiuram Disulfide and its deuterated internal standard may degrade during sample storage or processing, leading to the appearance of unexpected ions. Studies on the related compound thiram (B1682883) show that degradation can occur through hydrolysis and oxidation.[9][10][11]

Q3: Can this compound itself be a source of interference?

A3: While unlikely to be a source of "background noise" in the traditional sense, improper handling or storage can lead to its degradation. The degradation products could potentially interfere with the analysis of the non-deuterated analyte if they produce fragment ions of similar mass-to-charge ratios.

Q4: How can I minimize matrix effects in my assay?

A4: To minimize matrix effects, consider the following strategies:

  • Optimize Sample Preparation: Employ more rigorous extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Adjust your LC method (e.g., gradient, column chemistry) to better separate the analyte and internal standard from interfering compounds.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure your analyte concentration remains above the lower limit of quantification (LLOQ).

Q5: What are the recommended storage and handling conditions for this compound?

A5: Refer to the Certificate of Analysis provided by the supplier for specific storage recommendations. Generally, it should be stored in a well-sealed container, protected from light, and at a low temperature to prevent degradation. When preparing stock solutions, use high-purity solvents and store them under appropriate conditions to maintain stability.

Troubleshooting Guides

Problem 1: High Background Signal Across the Entire Chromatogram
Potential Cause Recommended Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity LC-MS grade solvents and additives. Filter the mobile phase before use.
Contaminated LC System Flush the entire LC system, including the autosampler, with a strong solvent wash (e.g., a mixture of isopropanol, acetonitrile (B52724), and water).
Contaminated Mass Spectrometer Consult your instrument's user manual for cleaning procedures for the ion source and other accessible components. This may require a service visit from the manufacturer.
Problem 2: Interference Peak Co-eluting with the Analyte or Internal Standard
Potential Cause Recommended Solution
Isomeric or Isobaric Interference Optimize chromatographic separation to resolve the interfering peak. If separation is not possible, a more specific mass transition (precursor/product ion pair) may need to be selected.
Metabolites or Degradation Products Investigate the fragmentation patterns of potential metabolites or degradation products. Adjust the chromatography to separate them from the parent compound. The degradation of the related compound thiram involves hydrolysis and oxidation, which may provide clues to potential degradation products of Dipyrrolidinylthiuram Disulfide.[9][10][11]
Cross-talk from Internal Standard Ensure that the selected mass transitions for the analyte and internal standard are unique and do not have overlapping fragment ions.
Problem 3: Poor Signal-to-Noise Ratio
Potential Cause Recommended Solution
Ion Suppression As mentioned in the FAQs, optimize sample preparation and chromatography to minimize matrix effects.
Suboptimal MS Parameters Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) specifically for Dipyrrolidinylthiuram Disulfide and its D16 internal standard to maximize signal intensity.
Low Analyte Concentration Ensure that the spiked concentration of the internal standard and the expected concentration of the analyte are well above the instrument's limit of detection.

Experimental Protocols

Protocol 1: Bioanalytical Method Development for Quantification of a Hypothetical Drug using this compound as an Internal Standard

This protocol outlines the general steps for developing a robust LC-MS/MS method for the quantification of a therapeutic agent in plasma, using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of the drug and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
  • Prepare a series of working solutions of the drug for calibration standards and quality control (QC) samples by serial dilution of the stock solution.
  • Prepare a working solution of the internal standard (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, calibration standard, or QC), add 150 µL of the internal standard working solution in acetonitrile.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 50 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reverse-phase column is a common starting point.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
  • MRM Transitions: Determine the optimal precursor and product ion transitions for both the drug and this compound by infusing the individual compounds into the mass spectrometer.

4. Method Validation:

  • Perform a full validation of the method according to regulatory guidelines (e.g., FDA or EMA).[2][3][6][7] This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: A typical experimental workflow for bioanalytical sample analysis using an internal standard.

Troubleshooting_Logic Start High Background Noise Observed Check_Blank Analyze a Blank Sample (Solvent Only) Start->Check_Blank Noise_Present Noise Persists? Check_Blank->Noise_Present Check_System System Contamination (LC or MS) Noise_Present->Check_System Yes Matrix_Effect Noise Absent in Blank, Present in Sample? (Matrix Effect) Noise_Present->Matrix_Effect No Clean_System Clean System Components Check_System->Clean_System Check_Reagents Reagent/Solvent Purity Issue Check_System->Check_Reagents Use_New_Reagents Use Fresh, High-Purity Reagents/Solvents Check_Reagents->Use_New_Reagents Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, LLE) Matrix_Effect->Optimize_Cleanup Optimize_Chroma Optimize Chromatography Optimize_Cleanup->Optimize_Chroma

Caption: A logical workflow for troubleshooting high background noise in LC-MS experiments.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor GRB2 GRB2 Receptor->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the MAPK signaling pathway, a common target in drug development. This compound could be used to quantify a drug that inhibits this pathway.

References

Troubleshooting poor recovery of Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor recovery of Dipyrrolidinylthiuram Disulfide-D16.

Frequently Asked Questions (FAQs)

Q1: Why is my overall recovery of this compound consistently low?

Low recovery is a frequent issue and can be attributed to several factors ranging from compound instability to procedural inefficiencies. This compound, as a deuterated thiram (B1682883) analog, is susceptible to degradation and loss during various stages of sample processing.

Key factors include:

  • Compound Instability : Thiram and its analogs are known to be unstable and can be easily degraded by factors such as pH, temperature, and certain matrix components.[1][2] The disulfide bond is a chemically active site that can be prone to cleavage.

  • Inefficient Extraction : The chosen extraction solvent or method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for this specific molecule, leading to significant loss of the analyte.[3]

  • Non-Specific Binding : As a potentially hydrophobic molecule, the analyte can adsorb to the surfaces of plasticware such as pipette tips, collection tubes, and well plates, especially at low concentrations.[3]

  • Matrix Effects : Components co-extracted from the sample matrix (e.g., plasma, tissue) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression and an apparent low recovery.[3][4]

  • Hydrogen-Deuterium (H/D) Exchange : In some cases, deuterium (B1214612) atoms can exchange with hydrogen atoms from protic solvents, particularly if the deuterium label is on a heteroatom (O, N, S) or an acidic carbon.[4][5] This would alter the mass of the standard and affect quantification.

Q2: My recovery is highly variable and not reproducible. What are the likely causes?

Poor reproducibility is often caused by minor, inconsistent variations in the experimental workflow.[6]

Common causes for a lack of reproducibility include:

  • Inconsistent Sample Pre-treatment : Errors or variations in sample preparation, such as ensuring the analyte is fully dissolved, can lead to inconsistent results.[7]

  • Variable Flow Rates : During Solid-Phase Extraction (SPE), applying the sample or solvents at too high or inconsistent a flow rate can prevent the necessary equilibrium for binding, washing, or elution from being established.[7][8]

  • SPE Cartridge Drying : Allowing the sorbent bed of an SPE cartridge to dry out after conditioning and before sample loading can severely impact its ability to retain the analyte, leading to high variability.[7][8]

  • Manual Pipetting and Evaporation Steps : Manual processes, especially when handling volatile organic solvents, can introduce variability. Inconsistent drying or reconstitution volumes will directly impact final concentration and recovery measurements.

  • Inconsistent Timing : For unstable compounds, the time between sample preparation and analysis can be critical. Variations in this time can lead to different levels of degradation between samples.

Q3: I suspect my compound is degrading during sample preparation. How can I minimize this?

Given that thiram is sensitive to temperature and pH, minimizing degradation is crucial for achieving good recovery.[1]

Strategies to enhance stability include:

  • Temperature Control : Perform all sample preparation steps, including extraction and centrifugation, at low temperatures (e.g., on ice or at 4-5 °C) to minimize thermal degradation.[1][9]

  • pH Regulation : The pH of the sample and extraction solvents can significantly impact stability. For thiram-related compounds, using a pH regulator like sodium bicarbonate (NaHCO3) during extraction may improve stability.[1]

  • Minimize Enzymatic Activity : For biological matrices, endogenous enzymes can contribute to analyte degradation. The addition of a chelating agent like EDTA can help reduce the activity of certain enzymes.[1]

  • Use Fresh Solvents : Employ high-purity, fresh solvents for all steps. Acetonitrile is a commonly used and effective extraction solvent for thiram.[9]

  • Prompt Analysis : Analyze the extracted samples as quickly as possible to prevent degradation in the final extract.[9]

Q4: How can I optimize my Solid-Phase Extraction (SPE) method for this compound?

Poor recovery in SPE is common and implies the analyte is being lost at one of the key stages: loading, washing, or elution.[6][7] A systematic approach to optimization is required.

Key optimization steps include:

  • Sorbent Selection : The choice of sorbent is critical. For a moderately nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is a logical starting point. Ensure the sorbent's retention mechanism matches the analyte's chemistry.[8][10]

  • Conditioning and Equilibration : Always follow the manufacturer's protocol for conditioning (e.g., with methanol) and equilibrating (e.g., with water or a buffer) the SPE cartridge.[3][10] This ensures the sorbent is properly wetted and ready for sample interaction.

  • Sample Loading : Adjust the pH of the sample to ensure the analyte is in a neutral, non-ionized state to maximize retention on a reversed-phase sorbent.[10][11] Load the sample at a slow, controlled flow rate to allow sufficient time for the analyte to bind to the sorbent.[8]

  • Washing Step : The wash solvent should be strong enough to remove matrix interferences but weak enough to not elute the analyte.[8][11] If you suspect analyte loss, collect the wash fraction and analyze it.[6] Consider using a weaker wash solvent if necessary.[3]

  • Elution Step : Use a strong enough organic solvent to completely desorb the analyte from the sorbent.[3][8] If recovery is low, try increasing the elution solvent volume in increments or using a stronger solvent.[3][8] Allowing the elution solvent to soak in the sorbent for a few minutes before final elution can also improve recovery.[3]

Q5: Are there specific chromatographic issues for a deuterated disulfide compound that I should be aware of?

Yes, working with deuterated standards, especially in liquid chromatography, can present unique challenges.

  • Isotope Effect on Retention Time : Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to minor differences in interaction with the stationary phase.[4] While perfect co-elution is ideal, a small, reproducible separation is often acceptable.

  • Potential for H/D Exchange : While less common for deuterium on carbon atoms, H/D exchange can occur under certain pH conditions or with protic solvents, especially if the deuterium label is in a labile position.[4][12] Using aprotic solvents during sample preparation and controlling the pH of the mobile phase can minimize this risk.[4]

  • In-Source Fragmentation/Cleavage : The disulfide bond can potentially cleave in the mass spectrometer source. This is a characteristic of the molecule itself rather than the deuteration, but it's important to optimize MS conditions (e.g., collision energy) to ensure you are monitoring a stable and representative fragment ion.

Troubleshooting Workflows and Data

Diagrams

A systematic approach is key to diagnosing recovery issues. The following workflows illustrate logical steps for troubleshooting.

G start_node start_node decision_node decision_node process_node process_node result_node result_node start Poor Recovery Observed check_degradation Suspect Degradation? start->check_degradation implement_stability Implement Stability Measures: - Work on ice - Control pH - Add EDTA - Analyze promptly check_degradation->implement_stability Yes check_spe Using SPE? check_degradation->check_spe No implement_stability->check_spe optimize_spe Systematically Optimize SPE (See SPE Workflow) check_spe->optimize_spe Yes check_matrix Suspect Matrix Effects? check_spe->check_matrix No optimize_spe->check_matrix optimize_cleanup Improve Sample Cleanup - Modify wash steps - Use different sorbent check_matrix->optimize_cleanup Yes review_lcms Review LC-MS/MS Method check_matrix->review_lcms No optimize_cleanup->review_lcms recovery_ok Recovery Improved review_lcms->recovery_ok

Caption: General troubleshooting workflow for poor analyte recovery.

G step_node step_node check_node check_node action_node action_node start Start SPE condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water/Buffer) condition->equilibrate load 3. Load Sample (Slow flow rate, adjusted pH) equilibrate->load check_load Analyte found in flow-through? load->check_load wash 4. Wash Sorbent (Remove interferences) check_wash Analyte found in wash fraction? wash->check_wash elute 5. Elute Analyte (Strong solvent) check_elute Analyte retained on sorbent? elute->check_elute end Analysis check_load->wash No action_load - Use more selective sorbent - Adjust sample pH - Ensure proper conditioning check_load->action_load Yes action_load->load check_wash->elute No action_wash - Use weaker wash solvent - Decrease wash volume check_wash->action_wash Yes action_wash->wash check_elute->end No action_elute - Use stronger elution solvent - Increase elution volume - Add soak step check_elute->action_elute Yes action_elute->elute

References

Enhancing mass spectral resolution for Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectral analysis of Dipyrrolidinylthiuram Disulfide-D16. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to specific issues that may arise during the mass spectral analysis of this compound.

Issue 1: Poor Mass Spectral Resolution and Peak Broadening

Question: My mass spectrum for this compound shows poor resolution, and the isotopic peaks are not well-defined. What are the potential causes and solutions?

Answer: Poor mass spectral resolution can stem from several factors, including instrument calibration, ionization conditions, and sample preparation.[1] High-resolution mass spectrometry is crucial for accurately determining the isotopic distribution of deuterated compounds.[2]

Troubleshooting Guide:

  • Instrument Calibration: Ensure the mass spectrometer is recently and properly calibrated using an appropriate standard for the desired mass range. Incorrect calibration is a common source of mass accuracy and resolution problems.[1]

  • Ionization Source Optimization: The choice and settings of the ionization source can significantly impact resolution. For thiuram disulfides, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be effective.[3] Experiment with parameters such as spray voltage, capillary temperature, and gas flow rates to optimize signal intensity and peak shape.

  • Sample Concentration: Overly concentrated samples can lead to ion suppression and peak broadening.[1] Prepare a dilution series of your sample to find the optimal concentration for your instrument.

  • Chromatographic Conditions: If using LC-MS, poor chromatography can lead to broad peaks entering the mass spectrometer. Ensure your chromatographic method provides sharp, symmetrical peaks for the analyte. Adjusting the mobile phase composition or gradient may be necessary.[4]

Issue 2: Inaccurate Mass Assignment for the Deuterated Compound

Question: The observed mass for my this compound is different from the theoretical mass. How can I troubleshoot this?

Answer: Inaccurate mass assignment can be due to calibration errors, the presence of adducts, or unexpected fragmentation.

Troubleshooting Guide:

  • Mass Calibration: As a first step, always verify the instrument's mass calibration.[1]

  • Adduct Formation: In electrospray ionization, molecules often form adducts with ions present in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+). Check your spectrum for peaks corresponding to these common adducts. Consider using a mobile phase with a low concentration of an ammonium (B1175870) salt (e.g., ammonium formate (B1220265) or acetate) to promote the formation of the protonated molecule ([M+H]+) or ammonium adduct ([M+NH4]+).

  • In-Source Fragmentation: The compound might be fragmenting in the ionization source. This can be influenced by the source conditions (e.g., high temperatures or voltages). Try using gentler ionization settings to minimize fragmentation.

Issue 3: Difficulty in Confirming Isotopic Purity

Question: I am struggling to confirm the isotopic purity of my this compound standard. What is the best approach?

Answer: High-resolution mass spectrometry (HR-MS) is the preferred method for determining the isotopic purity of a deuterated standard.[2] It allows for the resolution of the different isotopologues and the calculation of the percentage of the desired deuterated species.[2]

Troubleshooting Guide:

  • High-Resolution Analysis: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to obtain a detailed isotopic pattern.[5][6]

  • Data Analysis Software: Use the instrument's software to compare the experimentally observed isotopic distribution with the theoretical distribution for the desired level of deuteration.

  • NMR Spectroscopy: In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the positions of the deuterium (B1214612) labels.[2]

Data Presentation

Table 1: Common Adducts of this compound

AdductTheoretical m/z (Monoisotopic)
[M+H]+313.1887
[M+Na]+335.1706
[M+K]+351.1446
[M+NH4]+330.2153

Table 2: Example Instrument Settings for High-Resolution Analysis

ParameterSetting
Mass SpectrometerOrbitrap-based
Ionization ModeESI Positive
Spray Voltage3.5 kV
Capillary Temperature320 °C
Sheath Gas Flow Rate40 (arbitrary units)
Aux Gas Flow Rate10 (arbitrary units)
Mass Resolution70,000 FWHM
Scan Range (m/z)100 - 500

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Filtration: Filter the final working solutions through a 0.22 µm syringe filter before injection to remove any particulate matter.

Protocol 2: High-Resolution Mass Spectrometry for Isotopic Purity Assessment

  • Direct Infusion: Prepare a 1 µg/mL solution of the deuterated standard in a 50:50 acetonitrile:water solution containing 0.1% formic acid.

  • Instrument Setup: Set up the high-resolution mass spectrometer to acquire data in full scan mode with a resolution of at least 70,000 FWHM.

  • Data Acquisition: Infuse the sample at a constant flow rate (e.g., 5 µL/min) and acquire data for a sufficient duration to obtain a high-quality averaged spectrum.

  • Data Analysis: Process the acquired data to determine the m/z values and relative abundances of the different isotopologues. Compare the experimental isotopic pattern to the theoretical pattern to calculate the isotopic purity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Solutions (1-1000 ng/mL) prep_stock->prep_working prep_filter Filter Samples (0.22 µm) prep_working->prep_filter lc_separation Chromatographic Separation prep_filter->lc_separation Inject into LC-MS ms_detection Mass Spectrometric Detection (HR-MS) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing Raw Data data_interpretation Interpretation & Reporting data_processing->data_interpretation

Caption: A typical experimental workflow for LC-MS analysis.

troubleshooting_workflow cluster_instrument Instrument Checks cluster_sample Sample & Method Checks start Poor Mass Spectral Resolution check_cal Verify Mass Calibration start->check_cal check_conc Check Sample Concentration start->check_conc opt_ion Optimize Ion Source Parameters check_cal->opt_ion end Resolution Improved opt_ion->end opt_chrom Optimize Chromatography check_conc->opt_chrom opt_chrom->end

Caption: A logical workflow for troubleshooting poor mass spectral resolution.

References

Validation & Comparative

Comparative Analysis of Analytical Methods for Thiuram Disulfide Determination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of analytical methods for the quantitative determination of thiuram disulfides, with a special focus on approaches that achieve high accuracy and precision. The query for a "Dipyrrolidinylthiuram Disulfide-D16 method" suggests a highly specific analytical procedure, likely employing a deuterated internal standard for enhanced accuracy, a common practice in modern mass spectrometry-based methods. While public domain literature does not provide specific validation data for a method with this exact name, this guide will focus on the principles of such a method, likely a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, and compare it with other established techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Spectrophotometry. The use of deuterated internal standards in LC-MS/MS analysis is a key strategy to compensate for matrix effects and instrumental variability, thereby significantly improving the accuracy and precision of the results[1][2][3].

This comparison is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for the analysis of thiuram disulfides and related dithiocarbamate (B8719985) compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Deuterated Internal Standard

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The use of a deuterated internal standard, such as this compound, is the gold standard for quantification as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for potential variations and matrix effects[1][2][4].

Data Presentation: Performance Characteristics

ParameterPerformance MetricValueReference
Accuracy Mean Recovery90 - 110%[5][6][7]
Precision Relative Standard Deviation (RSDr) - Repeatability< 15%[5][7]
Precision Relative Standard Deviation (RSDR) - Reproducibility< 20%[5]
Sensitivity Limit of Detection (LOD)~0.03 mg/kg[7]
Sensitivity Limit of Quantification (LOQ)~0.05 mg/kg[7]

Experimental Protocol

A typical LC-MS/MS method for the analysis of thiuram disulfides involves the following steps:

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., fruit, vegetable, biological fluid).

    • Weigh a representative portion of the homogenized sample.

    • Spike the sample with a known concentration of the deuterated internal standard (e.g., this compound).

    • Extract the analyte and internal standard using a suitable organic solvent (e.g., acetonitrile, methanol) and an extraction technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)[6].

    • Centrifuge the sample to separate the solid and liquid phases.

    • Filter the supernatant into an autosampler vial for analysis.

  • LC Separation:

    • Inject the sample extract into an HPLC or UHPLC system.

    • Separate the analytes on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for both the target analyte and the deuterated internal standard.

    • Quantify the analyte by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve prepared in a similar matrix.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spike with Deuterated IS Sample->Spike Extract Solvent Extraction (QuEChERS) Spike->Extract Centrifuge Centrifugation & Filtration Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MSMS MS/MS Detection (MRM) LC->MSMS Quant Quantification (Area Ratio) MSMS->Quant

Caption: Workflow for LC-MS/MS analysis with a deuterated internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique for the analysis of thiuram disulfides and dithiocarbamates. This method typically involves the hydrolysis of the target compounds to carbon disulfide (CS2), which is then measured by GC-MS. This is an indirect method and generally does not distinguish between different dithiocarbamates unless a derivatization step is included.

Data Presentation: Performance Characteristics

ParameterPerformance MetricValueReference
Accuracy Mean Recovery70 - 120%[7]
Precision Relative Standard Deviation (RSD)< 12%[7]
Sensitivity Limit of Quantification (LOQ)0.05 ppm (as CS2)[7]

Experimental Protocol

A common GC-MS method for dithiocarbamate analysis involves the following steps:

  • Sample Preparation (Hydrolysis):

    • Place a known amount of the sample in a reaction vessel.

    • Add an acidic solution containing a reducing agent (e.g., stannous (II) chloride in hydrochloric acid) to the sample.

    • Heat the mixture to facilitate the hydrolysis of dithiocarbamates to carbon disulfide (CS2).

    • Trap the evolved CS2 in a suitable organic solvent (e.g., isooctane) or on a solid sorbent.

  • GC Separation:

    • Inject an aliquot of the trapping solution into a gas chromatograph.

    • Separate CS2 from other volatile components on a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Use a temperature program to ensure good separation and peak shape.

  • MS Detection:

    • Detect the eluted CS2 using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Quantify the amount of CS2 by comparing the peak area to a calibration curve prepared from CS2 standards.

    • The result is typically expressed as the total dithiocarbamate content in terms of mg/kg of CS2.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Hydrolysis Acid Hydrolysis (with SnCl2) Sample->Hydrolysis Trap CS2 Trapping Hydrolysis->Trap GC GC Separation Trap->GC MS MS Detection (SIM) GC->MS Quant Quantification of CS2 MS->Quant

Caption: Workflow for GC-MS analysis based on carbon disulfide generation.

Spectrophotometry

Spectrophotometry is a more classical and often simpler method for the determination of thiuram disulfides. These methods are typically based on a color-forming reaction. For instance, thiram (B1682883) can form a colored complex with copper(II) ions, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of thiram.

Data Presentation: Performance Characteristics

ParameterPerformance MetricValueReference
Accuracy Mean Recovery92.5 - 103%[8]
Precision Relative Standard Deviation (RSD)< 7%[8]
Sensitivity Limit of Detection (LOD)2.40 mg/L[8]

Experimental Protocol

A spectrophotometric method for thiram (as a representative thiuram disulfide) can be performed as follows:

  • Sample Preparation:

    • Extract the analyte from the sample using a suitable solvent.

    • Clean up the extract to remove interfering substances, if necessary.

  • Color Formation:

    • In a flow injection analysis (FIA) system, pass the sample extract through a solid-phase reactor containing immobilized copper(II) ions[5][8][9][10].

    • The thiuram disulfide in the sample reacts with the copper ions to form a colored complex (e.g., a yellow Cu2+/thiram complex)[5][8][9][10].

  • Measurement:

    • Measure the absorbance of the colored complex at its maximum absorbance wavelength (e.g., 439 nm for the Cu2+/thiram complex) using a spectrophotometer[5][8][9][10].

    • Quantify the concentration of the thiuram disulfide by comparing the absorbance to a calibration curve prepared with known standards.

Workflow Diagram

Caption: Workflow for spectrophotometric analysis using a flow injection system.

Conclusion

The choice of an analytical method for thiuram disulfides depends on the specific requirements of the analysis, including the need for sensitivity, selectivity, accuracy, and throughput.

  • LC-MS/MS with a deuterated internal standard stands out as the most accurate, precise, and specific method. It allows for the direct determination of the parent compound and is less susceptible to matrix interferences, making it ideal for complex matrices and regulatory compliance.

  • GC-MS is a robust and sensitive technique, but it is typically an indirect method that measures total dithiocarbamates as carbon disulfide. This lack of specificity can be a significant drawback if the identification of individual compounds is required.

  • Spectrophotometry is a simpler and more cost-effective method. However, it generally has lower sensitivity and is more prone to interferences compared to chromatographic methods. It can be suitable for screening purposes or for the analysis of less complex samples.

For researchers, scientists, and drug development professionals requiring the highest quality data, the LC-MS/MS method with a deuterated internal standard , as implied by the "this compound method," is the recommended approach.

References

A Guide to Inter-laboratory Comparison of Dipyrrolidinylthiuram Disulfide-D16 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible inter-laboratory comparison or proficiency testing results specifically for Dipyrrolidinylthiuram Disulfide-D16 are not available. The following guide is a template based on established methodologies for analytical chemistry comparisons and presents a hypothetical dataset to illustrate the structure and content requested. Researchers are encouraged to replace the sample data with their own experimental results.

This guide is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of this compound. It provides a framework for comparing analytical performance across different laboratories, detailing experimental protocols and presenting data in a clear, comparative format.

Data Presentation

Quantitative results from a hypothetical inter-laboratory study are summarized below. In this scenario, three laboratories were provided with identical batches of blank plasma spiked with a known concentration of this compound (Target Concentration: 10.0 ng/mL).

Table 1: Inter-laboratory Comparison of this compound Quantification

Laboratory IDMean Measured Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%CV)Accuracy (% Recovery)
Lab Alpha9.850.424.26%98.5%
Lab Beta10.120.555.44%101.2%
Lab Gamma9.580.717.41%95.8%

Experimental Protocols

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of this compound from a biological matrix.

1. Sample Preparation: Protein Precipitation

  • Objective: To extract this compound from human plasma.

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a non-deuterated analog or a different stable isotope-labeled version).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor Ion (Q1) > Product Ion (Q3) [Specific m/z values would be determined experimentally].

      • Internal Standard: Precursor Ion (Q1) > Product Ion (Q3) [Specific m/z values].

    • Key Parameters: Optimized collision energy, declustering potential, and source temperature.

Visualizations

The diagrams below illustrate the experimental workflow and the logical relationship between potential sources of analytical error.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject separate HPLC Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Final Report quantify->report

Caption: High-level workflow for the quantification of this compound.

error_sources cluster_systematic Systematic Errors (Bias) cluster_random Random Errors (Imprecision) TotalError Total Analytical Error Cal Calibration Issues TotalError->Cal Instrument Instrument Drift TotalError->Instrument Extraction Extraction Inefficiency TotalError->Extraction Pipetting Pipetting Variability TotalError->Pipetting Matrix Matrix Effects TotalError->Matrix Detector Detector Noise TotalError->Detector

Caption: Logical breakdown of potential sources of analytical error in quantification.

Cross-Validation of Assays for Dipyrrolidinylthiuram Disulfide Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the accuracy and consistency of bioanalytical methods are paramount. Cross-validation of assays ensures that data is reliable and reproducible, especially when transitioning between different analytical platforms or laboratories. This guide provides a comparative overview of two common methodologies for the quantification of Dipyrrolidinylthiuram Disulfide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Dipyrrolidinylthiuram Disulfide-D16 as an internal standard, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

This compound is a stable isotope-labeled (SIL) version of the parent compound. In LC-MS/MS analysis, SIL internal standards are considered the gold standard.[1] They share near-identical chemical and physical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for precise correction of experimental variability, leading to high accuracy and precision.[2][3]

Quantitative Performance Comparison

The choice of analytical platform can significantly impact assay performance. Below is a summary of typical performance characteristics for an LC-MS/MS assay using a SIL internal standard versus a competitive ELISA for the quantification of Dipyrrolidinylthiuram Disulfide.

ParameterLC-MS/MS with this compoundCompetitive ELISATypical Advantage
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLLC-MS/MS
Upper Limit of Quantification (ULOQ) 1000 ng/mL100 ng/mLLC-MS/MS
Dynamic Range 10,000-fold200-foldLC-MS/MS
Accuracy (% Bias) ± 5%± 15%LC-MS/MS
Precision (%CV) < 5%< 15%LC-MS/MS
Specificity Very High (based on mass-to-charge ratio)Moderate (potential for cross-reactivity)LC-MS/MS
Throughput ModerateHighELISA
Cost per Sample HighLow to ModerateELISA

Experimental Protocols

Detailed and robust protocols are the foundation of reproducible bioanalytical data. The following sections outline the methodologies for the LC-MS/MS and competitive ELISA assays, as well as the cross-validation procedure.

Protocol 1: LC-MS/MS Quantification of Dipyrrolidinylthiuram Disulfide

This method describes the quantification of Dipyrrolidinylthiuram Disulfide in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the internal standard working solution (this compound at 500 ng/mL).[3]
  • Vortex briefly to mix.
  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new 96-well plate.
  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC System: Standard HPLC system.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
  • Flow Rate: 0.4 mL/min.[3]
  • Injection Volume: 5 µL.[3]
  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
  • MRM Transitions:
  • Dipyrrolidinylthiuram Disulfide: [Precursor ion > Product ion]
  • This compound: [Precursor ion+16 > Product ion]
  • Data Analysis: The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify unknown samples.[1]

Protocol 2: Competitive ELISA for Dipyrrolidinylthiuram Disulfide

This protocol outlines a standard competitive ELISA procedure.

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific for Dipyrrolidinylthiuram Disulfide overnight at 4°C.
  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
  • Wash the plate three times.

2. Competitive Reaction:

  • Add 50 µL of standards, controls, or samples to the wells.
  • Immediately add 50 µL of a fixed concentration of Dipyrrolidinylthiuram Disulfide conjugated to an enzyme (e.g., HRP) to all wells.
  • Incubate for 1-2 hours at room temperature, allowing the free analyte and the enzyme-conjugated analyte to compete for binding to the capture antibody.

3. Detection:

  • Wash the plate five times to remove unbound reagents.
  • Add 100 µL of a substrate solution (e.g., TMB) to each well.
  • Incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
  • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of Dipyrrolidinylthiuram Disulfide in the sample.

Protocol 3: Assay Cross-Validation

This protocol describes how to compare the results from the LC-MS/MS and ELISA methods.

1. Sample Selection:

  • Select a minimum of 20 study samples that span the analytical range of both assays.

2. Analysis:

  • Analyze the selected samples in duplicate using both the validated LC-MS/MS method and the validated ELISA method.

3. Data Evaluation:

  • Calculate the concentration of Dipyrrolidinylthiuram Disulfide for each sample from both assays.
  • For each sample, calculate the percent difference between the results of the two methods:
  • % Difference = ((Conc_ELISA - Conc_LCMSMS) / Mean_Conc) * 100
  • Plot the results of the ELISA against the LC-MS/MS results (scatter plot) and perform a correlation analysis (e.g., Pearson correlation).
  • The acceptance criteria for the cross-validation should be pre-defined. A common criterion is that for at least 67% of the samples, the percent difference should be within ±20%.

Visualizations

The following diagrams illustrate the workflows and logical relationships described in this guide.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add IS (D16) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifuge p3->p4 p5 Evaporate & Reconstitute p4->p5 a1 HPLC Separation p5->a1 a2 Ionization (ESI) a1->a2 a3 Mass Filtering (Q1) a2->a3 a4 Fragmentation (Q2) a3->a4 a5 Mass Filtering (Q3) a4->a5 a6 Detection a5->a6 d1 Peak Integration a6->d1 d2 Area Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification d2->d3

Caption: Workflow for LC-MS/MS analysis.

Competitive_ELISA cluster_steps ELISA Steps cluster_legend Principle s1 Coat Plate with Capture Antibody s2 Block Plate s1->s2 s3 Add Sample (Analyte) & Enzyme-Conjugate s2->s3 s4 Competitive Binding s3->s4 s5 Wash Unbound s4->s5 s6 Add Substrate s5->s6 s7 Color Development s6->s7 s8 Read Absorbance s7->s8 l1 High Analyte -> Low Signal l2 Low Analyte -> High Signal

Caption: Principle of Competitive ELISA.

Cross_Validation_Logic cluster_assays Parallel Analysis start Select >20 Study Samples assay1 Analyze with LC-MS/MS start->assay1 assay2 Analyze with ELISA start->assay2 process Calculate Concentrations for Each Method assay1->process assay2->process compare Calculate % Difference for Each Sample process->compare evaluate Does % Difference meet Acceptance Criteria? compare->evaluate pass Assays are Correlated evaluate->pass Yes fail Investigate Discrepancy evaluate->fail No

Caption: Logical flow of assay cross-validation.

References

A Comparative Guide to Internal Standards in Thiram Analysis: The Case for Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide thiram (B1682883), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Dipyrrolidinylthiuram Disulfide-D16, a deuterated internal standard, with other common internal standards, supported by experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in food safety and environmental testing. An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Deuterated standards like this compound are chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium. This near-identical physicochemical behavior makes them superior to non-deuterated (structural analogue) internal standards.

A key advantage of using a deuterated internal standard is its ability to effectively compensate for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Studies have shown that while the absolute response of an analyte can vary significantly across different sample matrices, the use of a deuterated internal standard leads to consistent and accurate results with significantly lower relative standard deviations (RSD)[1].

While direct comparative data for this compound is not extensively published, the performance of a closely related deuterated standard, d12-thiram, in the analysis of thiram provides a strong indication of its expected performance.

Performance MetricDeuterated Internal Standard (d12-thiram)Non-Deuterated Internal Standard (Structural Analogue)
Recovery 80-108% in various fruit and vegetable matrices[2][3].Highly variable depending on the structural similarity and the complexity of the matrix.
**Linearity (r²) **Typically ≥0.99[3].Can be compromised by differential matrix effects between the analyte and the internal standard.
Limit of Detection (LOD) 0.6 µg kg⁻¹[2][3].Dependent on the specific standard and method, but generally less sensitive due to potential for higher baseline noise.
Limit of Quantification (LOQ) 2 µg kg⁻¹[2][3].Generally higher than with deuterated standards due to less effective correction for matrix effects at low concentrations.
Matrix Effect Compensation Excellent, due to near-identical chromatographic retention and ionization behavior.Partial to poor, as structural differences can lead to different responses to matrix components.
Accuracy High, with accuracy percentages falling within 25% and RSD values under 20% even in complex matrices[1].Can be significantly lower, with accuracy values differing by more than 60% and RSDs over 50% in some cases[1].

Experimental Protocols

A robust analytical method for the quantification of thiram using a deuterated internal standard like this compound typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction from Fruit and Vegetable Matrices
  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution.

  • Extraction: Add 10 mL of acetonitrile (B52724). Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction): Transfer the supernatant to a tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and methanol (B129727) or acetonitrile is commonly used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's characteristics.

    • MRM Transitions: Specific precursor-to-product ion transitions for both thiram and this compound are monitored.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship behind the use of an internal standard for accurate quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenate Spike Spike with Dipyrrolidinylthiuram Disulfide-D16 Sample->Spike Extraction Extraction Spike->Extraction Cleanup dSPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC LC Separation Final_Extract->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Ratio of Analyte to IS) MS->Quant

Caption: A typical experimental workflow for thiram analysis using an internal standard.

Internal_Standard_Principle Analyte Thiram (Analyte) Response Instrument Response Analyte->Response IS Dipyrrolidinylthiuram Disulfide-D16 (IS) IS->Response Matrix Sample Matrix Matrix->Response Matrix Effects (Suppression/Enhancement) Ratio Ratio (Analyte/IS) Response->Ratio Final_Conc Accurate Concentration Ratio->Final_Conc

Caption: The principle of internal standard calibration for accurate quantification.

References

Quantitative Analysis of Dipyrrolidinylthiuram Disulfide-D16: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for the quantification of novel compounds is a critical step. This guide provides a comparative overview of the linearity and range for the quantification of Dipyrrolidinylthiuram Disulfide-D16, a deuterated isotopologue of a thiuram disulfide compound. This document outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and compares its performance with alternative analytical techniques, supported by experimental data from closely related compounds due to the limited availability of direct data for the D16 variant.

Executive Summary

The quantification of this compound is essential for pharmacokinetic and metabolic studies. A highly sensitive and specific UPLC-MS/MS method is the primary recommendation for bioanalytical applications. This guide details a typical UPLC-MS/MS protocol, presenting its performance characteristics in comparison to other methods like High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, which have been applied to similar non-deuterated thiuram disulfides such as Disulfiram and Thiram (B1682883).

UPLC-MS/MS Method for this compound Quantification

A UPLC-MS/MS method provides the highest sensitivity and selectivity for the quantification of this compound in biological matrices. The use of a deuterated internal standard (D16) allows for accurate correction of matrix effects and variability in sample processing.

Experimental Protocol: UPLC-MS/MS

1. Sample Preparation:

  • Matrix: Human Plasma (collected with K2EDTA)

  • Procedure: A protein precipitation extraction is performed. To 100 µL of plasma, 300 µL of acetonitrile (B52724) containing the internal standard is added. The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 5 minutes. The supernatant is transferred to an autosampler vial for analysis.

2. Liquid Chromatography:

  • System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry:

  • System: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Analyte): Precursor ion > Product ion (Specific m/z values to be determined based on the compound's mass)

    • Internal Standard (e.g., a structural analog): Precursor ion > Product ion

Performance Characteristics

The validation of this method would typically yield the following performance characteristics, which are essential for regulated bioanalysis.

Comparison of Analytical Methods

The following table compares the linearity and range of the proposed UPLC-MS/MS method for this compound with other analytical techniques used for the quantification of similar thiuram disulfide compounds.

Analytical Method Analyte Linearity Range Lower Limit of Quantification (LLOQ) Matrix Citation
UPLC-MS/MS This compound (projected)1 - 1000 ng/mL1 ng/mLHuman Plasma-
UPLC-MS/MSThiramNot specified0.01 mg/kgStrawberry and Apple[1]
HPLC-DADThiram0.30 - 30.0 µg/mL1.5 mg/kgWheat Flour[2]
HPLC-UVDisulfiram1 - 4 µg/mLNot specifiedPharmaceutical Dosage Form[3]
GC-MSDithiocarbamates (as CS2 from Thiram)0.04 - 1.3 µg/mL0.04 µg/mLVegetables and Fruits[4]
UV-Vis SpectrophotometryDisulfiram2 - 12 ppm (µg/mL)2.233 ppmTablet Dosage Form[5]

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the UPLC-MS/MS quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms UPLC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation Add vortex Vortex & Centrifuge precipitation->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into UPLC supernatant->injection Analyze separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification Acquire Data calibration Calibration Curve (Linear Regression) quantification->calibration results Concentration Results calibration->results

Caption: Experimental workflow for UPLC-MS/MS quantification.

Conclusion

For the quantification of this compound in biological matrices, a validated UPLC-MS/MS method is the most suitable choice, offering superior sensitivity, specificity, and a wide dynamic range. While other methods like HPLC-DAD and GC-MS can be employed for similar compounds, they may lack the required sensitivity and selectivity for bioanalytical applications, particularly in studies involving low dosage levels. The provided experimental protocol and comparative data serve as a valuable resource for researchers in the development and validation of analytical methods for this and related compounds.

References

A Comparative Guide to the Limit of Detection for Thiram and its Isotopically Labeled Analog, Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the limit of detection (LOD) for thiram (B1682883), a widely used dithiocarbamate (B8719985) fungicide. Due to a lack of specific experimental data for its deuterated analog, Dipyrrolidinylthiuram Disulfide-D16, this document leverages thiram as a surrogate to compare various analytical methodologies. The underlying analytical principles and resulting sensitivities are expected to be comparable for both compounds.

Quantitative Data Summary

The limit of detection for thiram varies significantly depending on the analytical technique employed. The following table summarizes the reported LODs for several common methods, offering a clear comparison of their sensitivities.

Analytical MethodLimit of Detection (LOD)Matrix
Resonance Rayleigh Scattering (RRS) with Gold Nanoparticles0.3 µg/L[1]Water and Plant Samples[1]
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)0.5 mg/kg[2]Wheat Flour and Flour Improvers[2]
High-Performance Liquid Chromatography with Electrochemical Detector (HPLC/ELCD)0.1 ppb (µg/L)[3]Water[3]
Electrochemical Transducer0.09 ppm (mg/L)[4]Not specified
Surface-Enhanced Raman Scattering (SERS)10⁻⁸ M[5]Not specified
Headspace Solid-Phase Microextraction with Ion Mobility Spectrometry (HS-SPME-IMS)6 ng/mL[6]Canola Seeds, Water, and Soil[6]
Gas Chromatography-Mass Spectrometry (GC-MS) (indirect, as CS₂)0.05-0.1 mg/kg (as CS₂)[7][8]Various Commodities[8]
High-Performance Thin-Layer Chromatography (HPTLC)354.44 ng/spot[9]Not specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the protocols used for some of the key analytical methods mentioned.

Resonance Rayleigh Scattering (RRS) with Gold Nanoparticles

This method is based on the interaction between gold nanoparticles (AuNPs) and thiram, which leads to an increase in the Resonance Rayleigh scattering intensity.

  • Principle: The change in RRS intensity is linearly proportional to the concentration of thiram.

  • Sample Preparation: For water samples, no complex pretreatment is required. For plant samples like tomato and cucumber, a simple extraction is performed.

  • Instrumentation: A fluorescence spectrophotometer is used to measure the RRS intensity.

  • Procedure:

    • Optimize parameters such as pH, concentration of AuNPs, standing time, and electrolyte concentration.

    • Mix the sample solution with the AuNPs solution.

    • Measure the RRS intensity after a short incubation time (e.g., 4 minutes).

    • Quantify the thiram concentration based on a calibration curve.[1]

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This technique is used for the specific determination of thiram in food matrices.

  • Principle: Thiram is separated from other components in the sample by HPLC and detected by a diode array detector at a specific wavelength.

  • Sample Preparation:

    • Extract the sample (e.g., wheat flour) with acetonitrile.

    • Shake and sonicate the sample in an ice-water bath.

    • Filter the supernatant before injection into the HPLC system.[2]

  • Instrumentation: An HPLC system equipped with a C18 column and a diode array detector.

  • Chromatographic Conditions:

    • Mobile Phase: Water-acetonitrile solvent system.

    • Detection Wavelength: 280 nm.

    • Quantification: External standard method.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) - Indirect Method

This is a common regulatory method for the analysis of dithiocarbamates, which are determined as a group by measuring their common degradation product, carbon disulfide (CS₂).

  • Principle: Thiram is hydrolyzed in an acidic medium with stannous chloride to release carbon disulfide. The evolved CS₂ is then partitioned into an organic solvent and analyzed by GC-MS.

  • Sample Preparation:

    • The sample is treated with stannous chloride and hydrochloric acid.

    • The evolved CS₂ is trapped in an organic solvent (e.g., isooctane).

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Analysis: The amount of CS₂ detected is stoichiometrically related back to the original dithiocarbamate concentration.[7][10]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the determination of thiram in a given sample, from preparation to final analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction with Solvent Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Separation Chromatographic Separation (e.g., HPLC, GC) Cleanup->Separation Inject Detection Detection (e.g., DAD, MS, ELCD) Separation->Detection Quantification Quantification Detection->Quantification Signal LOD_Calc LOD Determination Quantification->LOD_Calc

Caption: A generalized experimental workflow for the analysis of thiram.

References

Specificity of Dipyrrolidinylthiuram Disulfide-D16 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dipyrrolidinylthiuram Disulfide-D16 as an internal standard in complex matrices against its non-deuterated analog and other alternative standards. The use of isotopically labeled internal standards is a cornerstone of robust quantitative analysis, particularly in challenging biological and environmental samples. This document outlines the superior performance characteristics of this compound, supported by established principles of analytical chemistry and mass spectrometry.

The Gold Standard for Quantitative Analysis

In quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during sample preparation and ionization.[1] This ensures that any variations or losses encountered during the analytical process affect both the analyte and the internal standard equally, leading to a highly accurate and precise measurement of the analyte's concentration.[1][2] Deuterated internal standards, such as this compound, are considered the gold standard because their physical and chemical properties are nearly identical to their non-deuterated counterparts.[1]

The primary advantage of using a deuterated internal standard is its ability to compensate for matrix effects.[3] Complex matrices, such as blood, plasma, urine, and tissue homogenates, contain numerous endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Because the deuterated internal standard has the same retention time and ionization efficiency as the native analyte, it experiences the same matrix effects.[1] This allows for a reliable correction, resulting in more accurate and reproducible quantification.[3]

Performance Comparison: this compound vs. Alternatives

The following table summarizes the expected performance of this compound compared to its non-deuterated (native) form used as an external standard and a structurally similar but non-isotopic internal standard. The data presented is based on well-established principles of using deuterated standards in LC-MS/MS analysis.

Performance MetricThis compound (Internal Standard)Non-Deuterated Analog (External Standard)Structurally Similar Analog (Internal Standard)
Compensation for Matrix Effects ExcellentPoorModerate to Poor
Correction for Extraction Recovery ExcellentPoorGood
Correction for Ionization Variability ExcellentPoorModerate
Co-elution with Analyte YesN/ANo (Similar retention time)
Accuracy HighLow to ModerateModerate
Precision (%RSD) <15%>20%15-20%
Robustness of Assay HighLowModerate

Experimental Protocol: Quantification of Dipyrrolidinylthiuram Disulfide in Human Plasma

This section provides a detailed methodology for a typical quantitative analysis of Dipyrrolidinylthiuram Disulfide in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Dipyrrolidinylthiuram Disulfide: Precursor ion (M+H)+ → Product ion

      • This compound: Precursor ion (M+D+H)+ → Product ion

    • The specific m/z values for the precursor and product ions would need to be determined through infusion and optimization experiments.

3. Data Analysis

  • The peak areas of the analyte and the internal standard are determined from the chromatograms.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • The concentration of the analyte in the unknown samples is then calculated from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principles of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Dipyrrolidinylthiuram Disulfide-D16 plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms peak_integration Peak Area Integration lcms->peak_integration ratio Calculate Area Ratio (Analyte/IS) peak_integration->ratio calibration Calibration Curve Construction ratio->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of Dipyrrolidinylthiuram Disulfide.

matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard analyte_no_is Analyte Signal matrix_no_is Matrix Effect (Ion Suppression) analyte_no_is->matrix_no_is result_no_is Inaccurate Quantification matrix_no_is->result_no_is analyte_with_is Analyte Signal matrix_with_is Matrix Effect (Affects Both Equally) analyte_with_is->matrix_with_is is_with_is Internal Standard (D16) Signal is_with_is->matrix_with_is ratio Ratio (Analyte/IS) Remains Constant matrix_with_is->ratio result_with_is Accurate Quantification ratio->result_with_is

Caption: Compensation for matrix effects using a deuterated internal standard.

References

A Comparative Guide to Method Robustness Testing in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Method robustness testing is a critical component of the validation process for analytical procedures in the pharmaceutical industry. It evaluates the reliability of an analytical method by assessing its capacity to remain unaffected by small, deliberate variations in method parameters. This guide provides a comparative overview of common stress testing (forced degradation) methodologies, which are integral to demonstrating the stability-indicating properties of an analytical method and are a key aspect of robustness assessment.

While this guide was initially intended to focus on the use of Dipyrrolidinylthiuram Disulfide-D16, a comprehensive search of scientific literature and supplier databases did not yield any information regarding its application as a reagent in method robustness testing. Thiuram disulfides are primarily known for their use as fungicides (e.g., Thiram) and in the vulcanization of rubber. The tetraethyl derivative, disulfiram, is a well-known medication for the treatment of alcoholism. Therefore, this guide will focus on the established and regulatory-accepted chemical and physical challenges used in forced degradation studies to test method robustness.

Forced degradation studies are essential for several reasons: they help to elucidate the degradation pathways of a drug substance, identify potential degradation products, and demonstrate the specificity of an analytical method to separate these degradants from the active pharmaceutical ingredient (API).[1][2][3] The goal is typically to achieve a degradation of 5-20% of the drug substance to ensure that the degradation products are generated at a sufficient level for detection and characterization without leading to secondary, irrelevant degradants that would not be seen under normal shelf-life conditions.[4][5][6]

Comparison of Forced Degradation Conditions

The selection of stress conditions for forced degradation studies should be based on the physicochemical properties of the drug substance and the type of drug product. The most common stress conditions are hydrolysis, oxidation, and thermal and photolytic stress.[3][7][8] The following table summarizes and compares these common methodologies.

Stress Condition Typical Reagents/Parameters Typical Concentration/Level Typical Duration Potential Degradation Pathways
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M to 1 MRoom temperature to 70°C for up to 7 daysHydrolysis of esters, amides, lactones, imides, etc.
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M to 1 MRoom temperature to 70°C for up to 7 daysSaponification of esters, hydrolysis of amides, etc.
Oxidation Hydrogen Peroxide (H₂O₂)0.1% to 3%Room temperature for up to 7 daysOxidation of sulfides to sulfoxides or sulfones, oxidation of amines, phenols.
Thermal Degradation Dry Heat40°C to 80°C (or 10°C below melting point)Up to 7 daysThermally induced decomposition, rearrangement, or dehydration.
Photodegradation UV and Visible LightOverall illumination of ≥1.2 million lux hours and ≥200 watt hours/square meterVariablePhotolytic cleavage, oxidation, isomerization, dimerization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of robustness testing. Below are representative protocols for the key forced degradation experiments.

Acid and Base Hydrolysis Protocol
  • Objective: To assess the susceptibility of the drug substance to hydrolysis at acidic and basic pH.

  • Procedure:

    • Prepare a stock solution of the drug substance in a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution. If no degradation is observed, the concentration of HCl can be increased (e.g., to 1 M) or the mixture can be heated (e.g., at 60°C).[1][3]

    • For base hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution. Similar to acid hydrolysis, the strength of the base or the temperature can be increased if the drug substance is stable.[1][3]

    • A control sample is prepared by diluting the stock solution with an equal volume of water.

    • Samples are withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralized, and diluted to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV).

Oxidative Degradation Protocol
  • Objective: To evaluate the drug substance's sensitivity to oxidation.

  • Procedure:

    • Prepare a stock solution of the drug substance (e.g., 1 mg/mL).

    • Add an appropriate volume of hydrogen peroxide (H₂O₂) to the stock solution to achieve a final concentration of, for example, 3%.[1][9]

    • A control sample is prepared by diluting the stock solution with water.

    • The reaction is typically carried out at room temperature.

    • Samples are taken at various time points and analyzed by the stability-indicating method.

Thermal Degradation Protocol
  • Objective: To investigate the effect of temperature on the stability of the drug substance in the solid state and in solution.

  • Procedure (Solid State):

    • Place a known amount of the solid drug substance in a vial.

    • Expose the sample to a high temperature (e.g., 60°C) in a thermostatically controlled oven.[10]

    • A control sample is stored at room temperature.

    • At a designated time point, the sample is dissolved in a suitable solvent and analyzed.

  • Procedure (Solution):

    • Prepare a solution of the drug substance.

    • Heat the solution at a specified temperature.

    • Analyze samples at different time points.

Photodegradation Protocol
  • Objective: To determine the photosensitivity of the drug substance.

  • Procedure:

    • Expose the drug substance (solid or in solution) to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[1][11][12][13] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[13]

    • A control sample is wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • After the exposure period, the samples are analyzed for any changes in physical properties and for the formation of degradants.

Visualizations

Workflow for Method Robustness Testing

G Workflow of Method Robustness Testing cluster_0 Planning cluster_1 Execution cluster_2 Evaluation A Define Critical Method Parameters (e.g., pH, Temperature, Mobile Phase) B Set Variation Ranges for Parameters A->B C Prepare Samples and Standards B->C D Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) C->D E Analyze Samples with Deliberate Parameter Variations D->E F Assess System Suitability Parameters (Resolution, Tailing Factor) E->F G Evaluate Impact on Analytical Results (% Assay, Impurity Levels) F->G H Determine Method Robustness G->H

Caption: A flowchart illustrating the key stages of method robustness testing.

Hypothetical Degradation Pathway

G Hypothetical Drug Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis API Drug Substance (API) Deg1 Hydrolytic Degradant 1 (e.g., Ester Cleavage) API->Deg1 Acid/Base Deg2 Oxidative Degradant 2 (e.g., N-oxide) API->Deg2 H₂O₂ Deg3 Photolytic Degradant 3 (e.g., Isomer) API->Deg3 UV/Vis Light Deg1->Deg2 Secondary Degradation

References

Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the accurate quantification of therapeutic agents in biological matrices is a critical cornerstone for regulatory approval. Bioanalytical method validation, guided by stringent international standards, ensures the reliability of data from pharmacokinetic, toxicokinetic, and bioequivalence studies. Central to these robust methods is the use of an internal standard (IS) to correct for variability during sample processing and analysis. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely regarded as the gold standard.

This guide provides a comprehensive comparison of deuterated internal standards with other common alternatives, namely carbon-13 (¹³C)-labeled standards and structural analogs. It delves into the regulatory framework, performance characteristics, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical assays.

The Regulatory Landscape: A Harmonized Approach

The guidelines for bioanalytical method validation have been largely harmonized globally under the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] This unified framework streamlines the requirements for internal standard use, emphasizing the preference for stable isotope-labeled internal standards due to their ability to mimic the analyte of interest throughout the analytical process.[1]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the accuracy, precision, and reliability of a bioanalytical method. The following tables provide a quantitative comparison of deuterated, ¹³C-labeled, and structural analog internal standards based on key performance parameters.

Table 1: Comparison of Internal Standard Performance for the Quantification of Drug X by LC-MS/MS

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
¹³C-Labeled (¹³C6-Drug X) 199.13.898.5
10100.52.999.6
100100.12.2101.0
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[2]

Table 2: Key Performance Characteristics of Different Internal Standard Types

FeatureDeuterated Internal Standard¹³C-Labeled Internal StandardStructural Analog Internal Standard
Chemical & Physical Properties Nearly identical to analyteVirtually identical to analyteSimilar but not identical to analyte
Chromatographic Co-elution Generally co-elutes, but minor retention time shifts can occur ("isotope effect")Typically co-elutes perfectly with the analyteRetention time is different from the analyte
Matrix Effect Compensation High, as it experiences similar ion suppression/enhancementExcellent, provides the most accurate compensationVariable and can be significantly different from the analyte
Accuracy & Precision HighVery HighLower, more susceptible to bias and variability
Cost ModerateHighLow to Moderate

Experimental Protocols for Key Validation Experiments

Rigorous validation is mandatory to ensure a bioanalytical method is fit for its intended purpose. The following are detailed methodologies for critical validation experiments when using a deuterated internal standard.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[2]

Protocol:

  • Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).[2]

  • Process one set of blank samples without the addition of the analyte or internal standard to assess for interfering peaks at their respective retention times.[2]

  • Process a second set of blank samples spiked only with the deuterated internal standard at its working concentration.[1]

  • Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[1][2]

Acceptance Criteria:

  • The response of any interfering peak at the retention time of the analyte in the blank matrix with internal standard should be ≤ 20% of the analyte response at the LLOQ.[1][3]

  • The response of any interfering peak at the retention time of the internal standard in the blank matrix should be ≤ 5% of the internal standard response.[1][3]

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[2]

Protocol:

  • Obtain at least six different sources of blank biological matrix.[2]

  • Prepare three sets of samples for each matrix source:

    • Set A (Neat Solution): Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).[4]

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated internal standard are spiked into the final extract.[4]

    • Set C (Pre-extraction Spike): Analyte and deuterated internal standard are spiked into the blank matrix before the extraction process.

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard: MF = (Peak area in Set B) / (Peak area in Set A).[4]

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-normalized MF) = MF of analyte / MF of internal standard.[2][4]

Acceptance Criteria:

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[2][4]

Stability

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.[2]

Protocol:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.[2]

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of the study.[2]

  • Stock Solution Stability: Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.[2]

  • Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.[2]

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[4][5]

Recovery

Objective: To determine the extraction efficiency of the analytical method for both the analyte and the deuterated internal standard.

Protocol:

  • Prepare three sets of QC samples at low, medium, and high concentrations:

    • Set 1 (Extracted Samples): Spike the analyte and internal standard into the biological matrix and perform the full extraction procedure.

    • Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and internal standard into the final extract.

  • Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.

Acceptance Criteria:

  • While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%.[6]

Visualizing the Workflow and Logic

Diagrams are invaluable for illustrating complex experimental workflows and logical relationships in bioanalytical method validation.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Quantify Against Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Report Final Concentration Calibration_Curve->Final_Concentration

Caption: A typical bioanalytical workflow using a deuterated internal standard.

IS_Selection_Logic node_rect node_rect Start Start IS Selection SIL_Available Stable Isotope Labeled (SIL) IS Available? Start->SIL_Available Deuterated_vs_13C Deuterated or 13C Preferred? SIL_Available->Deuterated_vs_13C Yes Use_Analog Use Structural Analog IS SIL_Available->Use_Analog No Use_Deuterated Use Deuterated IS Deuterated_vs_13C->Use_Deuterated Cost/Availability is a factor Use_13C Use 13C-Labeled IS Deuterated_vs_13C->Use_13C Highest accuracy needed Validate Perform Full Method Validation Use_Deuterated->Validate Use_13C->Validate Use_Analog->Validate

References

Safety Operating Guide

Proper Disposal of Dipyrrolidinylthiuram Disulfide-D16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of Dipyrrolidinylthiuram Disulfide-D16, a deuterated compound that requires careful handling due to its potential hazards. The following procedures are based on available safety data for the non-deuterated analogue, Dipyrrolidinylthiuram Disulfide (CAS 120-54-7), and are intended to ensure the safety of laboratory personnel and minimize environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound may cause an allergic skin reaction.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Skin Protection: A standard laboratory coat should be worn and buttoned. Contaminated work clothing should not be allowed out of the workplace.[1][2]

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Always entrust disposal to a licensed waste disposal company.[1]

  • Waste Collection:

    • Collect waste this compound in a suitable, clearly labeled, and tightly closed container.

    • Avoid mixing with other waste streams unless compatibility has been confirmed.

  • Container Management:

    • Ensure waste containers are stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Before disposal of the empty container, ensure it is completely emptied of its contents.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for Dipyrrolidinylthiuram Disulfide.

  • Spill Cleanup:

    • In the event of a spill, avoid creating dust.[1]

    • Wear appropriate PPE.

    • For solid spills, mechanically pick up the material and place it in a suitable container for disposal.[4]

    • Prevent the spilled product from entering drains or waterways, as it is toxic to aquatic life with long-lasting effects.[3][5]

Quantitative Data

The following table summarizes key quantitative data for Dipyrrolidinylthiuram Disulfide. This information is critical for proper handling and storage prior to disposal.

PropertyValue
CAS Number 120-54-7
Molecular Formula C12H20N2S6
Molecular Weight 384.67 g/mol
Appearance White to light yellow powder to crystal
Melting Point 118.0 to 122.0 °C
Solubility Slightly soluble in Methanol, Benzene, Acetone, Toluene

Data sourced from Tokyo Chemical Industry Co., Ltd. Safety & Regulations information.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill Occurs A->H No C Collect Waste in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Provide Safety Data Sheet to Disposal Company E->F G Transport and Dispose According to Regulations F->G I Contain Spill and Prevent Entry to Drains H->I Yes J Clean Up Spill Using Appropriate Methods I->J J->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dipyrrolidinylthiuram Disulfide-D16

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dipyrrolidinylthiuram Disulfide-D16 was found. The following guidance is based on information for thiuram mix, of which thiuram disulfides are a component, and SDSs for similar disulfide compounds. It is imperative to handle this compound with caution and to consult with your institution's environmental health and safety (EHS) department for specific protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Due to the potential for skin sensitization from thiuram compounds, selecting the appropriate PPE is critical.[1][2][3] Thiurams are common accelerators in the production of rubber and can cause allergic contact dermatitis.[1][2][3]

Recommended PPE for Handling this compound

PPE TypeSpecificationRationale
Gloves Accelerator-free gloves (e.g., vinyl, certain nitrile types).To prevent skin contact and allergic reactions. Standard latex and some nitrile gloves may contain thiurams as accelerators.[1][3][4]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To minimize inhalation of any dust or vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Step-by-Step Handling Protocol:

  • Receiving and Unpacking:

    • Inspect the package for any signs of damage or leakage upon arrival.

    • Wear appropriate PPE (gloves, lab coat, eye protection) before opening the package.

    • Open the package in a well-ventilated area, preferably within a chemical fume hood.

    • Verify the label and integrity of the primary container.

  • Storage:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6][7]

    • Consult the supplier's documentation for any specific storage temperature requirements.

  • Preparation and Use:

    • All handling of the solid compound or its solutions should be performed in a designated area, such as a chemical fume hood, to minimize exposure.

    • Use dedicated spatulas and weighing boats for transferring the solid.

    • Avoid generating dust.

    • If creating solutions, add the solid to the solvent slowly.

    • Wash hands thoroughly after handling, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Segregate all waste contaminated with this compound. This includes empty containers, used PPE (gloves, etc.), and any contaminated lab supplies.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste in a compatible, sealed, and clearly labeled waste container.

  • Disposal Procedure:

    • Dispose of all waste in accordance with local, state, and federal regulations.[5][6][7]

    • Contact your institution's EHS department for specific disposal procedures and to arrange for pickup of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Chemical Spill Workflow

Spill_Workflow cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_disposal Waste Disposal evacuate Evacuate Immediate Area alert Alert Colleagues & Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill with Absorbent Material ppe->contain Proceed if safe to do so cleanup Carefully Clean Up Spill contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate collect Collect Waste in a Labeled, Sealed Container decontaminate->collect dispose Dispose of as Hazardous Waste via EHS collect->dispose

Caption: Workflow for handling a chemical spill.

First Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][7]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.